molecular formula C5H7N3S B1346366 6-(Methylsulfanyl)pyrimidin-4-amine CAS No. 2038-32-6

6-(Methylsulfanyl)pyrimidin-4-amine

Katalognummer: B1346366
CAS-Nummer: 2038-32-6
Molekulargewicht: 141.2 g/mol
InChI-Schlüssel: ZTPARTFFNQLVSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylsulfanyl)pyrimidin-4-amine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This aminopyrimidine derivative features a methylsulfanyl substituent at the 6-position, which enhances its utility as a building block for constructing more complex heterocyclic systems. Compounds within this chemical class serve as key precursors for the synthesis of fused pyrimidine structures, including pyrimidopyrimidinone systems . The methylsulfanyl group can function as a leaving group in nucleophilic substitution reactions, enabling further functionalization of the pyrimidine core, or be utilized in the construction of diverse chemical libraries for biological screening . As a substituted pyrimidine, this compound falls within a broader class of molecules investigated for various biological activities, though its specific mechanism of action is application-dependent . Researchers utilize this compound strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPARTFFNQLVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285854
Record name 6-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-32-6
Record name NSC43014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 6-(Methylsulfanyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 6-(Methylsulfanyl)pyrimidin-4-amine

Executive Summary

6-(Methylsulfanyl)pyrimidin-4-amine (CAS 2390-65-0), also designated as 4-amino-6-(methylthio)pyrimidine, is a critical pyrimidine scaffold in medicinal chemistry. Distinguished by its "push-pull" electronic architecture—featuring an electron-donating amine and a chemically versatile methylthio ether—it serves as a primary intermediate in the synthesis of bioactive heterocycles, including purine mimetics and kinase inhibitors. This guide provides a rigorous physicochemical analysis, spectral fingerprinting, and reactivity profiling to support its application in high-throughput synthesis and drug development.

Molecular Architecture & Identification

The compound consists of a pyrimidine ring substituted at the C4 position with a primary amine and at the C6 position with a methylsulfanyl group. This specific substitution pattern renders the C2 position electrophilic and the C5 position nucleophilic, facilitating regioselective functionalization.

Identifier Value
IUPAC Name 6-(Methylsulfanyl)pyrimidin-4-amine
Common Synonyms 4-Amino-6-(methylthio)pyrimidine; 4-Amino-6-methylmercaptopyrimidine
CAS Number 2390-65-0
Molecular Formula C₅H₇N₃S
Molecular Weight 141.19 g/mol
SMILES CSC1=CC(N)=NC=N1
InChI Key VSWNFVWHRRUHMM-UHFFFAOYSA-N

Physical Characterization & Thermodynamics

The dictate its handling, purification, and pharmacokinetic suitability.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 130–135 °C (Typical range for 4,6-disubstituted pyrimidines of this class).

    • Note: Purity significantly impacts the melting transition; DSC (Differential Scanning Calorimetry) is recommended for precise polymorphic characterization.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Methanol (warm).

    • Moderate Solubility: Ethanol, Ethyl Acetate.

    • Low Solubility: Water, Hexanes.

Solution Chemistry (In Silico & Experimental Correlates)
Property Value Implication for Drug Design
LogP (Octanol/Water) ~0.9 – 1.1Moderate lipophilicity; favorable for cell membrane permeability.
pKa (Conjugate Acid) ~3.5 – 4.0The pyrimidine N1 is the primary protonation site. It remains neutral at physiological pH (7.4).
Polar Surface Area (PSA) ~65 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.

Spectral Fingerprinting

Accurate identification requires multi-modal spectroscopic validation. The following data represents the theoretical and empirical consensus for this structure.

Proton NMR ( H-NMR)

Solvent: DMSO-d


, 400 MHz
Shift (

ppm)
Multiplicity Integration Assignment Structural Insight
8.25 Singlet (s)1HH-2 Deshielded by two adjacent nitrogen atoms; characteristic of the pyrimidine core.
6.80 Broad Singlet (br s)2H-NH

Exchangeable with D

O; chemical shift varies with concentration and solvent.
6.35 Singlet (s)1HH-5 Shielded by the electron-donating amino and methylthio groups.
2.45 Singlet (s)3H-S-CH

Characteristic methylthio resonance.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Parent Ion [M+H]

    
    :  m/z 142.2
    
  • Fragmentation Pattern:

    • Loss of Ammonia (-17 Da): m/z ~125

    • Loss of Methyl radical (-15 Da): m/z ~127

Chemical Reactivity & Synthesis Workflow

The utility of 6-(Methylsulfanyl)pyrimidin-4-amine lies in its ability to undergo "Activation-Displacement" sequences. The methylthio group is a "masked" leaving group—stable under basic conditions but highly reactive after oxidation.

Reactivity Pathway Diagram

Reactivity Start 6-(Methylsulfanyl) pyrimidin-4-amine Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation Activation Sulfone Sulfone/Sulfoxide Intermediate (Highly Electrophilic) Oxidation->Sulfone Formation of LG Displacement SnAr Displacement (Amines/Alkoxides) Sulfone->Displacement + Nucleophile Product 4,6-Diamino Pyrimidine Derivative Displacement->Product Final Scaffold

Figure 1: The "Activation-Displacement" strategy.[1][2] The methylthio group is oxidized to a sulfone (-SO₂Me), converting it into an excellent leaving group for Nucleophilic Aromatic Substitution (SnAr).

Synthesis Protocol (Self-Validating)

Objective: Synthesis from 4,6-Dichloropyrimidine.

  • Step 1: Mono-amination

    • Reagents: 4,6-Dichloropyrimidine, Ammonia (aq), Isopropanol.

    • Conditions: 80°C, sealed tube.

    • Checkpoint: Monitor disappearance of dichloride by TLC (Hexane/EtOAc 7:3).

    • Product: 4-Amino-6-chloropyrimidine.[1][3][4][5]

  • Step 2: Thiolation

    • Reagents: Sodium thiomethoxide (NaSMe), DMF.

    • Conditions: 60-80°C, 4 hours.

    • Mechanism:[6] SnAr displacement of the remaining chloride.[1]

    • Workup: Quench with water, filter precipitate.

    • Validation: The product must show a clear S-Me peak at ~2.45 ppm in NMR.

Analytical Quality Control

To ensure data integrity in drug development, the following HPLC method is recommended for purity determination.

Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic core) and 220 nm (amide/amine)
Retention Time Expected ~3.5 - 4.5 min (varies by column)

Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][7]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[5]

  • Handling: Use in a fume hood. The methylthio group can degrade to release methanethiol (stench) under strong acidic conditions.

References

  • PubChem. 6-Methylpyrimidin-4-amine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Kalogirou, A. S., et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Arkivoc, 2020, vii, 0-0. Available at: [Link]

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules, 2021. Available at: [Link][2]

Sources

Unraveling the Enigmatic Mechanism of Action of 6-(Methylsulfanyl)pyrimidin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential mechanism of action of 6-(Methylsulfanyl)pyrimidin-4-amine, a pyrimidine derivative with promising, yet uncharacterized, biological activity. Drawing upon the known pharmacological profiles of structurally related pyrimidine compounds, we propose a multi-faceted hypothesis centered on the modulation of key inflammatory and cell signaling pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured approach to systematically investigate and validate the molecular targets and cellular effects of this compound. Detailed experimental protocols, data interpretation guidelines, and visual representations of signaling pathways and workflows are provided to facilitate a thorough and scientifically rigorous investigation.

Introduction to 6-(Methylsulfanyl)pyrimidin-4-amine

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, with a well-documented history of diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The core pyrimidine scaffold is a key structural motif in numerous clinically approved drugs. The subject of this guide, 6-(Methylsulfanyl)pyrimidin-4-amine, is a member of this versatile class of compounds. Its structure, featuring an amine group at position 4 and a methylsulfanyl group at position 6, suggests the potential for specific interactions with various biological targets. While direct studies on this specific molecule are limited, the extensive body of research on analogous compounds provides a solid foundation for postulating its mechanism of action.

Table 1: Physicochemical Properties of 6-(Methylsulfanyl)pyrimidin-4-amine

PropertyValueSource
Molecular FormulaC₅H₇N₃SPubChem
Molecular Weight141.19 g/mol PubChem
XLogP3-AA0.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

A Proposed Multifaceted Mechanism of Action

Based on the structure-activity relationships of analogous pyrimidine derivatives, we hypothesize that 6-(Methylsulfanyl)pyrimidin-4-amine exerts its biological effects through a combination of the following mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Many pyrimidine-based compounds are known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

  • Modulation of Kinase Signaling Pathways: The pyrimidine scaffold is a common feature in many kinase inhibitors. It is plausible that 6-(Methylsulfanyl)pyrimidin-4-amine targets specific kinases involved in cell proliferation and survival.

  • Interference with NF-κB Signaling: The transcription factor NF-κB is a central regulator of inflammation and immunity. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

  • Antioxidant Activity: The sulfur-containing moiety and the aromatic pyrimidine ring may contribute to antioxidant properties by scavenging reactive oxygen species (ROS).

The following sections will detail the experimental approaches required to investigate each of these proposed mechanisms.

Proposed_Mechanism_of_Action cluster_compound 6-(Methylsulfanyl)pyrimidin-4-amine cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Biological Outcomes Compound 6-(Methylsulfanyl)pyrimidin-4-amine COX2 COX-2 Inhibition Compound->COX2 Kinase Kinase Modulation Compound->Kinase NFkB NF-κB Pathway Interference Compound->NFkB Antioxidant Antioxidant Activity Compound->Antioxidant AntiInflammatory Anti-inflammatory Effects COX2->AntiInflammatory Anticancer Anticancer Activity Kinase->Anticancer NFkB->AntiInflammatory Antioxidant->AntiInflammatory Antioxidant->Anticancer

Caption: Proposed multifaceted mechanism of action for 6-(Methylsulfanyl)pyrimidin-4-amine.

Experimental Validation of the Proposed Mechanism of Action

This section provides a comprehensive suite of experimental protocols to systematically investigate the proposed mechanisms of action of 6-(Methylsulfanyl)pyrimidin-4-amine.

Assessment of Anti-inflammatory Activity

This assay will determine the direct inhibitory effect of 6-(Methylsulfanyl)pyrimidin-4-amine on the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare a stock solution of human recombinant COX-2 enzyme.

    • Prepare a stock solution of arachidonic acid (substrate).

    • Prepare a stock solution of 6-(Methylsulfanyl)pyrimidin-4-amine in DMSO.

    • Prepare a stock solution of a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 148 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the COX-2 enzyme solution to each well.

    • Add 2 µL of the test compound at various concentrations (typically from 0.01 to 100 µM). For control wells, add 2 µL of DMSO. For positive control wells, add 2 µL of the known COX-2 inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of arachidonic acid to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay will assess the ability of the compound to inhibit the activation of the NF-κB signaling pathway in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 6-(Methylsulfanyl)pyrimidin-4-amine for 1-2 hours.

  • Induction of NF-κB Activation:

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a predetermined time (e.g., 30-60 minutes).

  • Analysis of NF-κB Activation:

    • Immunofluorescence Staining: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

    • Image Acquisition and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

    • Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase). After treatment and stimulation, measure the reporter gene activity.

  • Data Analysis:

    • Quantify the inhibition of p65 nuclear translocation or reporter gene activity at different compound concentrations.

    • Determine the IC₅₀ value for the inhibition of NF-κB activation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFR TNFR TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Compound 6-(Methylsulfanyl)pyrimidin-4-amine Compound->IKK Inhibits? Gene Gene Transcription (Inflammatory Cytokines) NFkB_nuc->Gene Activates CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment (Vehicle or Compound) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Proteins C->D E 5. Western Blot Analysis of Soluble Fraction D->E F 6. Data Analysis (Melting Curve Shift) E->F

The Latent Power of a Privileged Scaffold: A Technical Guide to the Biological Activity of 6-(Methylsulfanyl)pyrimidin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Potential in Simplicity

In the landscape of medicinal chemistry, the value of a chemical entity is often not in its inherent biological activity, but in the potential it unlocks. 6-(Methylsulfanyl)pyrimidin-4-amine, a seemingly simple pyrimidine derivative, represents a quintessential example of such a "privileged scaffold." While its own bioactivity profile is modest, its true significance emerges as a versatile and crucial building block in the synthesis of a diverse array of potent and clinically relevant therapeutic agents. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the latent biological activities that can be accessed through the strategic chemical modification of the 6-(methylsulfanyl)pyrimidin-4-amine core. We will delve into the synthetic pathways, mechanisms of action of its key derivatives, and the experimental protocols necessary to evaluate their potential, offering a comprehensive resource for harnessing the power of this remarkable scaffold.

The Core Moiety: Synthesis and Chemical Profile of 6-(Methylsulfanyl)pyrimidin-4-amine

The utility of any scaffold begins with its accessibility and chemical tractability. 6-(Methylsulfanyl)pyrimidin-4-amine, also known as 6-(methylthio)pyrimidin-4-amine, is a heterocyclic compound whose synthesis is well-established, often serving as a testament to the versatility of pyrimidine chemistry.

A common synthetic route involves the condensation of a β-ketoester or a related three-carbon precursor with thiourea, followed by S-methylation and subsequent amination. The presence of the methylthio group at the 6-position and the amino group at the 4-position provides two key reactive handles for further chemical elaboration, making it an ideal starting material for combinatorial library synthesis and lead optimization campaigns.

Key Chemical Properties:

PropertyValueReference
CAS Number24888-93-5
Molecular FormulaC5H7N3S[1]
Molecular Weight141.19 g/mol [1]
Physical FormWhite to off-white powder or crystals

The strategic importance of the methylthio group cannot be overstated. It can be readily oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties of the pyrimidine ring and influencing ligand-receptor interactions. Furthermore, it can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents at the 6-position.

From Scaffold to Drug: The Diverse Biological Activities of 6-(Methylsulfanyl)pyrimidin-4-amine Derivatives

The true biological potential of 6-(methylsulfanyl)pyrimidin-4-amine is realized in its derivatives. The pyrimidine core acts as a bioisostere for purines, enabling it to interact with a multitude of biological targets, particularly protein kinases. The following sections explore the major therapeutic areas where this scaffold has made a significant impact.

A Dominant Force in Oncology: Kinase Inhibition

The 4-aminopyrimidine moiety is a well-established pharmacophore for ATP-competitive kinase inhibitors. By occupying the adenine-binding pocket of kinases, these derivatives can effectively block downstream signaling pathways that are often dysregulated in cancer.[2]

2.1.1. ATR Kinase Inhibition in DNA Damage Response:

Ataxia-telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR). Inhibitors of ATR are of significant interest as they can sensitize cancer cells to DNA-damaging agents. The 6-(methylsulfanyl)pyrimidin-4-amine scaffold has been instrumental in the development of potent and selective ATR inhibitors. For instance, a series of sulfonylmorpholinopyrimidines derived from this core have shown impressive ATR inhibition with IC50 values in the nanomolar range.[3] One notable example demonstrated an IC50 of 5 nM against immunoprecipitated ATR and an IC50 of 50 nM for the inhibition of ATR-mediated phosphorylation of Chk1 in colorectal adenocarcinoma tumor cells.[3] This compound also exhibited significant in vivo antitumor activity in xenograft models.[3]

Signaling Pathway of ATR Inhibition:

ATR_Pathway DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation Chk1 Phosphorylation Chk1 Phosphorylation ATR Activation->Chk1 Phosphorylation Apoptosis Apoptosis ATR Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Chk1 Phosphorylation->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival 6-(Methylsulfanyl)pyrimidin-4-amine Derivative (ATR Inhibitor) 6-(Methylsulfanyl)pyrimidin-4-amine Derivative (ATR Inhibitor) 6-(Methylsulfanyl)pyrimidin-4-amine Derivative (ATR Inhibitor)->ATR Activation Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Serial Dilution of Compound Serial Dilution of Compound Addition to Plate Addition to Plate Serial Dilution of Compound->Addition to Plate Reaction Initiation Reaction Initiation Addition to Plate->Reaction Initiation Preparation of Kinase/Substrate Mix Preparation of Kinase/Substrate Mix Preparation of Kinase/Substrate Mix->Addition to Plate Preparation of ATP Solution Preparation of ATP Solution Incubation (1 hr) Incubation (1 hr) Reaction Initiation->Incubation (1 hr) Addition of Kinase-Glo® Addition of Kinase-Glo® Incubation (1 hr)->Addition of Kinase-Glo® Incubation (10 min) Incubation (10 min) Addition of Kinase-Glo®->Incubation (10 min) Luminescence Reading Luminescence Reading Incubation (10 min)->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Sources

Technical Guide: 6-(Methylsulfanyl)pyrimidin-4-amine Scaffolds in Drug Discovery

[1]

Executive Summary

The 6-(methylsulfanyl)pyrimidin-4-amine scaffold (also known as 4-amino-6-methylthiopyrimidine) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.[1] Its utility stems from its orthogonal reactivity : the C4-amino group functions as a stable hydrogen bond donor (mimicking the adenine hinge-binding motif), while the C6-methylsulfanyl group acts as a "latent" electrophile—stable during initial synthetic steps but activatable via oxidation to a sulfone for late-stage diversification.[1]

This guide provides a technical roadmap for leveraging this scaffold, focusing on the "Methylthio Switch" methodology, structural-activity relationships (SAR), and validated experimental protocols.

Part 1: Structural Analysis & Pharmacophore Properties[1]

The "Janus" Reactivity Profile

The molecule is defined by two distinct functional zones that allow for sequential functionalization without protecting groups.

PositionFunctional GroupElectronic CharacterRole in Drug Design
C4 Primary Amine (

)
Electron-donating (+M), H-bond DonorHinge Binder: Forms critical H-bonds with the backbone carbonyls of kinase hinge regions (e.g., Val/Leu residues).[1]
C6 Methylsulfanyl (

)
Weakly activating, LipophilicLatent Electrophile: Stable to basic/nucleophilic conditions.[1] Acts as a "placeholder" for hydrophobic pockets until activated.[1]
N1/N3 Pyrimidine NitrogenH-bond AcceptorSolubility & Binding: Interacts with water networks or specific residues (e.g., Gatekeeper residues in kinases).[1]
The "Methylthio Switch" Mechanism

The core value of this scaffold is the ability to transform the C6 position from a chemically inert sulfide into a highly reactive sulfone.

  • State A (Sulfide): Poor leaving group.[1] Resistant to nucleophilic attack.[1] Allows modifications at C5 or N-alkylation.[1]

  • State B (Sulfone): Excellent leaving group (methanesulfinate).[1] Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    

Part 2: Synthetic Architectures & Workflows

The synthesis and utilization of this scaffold generally follow a "Construct-Activate-Displace" logic.[1]

Core Synthesis Pathway

The most robust route to the core scaffold involves the displacement of 4-chloro-6-(methylthio)pyrimidine or the condensation of thiourea derivatives.[1]

SyntheticWorkflowStart4,6-DichloropyrimidineStep1Intermediate A(4-Chloro-6-SMe)Start->Step1NaSMe, THF0°C (Control stoichiometry)CoreCORE SCAFFOLD6-(Methylsulfanyl)pyrimidin-4-amineStep1->CoreNH3 (aq) orNH4OH, Isopropanol, HeatActivatedActivated Sulfone(6-SO2Me)Core->ActivatedOxidation(mCPBA or Oxone)FinalFinal Drug Candidate(6-Substituted)Activated->FinalSNAr Displacement(R-NH2, R-OH)

Figure 1: The "Construct-Activate-Displace" synthetic workflow for generating library diversity from the core scaffold.

Advanced Derivatization: C5 Functionalization

Before activating the C6-SMe group, the C5 position is susceptible to Electrophilic Aromatic Substitution (EAS) or halogenation followed by cross-coupling.

  • Halogenation: NIS or NBS in DMF yields the 5-iodo/bromo derivative.[1]

  • Coupling: Pd-catalyzed Sonogashira or Suzuki coupling at C5 allows the construction of fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines), which are prevalent in JAK and BTK inhibitors.

Part 3: Therapeutic Applications & Case Studies

Kinase Inhibition (The Hinge Binder)

The 4-aminopyrimidine motif is an adenine bioisostere.[1][2] When the C6-SMe group is displaced by bulky aromatic amines or ethers, the resulting molecule can span the ATP-binding pocket.[1]

  • Mechanism: The N1 and 4-NH2 motifs form a donor-acceptor pair with the kinase hinge region.[1]

  • Example: In the development of Pazopanib (VEGFR inhibitor) and Ibrutinib (BTK inhibitor) analogs, the pyrimidine core is central. The C6 substituent often extends into the solvent-exposed region or the hydrophobic back-pocket, dictating selectivity.[1]

Adenosine Receptor Antagonists

Derivatives retaining the sulfur moiety (or its oxidized forms) have shown affinity for

1

Part 4: Experimental Protocols

Protocol A: Selective Oxidation to Sulfone (Activation)

Objective: To convert the inert sulfide into a reactive sulfone leaving group without over-oxidizing the amine.

Reagents:

  • Substrate: 6-(Methylsulfanyl)pyrimidin-4-amine (1.0 eq)[1]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 eq)

  • Solvent: Dichloromethane (DCM)[1]

  • Quench: Sat.

    
     / 
    
    
    [1][3]

Procedure:

  • Dissolve the substrate in DCM (0.1 M concentration) and cool to 0°C under

    
    .
    
  • Add mCPBA portion-wise over 20 minutes. Note: Rapid addition is exothermic and may cause N-oxidation.[1]

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar).[1]

  • Quench: Pour the mixture into a 1:1 solution of sat.

    
     and 10% 
    
    
    to neutralize acids and destroy excess peroxide.[1]
  • Extract with DCM (

    
    ), dry over 
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography due to the polarity of the sulfone.

Protocol B: Nucleophilic Displacement ( )

Objective: To install the diversity element at C6.

Reagents:

  • Substrate: 6-(Methylsulfonyl)pyrimidin-4-amine (1.0 eq)[1]

  • Nucleophile: Primary/Secondary Amine or Phenol (1.2–2.0 eq)[1]

  • Base: DIPEA (3.0 eq) or

    
     (for phenols)[1]
    
  • Solvent: 1,4-Dioxane or DMSO

Procedure:

  • Dissolve the sulfone intermediate in 1,4-Dioxane.[1]

  • Add the nucleophile and base.[1]

  • Heat to 80–100°C in a sealed tube. Note: The reaction is driven by the release of methanesulfinate.

  • Workup: Dilute with water. If the product precipitates, filter and wash.[3] If not, extract with EtOAc.[1][3]

  • Validation: The disappearance of the sulfone methyl singlet (~3.2 ppm) in

    
     NMR confirms displacement.[1]
    

Part 5: Structural Logic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship logic when modifying this scaffold.

SAR_LogicCore6-(Methylsulfanyl)pyrimidin-4-amineN4N4-Amine(H-Bond Donor)Core->N4C5C5-Position(Cyclization Vector)Core->C5C6C6-Position(Diversity Handle)Core->C6BindingPrimary Hinge Interaction(Kinase Selectivity)N4->BindingFusedFused Bicycles(Pyrrolo/Pyrazolo systems)C5->FusedSolubSolubility/PK Properties(via Heteroatoms)C6->Solub

Figure 2: SAR Logic map detailing the functional roles of the scaffold's substituent positions.

References

  • PubChem. (2025).[1] 6-Methylpyrimidin-4-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Baraldi, P. G., et al. (2008).[1] Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. (Context: Use of methylthio-pyrimidine precursors for fused systems).

  • Taylor & Francis. (2024).[1] Synthesis of new 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines via C-C coupling reactions. Synthetic Communications. Available at: [Link][1]

  • Breslow, R., et al. (2022).[1][4] Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors. Biochemistry. Available at: [Link][1]

Spectroscopic Characterization of 6-(Methylsulfanyl)pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-(Methylsulfanyl)pyrimidin-4-amine, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Importance of Spectroscopic Analysis in Drug Discovery

6-(Methylsulfanyl)pyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals due to their diverse biological activities. The precise structural confirmation of such molecules is paramount in the drug discovery pipeline to ensure efficacy, safety, and intellectual property claims. Spectroscopic methods provide a non-destructive and highly informative means to elucidate the molecular structure, offering insights into the connectivity of atoms, functional groups present, and the overall molecular weight. This guide will delve into the practical application and interpretation of key spectroscopic techniques for the definitive characterization of 6-(Methylsulfanyl)pyrimidin-4-amine.

Molecular Structure:

Caption: Molecular structure of 6-(Methylsulfanyl)pyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-SCH₃2.4 - 2.6Singlet3H
H-56.0 - 6.2Singlet1H
-NH₂6.5 - 7.5Broad Singlet2H
H-28.0 - 8.2Singlet1H

Interpretation and Rationale:

  • -SCH₃ (Singlet, ~2.5 ppm): The three protons of the methyl group attached to the sulfur atom are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet. The chemical shift is in the expected range for a methyl group attached to a sulfur atom.

  • H-5 (Singlet, ~6.1 ppm): The proton at the 5th position of the pyrimidine ring is expected to appear as a singlet as it has no neighboring protons. Its chemical shift is influenced by the electron-donating amino group and the sulfur substituent.

  • -NH₂ (Broad Singlet, ~7.0 ppm): The two protons of the primary amine are equivalent and often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary with solvent and concentration.

  • H-2 (Singlet, ~8.1 ppm): The proton at the 2nd position is deshielded by the two adjacent nitrogen atoms and is therefore expected to have the highest chemical shift among the ring protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-SCH₃12 - 16
C-595 - 100
C-2155 - 160
C-4160 - 165
C-6170 - 175

Interpretation and Rationale:

  • -SCH₃ (~14 ppm): The methyl carbon attached to sulfur is expected to appear at a characteristic upfield chemical shift.

  • C-5 (~98 ppm): This carbon is shielded by the adjacent amino and methylsulfanyl groups, resulting in a relatively upfield chemical shift for an aromatic carbon.

  • C-2, C-4, C-6 (~158, 163, 173 ppm): These carbons are part of the heterocyclic aromatic ring and are directly bonded to electronegative nitrogen or sulfur atoms, leading to significant deshielding and downfield chemical shifts. The carbon bearing the methylsulfanyl group (C-6) is anticipated to be the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3400 - 3250N-H stretch (asymmetric and symmetric)Medium-Strong
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretch (-SCH₃)Weak-Medium
1650 - 1580N-H bend (scissoring)Strong
1600 - 1450C=C and C=N ring stretchingMedium-Strong
1335 - 1250Aromatic C-N stretchStrong
910 - 665N-H wagMedium-Strong, Broad

Interpretation and Rationale:

  • N-H Stretching: The presence of a primary amine (-NH₂) is readily identified by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

  • C-H Stretching: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is observed below 3000 cm⁻¹.

  • N-H Bending and Wagging: The scissoring vibration of the primary amine gives a strong band around 1620 cm⁻¹. A broad band in the fingerprint region (910-665 cm⁻¹) is characteristic of the N-H wagging motion.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring result in a series of bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: A strong absorption due to the stretching of the aromatic carbon to nitrogen bond is expected between 1335 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

m/z ValueInterpretation
155[M]⁺˙ (Molecular Ion)
140[M - CH₃]⁺
112[M - SCH₃]⁺
95[M - SCH₃ - NH₂]⁺

Interpretation and Rationale:

The molecular weight of 6-(Methylsulfanyl)pyrimidin-4-amine is 155.22 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) is expected at m/z 155.

Fragmentation Pathway:

The fragmentation of 6-(Methylsulfanyl)pyrimidin-4-amine would likely proceed through the following key steps:

  • Loss of a Methyl Radical: Cleavage of the S-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 140.

  • Loss of the Methylsulfanyl Radical: The entire methylsulfanyl group can be lost as a radical (•SCH₃), giving rise to a fragment at m/z 112.

  • Subsequent Fragmentation: Further fragmentation of the pyrimidine ring can occur, for instance, by the loss of the amino group as a radical (•NH₂) from the m/z 112 fragment, leading to a species at m/z 95.

MS_Fragmentation M [M]⁺˙ m/z = 155 F1 [M - CH₃]⁺ m/z = 140 M->F1 - •CH₃ F2 [M - SCH₃]⁺ m/z = 112 M->F2 - •SCH₃ F3 [M - SCH₃ - NH₂]⁺ m/z = 95 F2->F3 - •NH₂

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices for the characterization of heterocyclic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-(Methylsulfanyl)pyrimidin-4-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

    • Acquire the spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

References

  • PubChem. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-amine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 4-Amino-6-chloro-2-(methylthio)pyrimidine. MilliporeSigma. Retrieved from the product page for CAS 1005-38-5.

  • Elgemeie, G. H., et al. (2015). Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • IUPAC. (n.d.). Standard notations for NMR. International Union of Pure and Applied Chemistry.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Huang, Q., Richardson, P. F., Rui, E., Rheingold, A. L., & Yanovsky, A. (2009). 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2572.[1]

  • PubChem. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from PubChem CID 313501.[2][3]

Sources

in silico modeling of 6-(Methylsulfanyl)pyrimidin-4-amine interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 6-(Methylsulfanyl)pyrimidin-4-amine Interactions

Introduction: Bridging Computational Insights and Biochemical Reality

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold is a cornerstone of molecular design.[1][2] 6-(Methylsulfanyl)pyrimidin-4-amine represents a molecule of significant interest, embodying the structural motifs that are frequently optimized to achieve high-potency and selective inhibition of key cellular signaling pathways. The strategic placement of the methylsulfanyl and amine groups on the pyrimidine core suggests a high potential for targeted interactions within the ATP-binding pocket of protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4]

The PI3K/AKT/mTOR pathway, an intracellular signaling cascade crucial for cell cycle regulation, is a prominent target for such inhibitors.[5][6] Dysregulation of this pathway is a common feature in many solid tumors, making its components, especially PI3K (Phosphatidylinositol 3-kinase), a high-priority target for therapeutic intervention.[3][7]

This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of 6-(Methylsulfanyl)pyrimidin-4-amine with a representative protein kinase target, PI3Kα. We will move beyond a simple procedural list, delving into the causality behind each methodological choice. The workflow is designed as a self-validating system, beginning with predictive docking, progressing to dynamic simulation to assess complex stability, and culminating in advanced binding energy calculations to provide a robust, multi-faceted understanding of the molecular interactions at an atomic level.[8]

The Computational Workflow: A Multi-Step Approach

Our approach integrates molecular docking to generate initial hypotheses of binding modes with all-atom molecular dynamics (MD) simulations to refine these poses and evaluate the stability and dynamics of the protein-ligand complex. This tiered strategy ensures computational efficiency while maximizing the accuracy of the final predictions.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis & Validation p_prep Protein Preparation (PDB: 5XGJ) docking Pose & Affinity Prediction (AutoDock Vina) p_prep->docking l_prep Ligand Preparation (6-(Methylsulfanyl)pyrimidin-4-amine) l_prep->docking md_setup Complex Setup (Solvation & Ionization) docking->md_setup equilibration Equilibration (NVT & NPT) md_setup->equilibration production_md Production MD Run (GROMACS) equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production_md->trajectory_analysis bfe Binding Free Energy (MM/PBSA) trajectory_analysis->bfe

Caption: High-level in silico workflow for modeling protein-ligand interactions.

Part 1: System Preparation - The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures for both the protein receptor and the small molecule ligand. This preparation phase is not merely procedural; it is a critical step to ensure the system is chemically and physically realistic.

Ligand Preparation

The goal is to generate a 3D conformation of 6-(Methylsulfanyl)pyrimidin-4-amine and assign accurate atomic charges and force field parameters that will govern its behavior in simulations.

Protocol: Ligand Parameterization using CHARMM General Force Field (CGenFF)

  • Obtain 2D Structure: Draw 6-(Methylsulfanyl)pyrimidin-4-amine in a chemical sketcher and save it in MOL format. Alternatively, retrieve its structure from a database like PubChem if available.

  • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure into a preliminary 3D conformation.

  • Parameterize with CGenFF: The CHARMM General Force Field (CGenFF) is specifically designed to produce high-quality parameters for drug-like molecules that are compatible with the main CHARMM force field for biomolecules.[9][10]

    • Upload the MOL file to the CGenFF server ([Link]).

    • The server will generate a topology file (.str or .prm) containing all the necessary parameters (bond lengths, angles, dihedrals, charges).

    • Causality: CGenFF uses an extensive library of pre-parameterized chemical groups and quantum mechanics calculations to assign charges and interaction terms, providing a more accurate representation than generic force fields.[10]

Protein Preparation

We will use the crystal structure of PI3Kα as our receptor. The objective is to clean the structure downloaded from the Protein Data Bank (PDB) and prepare it for simulation.

Protocol: Receptor Cleaning and Setup

  • Download Structure: Obtain the crystal structure of Homo sapiens PI3Kα. A suitable entry is PDB ID: 5XGJ, which is co-crystallized with an inhibitor.[11]

  • Clean PDB File: The raw PDB file contains non-essential information.

    • Remove all water molecules, co-solvents, and the original co-crystallized ligand using a molecular visualization tool like PyMOL or UCSF Chimera.[12]

    • Causality: Water molecules from crystallography are often not in energetically favorable positions for a new simulation. We will later add a fully equilibrated solvent box. Removing the original ligand clears the binding site for our docking experiment.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., pH 7.4).[12][13]

  • Assign Force Field: Process the cleaned protein structure using a simulation package like GROMACS to assign the CHARMM36m force field.[14][15]

    • gmx pdb2gmx -f 5XGJ_cleaned.pdb -o 5XGJ_processed.gro -water tip3p -ff charmm36-jul2021

    • Causality: The pdb2gmx tool generates a coordinate file (.gro), a system topology (.top), and an include topology file for each chain. The CHARMM36m force field is a refined potential that provides high accuracy for protein simulations.[14][15]

Part 2: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking serves as a computational screening tool to predict the preferred binding orientation (pose) of a ligand to a protein and to estimate the binding affinity.[4] We will use AutoDock Vina, a widely-used and validated docking program.[16]

Protocol: Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the processed protein (.gro or .pdb) and ligand (.mol2 or .pdb) files into the required PDBQT format using AutoDock Tools. This step adds partial charges (Gasteiger charges) and defines rotatable bonds.[13][17]

  • Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically a cube centered on the active site of the protein, identified from the position of the co-crystallized ligand in the original PDB file.[18]

    • Causality: A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the pose prediction. A box size of approximately 25x25x25 Ångstroms is generally sufficient to cover the active site.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and dimensions of the grid box.

  • Run Vina: Execute the docking from the command line:

    • vina --config conf.txt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

  • Analyze Results: The output log file contains the binding affinities (in kcal/mol) for the top predicted poses. The output.pdbqt file contains the coordinates of these poses.

    • Causality: Vina uses an empirical scoring function to estimate the Gibbs free energy of binding. More negative values indicate stronger predicted binding.[17] The top-scoring pose is the most probable binding mode according to the algorithm.

Predicted Docking Results (Hypothetical)
PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.20.00
2-8.81.35
3-8.52.01
4-8.12.45

Part 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Reality

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding pose and analyze the interactions over time in a simulated physiological environment.[8][19] We will use GROMACS, a high-performance MD engine.[20][21]

Protocol: GROMACS MD Simulation of the Protein-Ligand Complex

  • Prepare the Complex:

    • Select the top-scoring pose from the docking results.

    • Merge the coordinate files of the protein and the docked ligand into a single PDB file.[20]

    • Combine the protein topology with the ligand topology generated by CGenFF. This involves adding an #include statement for the ligand's parameter file (.itp) into the main system topology file (.top).[19]

  • Solvation and Ionization:

    • gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic

      • Causality: This creates a cubic simulation box, ensuring a minimum distance of 1.0 nm between the protein and the box edges to prevent self-interaction across periodic boundaries.

    • gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top

      • Causality: The system is filled with water molecules (the solvent) to mimic an aqueous cellular environment.

    • gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr

    • gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

      • Causality: Ions (Na+ and Cl-) are added to neutralize the net charge of the system and to approximate a physiological salt concentration, which is crucial for realistic electrostatic interactions.[19]

  • Energy Minimization:

    • gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

    • gmx mdrun -v -deffnm em

      • Causality: This step relaxes the system by removing steric clashes or unfavorable geometries introduced during the setup phase, ensuring the stability of the subsequent simulation steps.

  • Equilibration (NVT and NPT):

    • NVT (Constant Volume) Equilibration: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the fixed protein-ligand complex.

    • NPT (Constant Pressure) Equilibration: The system is brought to the target pressure (e.g., 1 bar). This ensures the correct density of the system.

      • Causality: This two-stage equilibration process ensures that the system is stable at the desired temperature and pressure before the production run, which is essential for collecting meaningful data.[20]

  • Production MD:

    • gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_1.tpr

    • gmx mdrun -v -deffnm md_0_1

      • This is the main data collection phase, typically run for hundreds of nanoseconds to observe significant conformational dynamics.

Part 4: Analysis of Simulation Data

The output of the MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Analysis of this trajectory provides deep insights into the behavior of the complex.

  • Root Mean Square Deviation (RMSD): Measures the conformational stability of the protein and the ligand. A stable RMSD plot over time indicates that the complex has reached equilibrium and the ligand is not dissociating.

  • Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein. High fluctuations in the active site loops may indicate induced-fit mechanisms.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key interactions that stabilize the complex.

  • Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to post-process the trajectory and calculate a more accurate estimate of the binding free energy than the initial docking score.[22][23]

Key Interaction Analysis

Based on the pyrimidine scaffold's known binding modes in kinases, we can hypothesize and then verify the key interactions with the PI3Kα active site.

G cluster_ligand 6-(Methylsulfanyl)pyrimidin-4-amine cluster_protein PI3Kα Active Site N1 Pyrimidine N1 Val851 Val851 (Hinge) N1->Val851 H-Bond (Backbone) Amine 4-Amine Amine->Val851 H-Bond (Backbone) MeS 6-Methylsulfanyl HydrophobicPocket Hydrophobic Pocket MeS->HydrophobicPocket Hydrophobic Interaction Asp933 Asp933 (DFG Motif)

Caption: Predicted key interactions of the ligand within the PI3Kα active site.

This diagram illustrates the classic "hinge-binding" motif, where the pyrimidine core forms hydrogen bonds with the backbone of the kinase hinge region (Val851), a critical interaction for many kinase inhibitors.[24] The methylsulfanyl group can occupy a nearby hydrophobic pocket, further anchoring the ligand.

Conclusion: From Hypothesis to Dynamic Model

This guide has outlined a robust, multi-stage computational workflow to investigate the interactions of 6-(Methylsulfanyl)pyrimidin-4-amine with its putative target, PI3Kα. By progressing from the rapid, predictive power of molecular docking to the detailed, dynamic insights of molecular dynamics simulations, researchers can build a comprehensive, atomic-level model of binding. This model is not an end in itself but a powerful tool. It allows for the rationalization of structure-activity relationships (SAR), guides the design of more potent and selective derivatives, and provides a dynamic hypothesis of the inhibition mechanism that can be directly tested and validated through subsequent biophysical and biochemical experiments.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Retrieved from [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • Crystal structure of PI3K complex with an inhibitor. (2018). RCSB PDB. Retrieved from [Link]

  • Huang, J., et al. (2017). CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. Journal of Chemical Theory and Computation, 13(1), 528-543. Retrieved from [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. Retrieved from [Link]

  • Makin, A., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 27(25), 4267-4292. Retrieved from [Link]

  • Gapsys, V., et al. (2015). Calculation of binding free energies. Methods in Molecular Biology, 1215, 173-209. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]

  • Salo-Ahen, O. M. H., et al. (2022). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Computational and Structural Biotechnology Journal, 20, 3757-3771. Retrieved from [Link]

  • Guterres, H., & Im, W. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling, 62(17), 4151-4160. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Retrieved from [Link]

  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Pharmaceuticals, 16(8), 1124. Retrieved from [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. Retrieved from [Link]

  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2014). Scientific Research Publishing. Retrieved from [Link]

  • Schwartz, S., et al. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research, 75(15), 2997-3004. Retrieved from [Link]

  • Molecular Docking || Small Molecule Docking || AutoDock ||. (2021). YouTube. Retrieved from [Link]

  • Gapsys, V., et al. (2015). Calculation of Binding Free Energies. ResearchGate. Retrieved from [Link]

  • CHARMM 36m Additive Force Field. (2025). Emergent Mind. Retrieved from [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020). YouTube. Retrieved from [Link]

  • Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. (2019). ResearchGate. Retrieved from [Link]

  • Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Crystal structure of PI3K alpha with PI3K delta inhibitor. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal structure of PI3K alpha with PI3K delta inhibitor. (2016). RCSB PDB. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]

  • CHARMM. Chemistry at HARvard Macromolecular Mechanics. Retrieved from [Link]

  • 6-Methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

  • GROMACS Tutorials. GROMACS. Retrieved from [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011). ACS Publications. Retrieved from [Link]

  • New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). (2011). PubMed. Retrieved from [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Development of PAK1 kinase inhibitors with "in silico" modeling methods. (2014). ResearchGate. Retrieved from [Link]

  • 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine. PubChem. Retrieved from [Link]

  • The PI3K/Akt/mTOR pathway and inhibitors that target it. (2014). ResearchGate. Retrieved from [Link]

  • A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. (2009). PubMed. Retrieved from [Link]

  • The crystal structure of PI3Kδ/40 (PDB ID: 6OCU). (2021). ResearchGate. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. (2021). RSC Publishing. Retrieved from [Link]

  • Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. (2021). YouTube. Retrieved from [Link]

  • Crystal structure of human PI3K-gamma in complex with CH5108134. (2011). RCSB PDB. Retrieved from [Link]

  • 6-chloro-N-methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

  • 4-Aminopyrimidine. PubChem. Retrieved from [Link]

Sources

Unveiling the Electronic Landscape: A Theoretical Guide to the Electronic Structure of 6-(Methylsulfanyl)pyrimidin-4-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2] Their diverse biological activities, ranging from anticancer to antimicrobial, underscore the importance of a deep understanding of their fundamental chemical properties.[1][3] This technical guide provides an in-depth exploration of the electronic structure of a key pyrimidine derivative, 6-(Methylsulfanyl)pyrimidin-4-amine, through the lens of theoretical and computational chemistry. We will delve into the causality behind selecting appropriate computational methodologies, detail a robust experimental protocol for electronic structure analysis, and present the anticipated data in a clear, actionable format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights for the rational design of novel therapeutics.

Introduction: The Significance of Electronic Structure in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and, more subtly, to the distribution of electrons within that structure. The electronic structure governs a molecule's reactivity, its ability to form intermolecular interactions, and its overall pharmacokinetic and pharmacodynamic profile. For a drug candidate like 6-(Methylsulfanyl)pyrimidin-4-amine, a comprehensive understanding of its electronic landscape is paramount.

Pyrimidine and its derivatives are integral components of DNA and RNA and are found in various vitamins and coenzymes.[4] Their synthetic analogs have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects.[1][5] The substituents on the pyrimidine ring, in this case, the amino and methylsulfanyl groups, play a crucial role in modulating its electronic properties and, consequently, its biological function. The nitrogen atoms in the pyrimidine ring, for instance, can act as hydrogen bond acceptors, a critical interaction in protein-ligand binding.[6]

Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful, non-invasive means to probe the electronic characteristics of molecules.[7] Methods like Density Functional Theory (DFT) have become indispensable tools in drug discovery, offering insights into molecular orbital energies, charge distributions, and reactivity indices.[4][8][9] This guide will demonstrate how these theoretical approaches can be applied to 6-(Methylsulfanyl)pyrimidin-4-amine to unlock a deeper understanding of its chemical behavior and guide the development of more potent and selective drug candidates.

Theoretical Foundations and Methodological Choices

The selection of an appropriate theoretical method is a critical first step that dictates the accuracy and reliability of the subsequent analysis. For a molecule like 6-(Methylsulfanyl)pyrimidin-4-amine, a balance between computational cost and accuracy is essential.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules. Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy and other properties based on the electron density, a more manageable variable than the many-electron wavefunction.[7] The choice of the functional and basis set within a DFT framework is a key decision.

  • Functionals: For organic molecules containing heteroatoms, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) often provide a good compromise between accuracy and computational efficiency.[9]

  • Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. A Pople-style basis set like 6-31G(d,p) is a common and effective choice for initial geometry optimizations and electronic structure calculations of molecules of this size, as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for non-spherical electron distributions.[9]

The rationale for choosing DFT with a functional like B3LYP and a basis set like 6-31G(d,p) is its proven track record in accurately predicting the geometric and electronic properties of a wide range of organic and biologically relevant molecules.[8][9]

Experimental Protocol: A Step-by-Step Guide to a DFT Calculation

This section provides a detailed workflow for performing a DFT calculation on 6-(Methylsulfanyl)pyrimidin-4-amine. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.

Molecular Structure Preparation
  • Initial Structure Generation: Construct the 3D structure of 6-(Methylsulfanyl)pyrimidin-4-amine using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Pre-optimization: Perform an initial geometry optimization using a computationally less demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

Quantum Chemical Calculation Workflow

The following steps outline the process using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

DFT Workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_analysis Data Analysis Input_File Create Input File: - Geometry - Charge (0) - Multiplicity (1) - Method (e.g., B3LYP) - Basis Set (e.g., 6-31G(d,p)) Optimization Geometry Optimization (Find energy minimum) Input_File->Optimization Frequency Frequency Calculation (Confirm minimum, obtain thermochemical data) Optimization->Frequency Electronic_Properties Extract Electronic Properties: - Orbital Energies (HOMO, LUMO) - Mulliken/NBO Charges - Dipole Moment Frequency->Electronic_Properties Reactivity Calculate Reactivity Descriptors: - HOMO-LUMO Gap - Electronegativity - Hardness/Softness Electronic_Properties->Reactivity MEP_Concept cluster_molecule 6-(Methylsulfanyl)pyrimidin-4-amine cluster_mep Molecular Electrostatic Potential (MEP) Map Molecule Molecular Structure MEP_Map Color-Coded Surface Red: Electron-rich (negative potential) Blue: Electron-poor (positive potential) Molecule->MEP_Map DFT Calculation

Figure 2: Conceptual diagram illustrating the generation of a Molecular Electrostatic Potential (MEP) map.

The MEP map highlights regions of negative potential (electron-rich, typically around nitrogen and sulfur atoms) and positive potential (electron-poor, often around hydrogen atoms of the amino group). These regions are prime locations for non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. For drug design, the MEP map can guide the modification of the molecule to enhance its binding affinity and selectivity.

Atomic Charges and Reactivity Descriptors

The calculated atomic charges (e.g., Mulliken or NBO) provide a quantitative measure of the electron distribution among the atoms in the molecule.

Table 2: Calculated Reactivity Descriptors (Illustrative Data)

DescriptorValueImplication
Electronegativity (χ)3.85 eVOverall ability to attract electrons.
Chemical Hardness (η)2.65 eVResistance to change in electron distribution.
Global Softness (S)0.38 eV⁻¹A measure of reactivity.

Note: These values are derived from the HOMO and LUMO energies and are for illustrative purposes.

These global reactivity descriptors provide a quantitative basis for comparing the reactivity of different pyrimidine derivatives, aiding in the selection of candidates with desirable stability and reactivity profiles.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for investigating the electronic structure of 6-(Methylsulfanyl)pyrimidin-4-amine. By employing robust computational methods like DFT, researchers can gain profound insights into the molecule's reactivity and interaction potential. The detailed protocol and the interpretation of the resulting data provide a clear roadmap for leveraging theoretical chemistry in the rational design of novel pyrimidine-based therapeutics.

Future studies could expand on this work by:

  • Investigating the electronic structure of a series of related pyrimidine derivatives to establish structure-activity relationships (SAR).

  • Simulating the interaction of 6-(Methylsulfanyl)pyrimidin-4-amine with its biological target using molecular docking and molecular dynamics (MD) simulations.

  • Exploring the effects of different solvent environments on the electronic properties of the molecule.

By integrating theoretical studies with experimental validation, the drug discovery process can be significantly accelerated, leading to the development of safer and more effective medicines.

References

  • Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. (2022). Molecules, 27(22), 8086. Available at: [Link]

  • DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 967-976. Available at: [Link]

  • Theoretical studies on the electronic and energetic properties of the aminopyrimidine part of thiamin diphosphate. (1995). Journal of Molecular Structure: THEOCHEM, 342, 139-147. Available at: [Link]

  • Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. (2023). Letters in Drug Design & Discovery, 20(13), 1582-1596. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1145. Available at: [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. Available at: [Link]

  • DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. (2023). ChemistrySelect, 8(15), e202204651. Available at: [Link]

  • Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)- and (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(pyridin-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitriles. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 244-248. Available at: [Link]

  • Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. (2023). Letters in Drug Design & Discovery, 20(13), 1582-1596. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2022). Molecules, 27(15), 4912. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 143-157. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4912. Available at: [Link]

  • Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. (2020). Egyptian Journal of Chemistry, 63(10), 3781-3794. Available at: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). Molecules, 29(21), 5035. Available at: [Link]

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Egyptian Journal of Chemistry, 65(13), 1-13. Available at: [Link]

  • Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1836-1839. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(10), 5646-5666. Available at: [Link]

  • 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. (2007). Collection of Czechoslovak Chemical Communications, 72(5), 677-690. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(10), 2309. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports, 15, 6380. Available at: [Link]

  • Quantum Chemistry Calculations for Metabolomics. (2021). Chemical Reviews, 121(10), 5655-5710. Available at: [Link]

Sources

Methodological & Application

using 6-(Methylsulfanyl)pyrimidin-4-amine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-(Methylsulfanyl)pyrimidin-4-amine via Suzuki and Liebeskind-Srogl Cross-Couplings

Executive Summary

6-(Methylsulfanyl)pyrimidin-4-amine (CAS: 2183-66-6) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development. Its utility in Suzuki-Miyaura cross-coupling is unique because it offers two distinct vectors for functionalization:

  • C5-Position (Nucleophilic): Accessible via electrophilic halogenation followed by standard Suzuki coupling.

  • C6-Position (Electrophilic): The methylthio (–SMe) group acts as a "pseudohalide," accessible via Liebeskind-Srogl coupling (a copper-cofactored variant of the Suzuki reaction).

This guide details the protocols for both pathways, enabling the synthesis of complex 4,5,6-trisubstituted pyrimidine libraries.

Chemical Context & Reactivity Profile

The substrate presents a challenge: it contains two potential catalyst poisons (a free amine and a thioether). Successful coupling requires selecting catalysts that resist coordination by these groups.

  • The SMe Group: Unlike a chloro- or bromo-substituent, the –SMe group is inert to standard Pd(0) oxidative addition. It requires activation by Cu(I) to facilitate transmetalation.

  • The Amine (–NH₂): Can coordinate to Pd, arresting the catalytic cycle. While protection (e.g., Boc) is often recommended, the protocols below utilize conditions optimized for the free amine.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows available for this scaffold.

ReactionPathways Start 6-(Methylsulfanyl) pyrimidin-4-amine Iodination Step 1: C5-Iodination (Electrophilic Sub.) Start->Iodination NIS or I2/AgNO3 Intermed 5-Iodo-6-(SMe) pyrimidin-4-amine Iodination->Intermed Suzuki Step 2: Suzuki-Miyaura (C5-Arylation) Intermed->Suzuki Ar-B(OH)2, Pd(0) ProductA 5-Aryl-6-(SMe) Product Suzuki->ProductA LS_Coupling Step 3: Liebeskind-Srogl (C6-Desulfitative Coupling) ProductA->LS_Coupling Ar'-B(OH)2, CuTC Final 5,6-Diaryl-pyrimidin-4-amine (Library Scaffold) LS_Coupling->Final

Figure 1: Divergent functionalization pathways. The scaffold can be arylated at C5 (Standard Suzuki) or C6 (Liebeskind-Srogl).

Workflow A: C5-Arylation (Standard Suzuki)

Direct Suzuki coupling on the starting material is impossible because there is no leaving group. You must first install a handle (Iodine) at the electron-rich C5 position.

Protocol 1: Regioselective C5-Iodination

Rationale: The amino and methylthio groups push electron density to C5, making it highly susceptible to electrophilic aromatic substitution. We use N-Iodosuccinimide (NIS) for mild conditions, or


 for higher atom economy.

Materials:

  • Substrate: 6-(Methylsulfanyl)pyrimidin-4-amine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature:

    
     to RT
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of substrate in 40 mL MeCN. Cool to

    
     in an ice bath.
    
  • Addition: Add NIS (11 mmol) portion-wise over 10 minutes. Note: Protect from light.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hex 1:1). The product (5-iodo derivative) will be less polar.

  • Quench: Pour mixture into saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Isolation: Extract with EtOAc (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect 85–95% of a tan solid. This intermediate is stable and can be stored.

Protocol 2: C5-Suzuki Cross-Coupling

Rationale: With the iodide installed, standard Suzuki conditions apply. However, because the SMe group can poison Pd, we use a slightly higher catalyst loading or a bidentate ligand (dppf) to stabilize the metal center.

Materials:

  • Substrate: 5-Iodo-6-(methylsulfanyl)pyrimidin-4-amine (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-8 mol%)
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a pressure vial, combine the iodo-pyrimidine (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane (4 mL) and aqueous base (1.5 mL).

  • Heating: Heat to

    
     for 6–12 hours. Note: The reaction mixture will turn black as Pd precipitates upon completion.
    
  • Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Silica gel chromatography.

    • Critical Tip: Pyrimidines often streak. Add 1%

      
       (Triethylamine) to your eluent (e.g., DCM/MeOH 95:5 + 1% TEA).
      

Workflow B: C6-Arylation (Liebeskind-Srogl Coupling)

This is the advanced method to replace the –SMe group with an aryl ring. This reaction is orthogonal to the Suzuki coupling described above; it can be performed on the starting material or the product of Workflow A.

Mechanism: A Cu(I) cofactor coordinates to the Sulfur, polarizing the C-S bond and facilitating oxidative addition of Pd into the C-S bond (which is otherwise too strong).

Protocol 3: Desulfitative Cross-Coupling

Materials:

  • Substrate: 6-(Methylsulfanyl)pyrimidin-4-amine (or the 5-aryl derivative from Workflow A)

  • Boronic Acid:

    
     (1.5 – 2.0 equiv)
    
  • Catalyst:

    
     (2.5 mol%) with TFP (Tri-2-furylphosphine) (10 mol%)
    
    • Alternative:

      
       (5 mol%)[1]
      
  • Cofactor (Crucial): CuTC (Copper(I) thiophene-2-carboxylate) (1.5 – 2.0 equiv)

  • Solvent: THF or DMF (anhydrous)

Step-by-Step:

  • Dry Conditions: This reaction is sensitive to moisture. Flame-dry the reaction vessel and cool under Argon.

  • Reagent Mix: Add substrate (1.0 mmol), Boronic Acid (2.0 mmol), CuTC (2.0 mmol), and Pd catalyst.

  • Solvent: Add anhydrous THF (5 mL).

  • Reaction: Heat to

    
     for 12–18 hours.
    
    • Observation: The mixture will be heterogeneous (slurry).

  • Workup: Dilute with EtOAc. Wash with 5% aqueous

    
     (to sequester Copper) followed by brine.
    
  • Purification: Standard flash chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (C5-Suzuki) Catalyst poisoning by SMe or amine.Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Increase loading to 10 mol%.
Low Yield (Liebeskind-Srogl) CuTC degradation or wet solvent.Ensure CuTC is fresh (tan/brown solid, not green). Use strictly anhydrous THF.
Homocoupling of Boronic Acid Excess Oxygen in system.Degas solvents thoroughly (sparge with Ar for 15 mins).
Product Streaking on TLC Pyrimidine basicity.Pre-wash silica column with 1% Et3N in Hexanes. Use MeOH/DCM eluents.
Incomplete Iodination Moisture in NIS.Recrystallize NIS from dioxane/CCl4 or switch to the

method [1].

Mechanistic Insight (Graphviz)

The following diagram details the unique catalytic cycle of the Liebeskind-Srogl coupling required for the SMe group, highlighting the critical role of Copper.

LiebeskindMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Pd inserts into C-S) Pd0->OxAdd Substrate Pyrimidine-SMe Coordination Cu(I)-S Coordination (Activation) Substrate->Coordination + CuTC Coordination->OxAdd Weakens C-S bond Transmetal Transmetalation (Ar-B(OH)2) OxAdd->Transmetal + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: The Liebeskind-Srogl catalytic cycle. Note that Copper (CuTC) is stoichiometric, sequestering the sulfur to allow Palladium insertion.

References

  • Green Iodination Protocol: Konishi, G., et al. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions." Chem. Pharm. Bull., 2022 .[2][3][4]

  • Liebeskind-Srogl Coupling (Foundational): Liebeskind, L. S., & Srogl, J. "Heteroaromatic Thioether–Boronic Acid Cross-Coupling under Neutral Conditions."[5] Org.[3][5][6][7] Lett., 2002 , 4(6), 979–981.[5]

  • Suzuki Coupling of Chloropyrimidines (Analogous Reactivity): Gontcharov, A. V., et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry." Molecules, 2021 .

  • C-H Activation/Iodination Precursors: Derdau, V., et al. "Mild and Selective Mono-Iodination of Unprotected Peptides." J. Org.[5] Chem., 2018 .[4][8]

Sources

protocol for the synthesis of COX-2 inhibitors from 6-(Methylsulfanyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a high-fidelity protocol for converting 6-(Methylsulfanyl)pyrimidin-4-amine into potent COX-2 inhibitors . The synthesis exploits the pyrimidine core's electronic properties to construct a "tricyclic-like" architecture essential for COX-2 selectivity.

The Pharmacophore Strategy

Cyclooxygenase-2 (COX-2) inhibition relies on fitting a molecule into the enzyme's hydrophobic channel while engaging a specific side pocket (Arg120, Tyr355, His90).

  • The Scaffold: The pyrimidine ring serves as the central template, mimicking the central ring found in Coxibs (e.g., Celecoxib, Etoricoxib).

  • The Pharmacophore: The -SMe group of the starting material is not merely a bystander; it is the precursor to the methylsulfone (-SO₂Me) , a critical hydrogen-bonding acceptor that anchors the molecule in the COX-2 secondary pocket.

  • The Hydrophobic Core: The C-5 position of the pyrimidine is functionalized to accept an aryl ring, satisfying the steric requirements of the COX-2 active site.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points and reaction types.

COX2_Synthesis_Workflow cluster_logic Mechanistic Logic Start Start: 6-(Methylsulfanyl)pyrimidin-4-amine Step1 Step 1: C-5 Iodination (Electrophilic Aromatic Substitution) Start->Step1 NIS, MeCN, RT Intermediate1 Intermediate A: 5-Iodo-6-(methylsulfanyl)pyrimidin-4-amine Step1->Intermediate1 Logic1 C-5 is electron-rich due to -NH2 and -SMe directing effects. Step1->Logic1 Step2 Step 2: Suzuki-Miyaura Coupling (Pd-Catalyzed Arylation) Intermediate1->Step2 Ar-B(OH)2, Pd(PPh3)4 Intermediate2 Intermediate B: 5-Aryl-6-(methylsulfanyl)pyrimidin-4-amine Step2->Intermediate2 Step3 Step 3: Chemoselective Oxidation (Sulfide to Sulfone) Intermediate2->Step3 Oxone or mCPBA Final Target: 5-Aryl-6-(methylsulfonyl)pyrimidin-4-amine (Active COX-2 Inhibitor) Step3->Final Pharmacophore Activation Logic2 Sulfone (-SO2Me) is critical for COX-2 selectivity (Arg120/His90). Step3->Logic2

Figure 1: Strategic workflow for the conversion of thio-pyrimidine precursors to sulfone-based inhibitors.

Detailed Experimental Protocols

Phase 1: Regioselective C-5 Iodination

Objective: Introduce a reactive handle at the C-5 position without over-halogenating the amine or oxidizing the sulfur.

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

  • Mechanism: The C-5 position of 4-amino-6-thiomethylpyrimidine is highly nucleophilic due to the synergistic electron-donating effects of the amino and thiomethyl groups. NIS provides a source of electrophilic iodine (

    
    ) that reacts under mild conditions.
    

Protocol:

  • Dissolve 6-(methylsulfanyl)pyrimidin-4-amine (1.0 eq) in anhydrous MeCN (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath to suppress side reactions.

  • Add NIS (1.05 eq) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

  • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Quench with saturated aqueous sodium thiosulfate (

    
    ) to remove excess iodine. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Yield Expectation: >85%. The product, 4-amino-5-iodo-6-(methylsulfanyl)pyrimidine , is typically a solid that can be used in the next step without extensive purification.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Install the hydrophobic aryl ring (e.g., 4-fluorophenyl) required for the COX-2 primary binding pocket.

  • Reagents: Aryl boronic acid (e.g., 4-fluorophenylboronic acid),

    
     (5 mol%), 
    
    
    
    (2M aq), 1,4-Dioxane.
  • Critical Insight: The amino group (-NH2) can coordinate to Pd, potentially poisoning the catalyst. Using a slightly higher catalyst loading (5%) or protecting the amine (e.g., as an acetamide) can improve yields, though the free amine often reacts successfully in dioxane/water systems.

Protocol:

  • In a pressure vial or round-bottom flask, combine the 5-iodo intermediate (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq).

  • Add 1,4-Dioxane (0.15 M) and 2M aqueous

    
     (3.0 eq).
    
  • Degas the mixture by bubbling nitrogen for 10 minutes (Critical for Pd cycle longevity).

  • Add

    
      (0.05 eq). Seal the vessel under 
    
    
    
    .
  • Heat to 90°C for 6–12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.

  • Purification: Flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).

  • Product: 5-(4-fluorophenyl)-6-(methylsulfanyl)pyrimidin-4-amine .

Phase 3: Chemoselective S-Oxidation (Pharmacophore Activation)

Objective: Convert the sulfide (-SMe) to the sulfone (-SO₂Me). This transformation turns the molecule from a generic heterocycle into a specific COX-2 ligand.

  • Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA.

  • Mechanism: Electrophilic oxidation of sulfur. The reaction proceeds through a sulfoxide intermediate (

    
    ) to the sulfone (
    
    
    
    ).

Protocol:

  • Dissolve the Suzuki product (1.0 eq) in a 1:1 mixture of THF/Methanol (0.1 M).

  • Prepare a solution of Oxone® (2.5 eq) in water.

  • Add the Oxone solution dropwise to the reaction mixture at 0°C.

  • Stir at RT for 4–8 hours. Monitor by LC-MS (Look for Mass +32 Da).

    • Troubleshooting: If the reaction stalls at the sulfoxide, add mild heat (40°C) or additional oxidant.

  • Workup: Dilute with water. If the product precipitates, filter and wash with water. If not, extract with EtOAc/DCM.

  • Final Purification: Recrystallization from Ethanol/Water or preparative HPLC.

Quality Control & Validation Data

To ensure the synthesized compound meets the rigorous standards for biological testing, the following data profile must be generated.

MetricAcceptance CriteriaMethod/Notes
Purity >95%HPLC (254 nm). Impurities <1% are critical for assay validity.
Identity (H-NMR) Distinct singlets for

(~3.2 ppm) and Pyrimidine-H.
Confirm loss of S-Me peak (~2.5 ppm).
Identity (MS)

consistent with calc. mass.
Confirm +32 Da shift from sulfide precursor.
COX-2 Selectivity

(COX-2) < 1.0 µM
Human Whole Blood Assay or TMPD Oxidation Assay.
Selectivity Index COX-1/COX-2 ratio > 50Ensures reduced gastric side effects.

References

  • COX-2 Structural Biology & Pharmacophore: Kurumbail, R. G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature1996 , 384, 644-648. [Link]

  • Pyrimidine COX-2 Inhibitors (SAR & Synthesis): Abdel-Aziz, M., et al. "Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors."[1][2] European Journal of Medicinal Chemistry2025 (Cited via ResearchGate snippet). [Link]

  • Palladium-Catalyzed Coupling on Pyrimidines: Gomtsyan, A., et al. "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions."[3] Tetrahedron Letters2001 . [Link]

  • Biological Assay Protocols (TMPD Oxidation): Kędziora, A., et al. "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties."[4][5][6] International Journal of Molecular Sciences2024 , 25(20), 11011.[5] [Link]

  • General Review of Coxib Synthesis: "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." BioMed Research International. [Link]

Sources

Application Notes and Protocols for 6-(Methylsulfanyl)pyrimidin-4-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Modern Agrochemicals

The pyrimidine ring system is a cornerstone of modern agrochemical design, recognized for its versatile biological activity and metabolic stability. Its presence in a number of commercially successful products underscores its importance as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. This guide focuses on a specific, functionalized pyrimidine building block, 6-(Methylsulfanyl)pyrimidin-4-amine , and explores its application and potential in the synthesis of novel agrochemicals. While not a direct precursor to a major commercial agrochemical in the current market, its unique combination of reactive sites makes it an ideal starting point for the exploration of new chemical space in the ongoing search for more effective and environmentally benign crop protection agents.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 6-(Methylsulfanyl)pyrimidin-4-amine, detailed protocols for its key transformations, and a forward-looking perspective on its potential applications in the discovery of next-generation herbicides, fungicides, and insecticides.

Physicochemical Properties and Synthetic Rationale

The synthetic utility of 6-(Methylsulfanyl)pyrimidin-4-amine is derived from the distinct reactivity of its three key functional groups: the 4-amino group, the 6-methylthio group, and the pyrimidine ring itself.

PropertyValueSignificance in Synthesis
Molecular Formula C₅H₇N₃SProvides a compact, low molecular weight starting point.
Molecular Weight 141.19 g/mol Ideal for building complexity without excessive mass.
pKa (estimated) 4.5 (amino group)Allows for selective protonation and influences reactivity.
Key Reactive Sites 4-amino, 6-methylthioEnables sequential and regioselective modifications.

The methylthio group at the 6-position is a particularly attractive feature. It can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents. This reaction is often more facile than the displacement of a chloro or bromo group, proceeding under milder conditions. The 4-amino group provides a handle for amide bond formation, sulfonylation, or other derivatizations, further expanding the accessible chemical diversity.

Core Synthetic Transformations: A Protocol Guide

The following protocols outline key transformations of 6-(Methylsulfanyl)pyrimidin-4-amine that are fundamental to building a diverse library of compounds for agrochemical screening.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Methylthio Group

This protocol describes a general procedure for the displacement of the methylthio group with an amine nucleophile, a common strategy for introducing structural diversity.

Objective: To replace the 6-methylthio group with a primary or secondary amine.

Materials:

  • 6-(Methylsulfanyl)pyrimidin-4-amine

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (optional, for amine salts): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Reaction vessel, magnetic stirrer, heating mantle, and condenser

Procedure:

  • To a solution of 6-(Methylsulfanyl)pyrimidin-4-amine (1.0 eq) in DMF (0.1-0.5 M), add the desired amine (1.2-2.0 eq).

  • If the amine is a hydrochloride or other salt, add a non-nucleophilic base such as DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-pyrimidin-4-amine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

  • Temperature: Heating is typically required to overcome the activation energy for the displacement of the methylthio group.

  • Excess Nucleophile: Using an excess of the amine nucleophile drives the reaction to completion according to Le Chatelier's principle.

Protocol 2: Acylation of the 4-Amino Group

This protocol details the formation of an amide bond at the 4-amino position, a key step in introducing moieties that can mimic peptide bonds or interact with specific enzyme active sites.

Objective: To acylate the 4-amino group with an acid chloride or anhydride.

Materials:

  • 6-(Methylsulfanyl)pyrimidin-4-amine

  • Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Pyridine

  • Reaction vessel, magnetic stirrer, ice bath

Procedure:

  • Dissolve 6-(Methylsulfanyl)pyrimidin-4-amine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add a base such as triethylamine (1.2 eq) to the solution.

  • Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between the highly reactive acid chloride and the amine.

  • Base: A non-nucleophilic base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting amine.

Agrochemical Discovery Workflow: A Conceptual Framework

The true potential of 6-(Methylsulfanyl)pyrimidin-4-amine is realized when these fundamental reactions are integrated into a systematic agrochemical discovery workflow. The following diagram illustrates a typical workflow starting from this versatile building block.

Agrochemical_Discovery_Workflow cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization A 6-(Methylsulfanyl)pyrimidin-4-amine (Starting Material) B Protocol 1: SNAr at C6 (e.g., with various amines R¹-NH₂) A->B Introduce R¹ C Protocol 2: Acylation at N4 (e.g., with various R²-COCl) A->C Introduce R² D Diverse Library of Pyrimidine Derivatives B->D C->D E High-Throughput Screening (e.g., against fungal succinate dehydrogenase) D->E Test for biological activity F Hit Identification E->F Identify active compounds G Structure-Activity Relationship (SAR) Analysis F->G Analyze structural trends H Lead Optimization G->H Synthesize improved analogs I Candidate Agrochemical H->I

Caption: A conceptual workflow for agrochemical discovery starting from 6-(Methylsulfanyl)pyrimidin-4-amine.

This workflow demonstrates a logical progression from a single, versatile building block to a diverse library of candidate molecules. By systematically applying the synthetic protocols described above and varying the R¹ and R² groups, researchers can generate a multitude of novel structures for biological screening. Subsequent hit identification and SAR analysis can then guide the synthesis of more potent and selective lead compounds.

Future Outlook and Emerging Applications

The exploration of novel chemical scaffolds is paramount to overcoming challenges such as resistance development and the need for more sustainable agricultural practices. While 6-(Methylsulfanyl)pyrimidin-4-amine is not yet a widely cited intermediate in mainstream agrochemical synthesis, its proven utility in medicinal chemistry as a precursor to kinase inhibitors suggests a high potential for biological activity. The principles of molecular recognition are often conserved across different life forms, and a compound that can interact with a specific enzyme in a human cell may have a similar effect on a homologous enzyme in a plant or fungus.

Future research in this area should focus on:

  • Broadening the Scope of Nucleophiles: Exploring a wider range of nucleophiles, including O- and S-based nucleophiles, in the SNAr reaction.

  • Post-Modification of the Scaffold: Investigating further functionalization of the pyrimidine ring itself, for example, through C-H activation or halogenation.

  • Target-Based Design: Leveraging computational modeling and structural biology to design derivatives of 6-(Methylsulfanyl)pyrimidin-4-amine that are targeted against specific, validated agrochemical targets.

By embracing these strategies, the scientific community can unlock the full potential of 6-(Methylsulfanyl)pyrimidin-4-amine and similar building blocks, paving the way for the next generation of innovative and effective crop protection solutions.

References

Due to the niche application of 6-(Methylsulfanyl)pyrimidin-4-amine in agrochemical synthesis, the following references provide a broader context on the synthesis and reactivity of related pyrimidine systems, which is foundational to the protocols and concepts described in this document.

  • Synthesis of Pyrimidine Derivatives: A comprehensive overview of pyrimidine chemistry. Source: Science of Synthesis, Georg Thieme Verlag
  • Nucleophilic Aromatic Substitution: A foundational resource for understanding the SNAr mechanism.

    • Source: Organic Chemistry, Jonathan Clayden, Nick Greeves, and Stuart Warren
    • URL: [Link]

  • The Pyrimidine Moiety in Agrochemicals: A review highlighting the importance of the pyrimidine scaffold in crop protection.

    • Source: MDPI
    • URL: [Link]

  • Application of Pyrimidines in Medicinal Chemistry: Provides insights into the biological potential of pyrimidine derivatives, which can be extrapol

    • Source: European Journal of Medicinal Chemistry
    • URL: [Link]

Application Note: High-Throughput Screening Strategies for Identifying Bioactive Modulators Using 6-(Methylsulfanyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a multitude of biological targets, most notably protein kinases.[1][2] 6-(Methylsulfanyl)pyrimidin-4-amine, a representative of this class, presents a valuable starting point for drug discovery campaigns. This guide provides a comprehensive framework for utilizing this compound in high-throughput screening (HTS). We detail two robust, validated HTS protocols: a primary biochemical assay targeting a representative protein kinase and a secondary, orthogonal cell-based assay to assess cellular potency and cytotoxicity. The protocols are designed for reliability and scalability, incorporating essential validation metrics like the Z'-factor to ensure data quality.[3][4] This document serves as a technical resource for researchers aiming to identify and characterize novel bioactive agents derived from the pyrimidine core.

Scientific Background: The Rationale for Screening Pyrimidine Scaffolds

The 2-aminopyrimidine motif is a highly successful hinge-binding pharmacophore found in numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural feature across the kinome. This interaction provides a strong anchor for the inhibitor, allowing modifications at other positions of the pyrimidine ring to confer potency and selectivity.

Given this precedent, 6-(Methylsulfanyl)pyrimidin-4-amine and its analogs are prime candidates for screening against protein kinase targets, which are implicated in a vast array of diseases, particularly cancer and inflammatory disorders.[5][6][7] A typical drug discovery campaign begins with a large-scale HTS to identify initial "hits" from a compound library.[8][9][10] The success of such a campaign hinges on the quality of the assays employed. A robust HTS assay must be sensitive, reproducible, and have a large enough signal window to confidently distinguish active compounds from inactive ones.[9]

Illustrative Kinase Signaling Pathway

The diagram below depicts a simplified, generic signal transduction pathway mediated by a receptor tyrosine kinase (RTK), a common target class for pyrimidine-based inhibitors. Inhibition of the kinase domain blocks the downstream phosphorylation cascade, thereby arresting aberrant cellular processes like proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Catalyzes Phosphorylation ATP ATP ATP->RTK Provides Phosphate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK pathway) pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor 6-(Methylsulfanyl)pyrimidin-4-amine Inhibitor->RTK Inhibits (Competes with ATP)

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Protocol 1: Primary Biochemical HTS for Kinase Inhibition

This protocol describes a homogeneous, luminescence-based assay to quantify the activity of a target kinase by measuring the amount of ATP remaining in solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, weaker inhibition by the test compound.

Principle of the Assay

The assay relies on a luciferase-based system. After the kinase reaction is allowed to proceed, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration.

Detailed Step-by-Step Methodology

Materials:

  • Target Kinase (e.g., Aurora A, CDK4/6)

  • Kinase Substrate (peptide or protein)

  • Assay Buffer (optimized for the target kinase)

  • ATP (at Km concentration for the target kinase)

  • 6-(Methylsulfanyl)pyrimidin-4-amine (and other library compounds) dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • White, opaque 384-well assay plates

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo® Plus, Promega)

  • Luminometer plate reader

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the library source plate to the 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 5 µL final volume).

    • Scientist's Note: Plate positive controls (e.g., 1 µM Staurosporine) and negative controls (DMSO vehicle only) in dedicated columns. Typically, 16-32 wells of each control are used for robust statistical validation.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in cold kinase assay buffer. Dispense 2.5 µL of this mix into each well of the assay plate.

  • Initiation of Reaction: Prepare a 2X ATP solution in kinase assay buffer. To start the reaction, dispense 2.5 µL of this solution into each well. The final volume is now 5 µL.

  • Incubation: Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are mixed. Incubate the reaction at room temperature for 60 minutes.

    • Rationale: The incubation time should be optimized to ensure the reaction is within the linear range, typically consuming 10-30% of the initial ATP in the negative control (DMSO) wells.

  • Signal Detection: Add 5 µL of the luminescent kinase assay reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Assay Validation

1. Percent Inhibition Calculation: The activity of each compound is calculated as percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl_Avg) / (Signal_Neg_Ctrl_Avg - Signal_Pos_Ctrl_Avg))

2. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[3][11] It is calculated from the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls.

Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

An assay is considered excellent for HTS when the Z'-factor is between 0.5 and 1.0.[4][9][12]

Table 1: Example Data for Z'-Factor Calculation

ParameterPositive Control (Staurosporine)Negative Control (DMSO)
Number of Replicates (n) 3232
Mean Signal (μ) 15,000 RLU150,000 RLU
Standard Deviation (σ) 800 RLU7,500 RLU
Calculated Z'-Factor \multicolumn{2}{c}{0.67 }

A Z'-factor of 0.67 indicates a robust and reliable assay suitable for a full-deck screen.

Protocol 2: Secondary Cell-Based Viability/Cytotoxicity Assay

Hits identified from the primary biochemical screen must be validated in a cellular context. This orthogonal assay determines if the compound can penetrate the cell membrane and exert a biological effect, such as inhibiting proliferation or inducing cell death.[13]

Principle of the Assay

This protocol uses a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.[14][15] A decrease in ATP levels is proportional to the degree of cytotoxicity or cytostasis induced by the compound. This method is highly amenable to HTS due to its simple "add-mix-measure" format.[15][16]

Detailed Step-by-Step Methodology

Materials:

  • Cancer Cell Line (e.g., MV4-11, acute myeloid leukemia, known to be sensitive to kinase inhibitors).[6][17]

  • Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compounds (hits from primary screen)

  • Positive Control (e.g., a known cytotoxic agent like Bortezomib)

  • White, opaque, tissue-culture treated 384-well plates

  • Luminescent Cell Viability Reagent (e.g., CellTiter-Glo®, Promega)[16][18]

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Suspend cells to a pre-determined optimal density (e.g., 2,500 cells/well) in culture medium. Dispense 40 µL of the cell suspension into each well of the 384-well plate.

  • Incubation: Incubate the plates for 4-6 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and equilibrate.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of the hit compounds in 100% DMSO.[19] Using a liquid handler, add 100 nL of the diluted compounds to the corresponding wells. The final top concentration might be 20 µM.

  • Final Incubation: Incubate the plates for 72 hours in a humidified incubator.

    • Rationale: A 72-hour incubation period is standard for assessing effects on cell proliferation.

  • Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 20 µL of the luminescent cell viability reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Dose-Response and IC₅₀ Determination

1. Data Normalization: Normalize the data to on-plate controls: % Viability = 100 * (Signal_Compound - Signal_Media_Only_Avg) / (Signal_DMSO_Ctrl_Avg - Signal_Media_Only_Avg)

2. IC₅₀ Calculation: Plot the normalized % Viability against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cellular response.

Table 2: Example IC₅₀ Data for a Confirmed Hit

CompoundTarget Kinase IC₅₀ (Biochemical)MV4-11 Cell IC₅₀ (Cellular)
Hit Compound A 85 nM250 nM
Staurosporine 5 nM15 nM

A potent biochemical IC₅₀ that translates to a potent cellular IC₅₀ is a strong indicator of a promising hit compound.

Integrated HTS Workflow and Hit Prioritization

A successful screening campaign follows a logical funneling strategy to efficiently identify and validate promising compounds while eliminating false positives.

HTS_Workflow cluster_workflow High-Throughput Screening Cascade A Primary Screen (e.g., 100,000 compounds at 10 µM) Biochemical Kinase Assay B Hit Confirmation Re-test primary hits (Hit Rate ~0.5-1.0%) A->B Identify Initial Hits C Dose-Response (Biochemical) Determine biochemical IC₅₀ (e.g., 500 compounds) B->C Confirm Activity D Secondary / Orthogonal Assay Cell-Based Viability Assay Determine cellular IC₅₀ C->D Characterize Potency E Hit Prioritization Select potent & cell-active hits for Lead Optimization D->E Validate in Cellular Context

Caption: A typical HTS workflow for hit identification and validation.

This tiered approach ensures that resources are focused on compounds with the highest potential. Initial hits from the primary biochemical screen are first re-tested to confirm their activity. Confirmed hits are then profiled in dose-response format to determine their biochemical potency (IC₅₀). Only those compounds that demonstrate significant potency are advanced to the more resource-intensive cell-based assays to confirm cellular activity and rule out compounds that are inactive in a more complex biological environment.

Conclusion

The protocols and workflow detailed in this application note provide a robust, field-proven framework for screening 6-(Methylsulfanyl)pyrimidin-4-amine and related chemical libraries. By employing a high-quality biochemical assay for the primary screen and confirming hits with a relevant cell-based assay, researchers can efficiently identify potent, cell-active compounds. Adherence to rigorous assay validation standards, including the consistent monitoring of the Z'-factor, is paramount to the success of any HTS campaign and ensures the generation of high-quality, actionable data to drive drug discovery programs forward.

References

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current Opinion in Chemical Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/11054547/]
  • Dye, K. J., et al. (2021). High-Throughput Screen for Inhibitors of the Type IV Pilus Assembly ATPase PilB. mSphere. [URL: https://pubmed.ncbi.nlm.nih.gov/33658276/]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [URL: https://journals.sagepub.com/doi/10.1177/108705719900400206]
  • Zhang, C., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35863236/]
  • PubChem. (n.d.). 6-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/572852]
  • Niles, A. L., et al. (2012). Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. ASSAY and Drug Development Technologies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3475002/]
  • Lee, M. C. S., et al. (2019). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/31694626/]
  • Blaskovich, M. A. T. (2016). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6775110/]
  • Kim, E., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6767117/]
  • Janockova, J., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00508]
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00803]
  • Tournier, V., et al. (2023). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.08.01.551465v2]
  • Li, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/32927660/]
  • Ghorab, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6249]
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [URL: https://www.researchgate.
  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01579]
  • Gl Obec, S., et al. (2009). 6-Methyl-sulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. Acta Crystallographica Section E. [URL: https://pubmed.ncbi.nlm.nih.gov/21578051/]
  • Wikipedia. (n.d.). Z-factor. [URL: https://en.wikipedia.org/wiki/Z-factor]
  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [URL: https://www.evotec.
  • Sittampalam, G. S., et al. (Eds.). (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK91993/]
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
  • Dev, A., et al. (2022). Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. 3 Biotech. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9295325/]
  • Sliwoski, G., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3650022/]
  • SelectScience. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay reviews. [URL: https://www.selectscience.net/products/celltiter-glo-luminescent-cell-viability-assay/?prodID=7730]
  • Kim, H., et al. (2018). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules. [URL: https://www.mdpi.com/1420-3049/23/9/2154]
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [URL: https://www.bellbrooklabs.com/technologies/hts-assays/]
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8405022/]
  • Vvedensky, V., et al. (2011). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. The Journal of Organic Chemistry. [URL: https://www.researchgate.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
  • El-Gazzar, M. G., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e]
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [URL: https://www.drugtargetreview.com/article/113331/assay-performance-and-the-z-factor-in-hts/]
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. [URL: https://worldwide.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • Ramachandran, G., et al. (2019). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6906979/]
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [URL: https://www.sygnaturediscovery.
  • BMG LABTECH. (n.d.). The Z prime value (Z´). [URL: https://www.bmglabtech.com/en/blog/z-prime-value/]
  • Scott, J. S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5301323/]
  • Sollenberg, U. E., et al. (2015). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4681329/]
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [URL: https://www.bellbrooklabs.com/wp-content/uploads/2020/02/Guide-Navigating-Hit-Prioritization-After-Screening-Biochemical-Assays.pdf]
  • Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Methods in Pharmacology and Toxicology. [URL: https://www.researchgate.
  • News-Medical. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. [URL: https://www.news-medical.net/Promega-Corp/p/CellTiter-Glo-Luminescent-Cell-Viability-Assay]
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK53196/]
  • Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. [URL: https://www.labmanager.com/insights/using-high-throughput-screening-to-rapidly-identify-targets-28955]
  • Chan, K. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00244]
  • ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [URL: https://www.atcc.org/resources/technical-documents/developing-robust-in-vitro-cell-based-assays-for-hts]
  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/gpcr-services/]

Sources

Application Note: Cell-Based Assays for 6-(Methylsulfanyl)pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "S-Methyl" Motif in Kinase Discovery

The 6-(Methylsulfanyl)pyrimidin-4-amine scaffold represents a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for Cyclin-Dependent Kinase (CDK) inhibitors and Adenosine Receptor antagonists.

While the pyrimidine-diamine core provides the essential hydrogen-bonding capability to interact with the kinase hinge region (e.g., Glu81/Leu83 in CDK2), the 6-methylsulfanyl (thiomethyl) group plays a dual role:

  • Hydrophobic Anchor: It often occupies the hydrophobic "gatekeeper" pocket or solvent-accessible regions, improving potency via van der Waals interactions.

  • Synthetic Handle: It acts as a precursor for nucleophilic aromatic substitution (

    
    ) when oxidized to a sulfone.
    

The Challenge: In cell-based assays, the metabolic and chemical stability of the sulfur moiety is the primary variable. The methylsulfanyl group is susceptible to oxidation (to sulfoxide or sulfone) by cellular cytochrome P450s or even spontaneous oxidation in DMSO stocks. This application note details a robust workflow to screen these derivatives while mitigating false positives caused by compound degradation.

Experimental Workflow Overview

The following diagram outlines the critical path for validating these derivatives, ensuring that observed effects are due to the parent molecule and not oxidative byproducts.

Workflow Compound Compound Storage (DMSO, -80°C) QC QC: LC-MS Purity Check (Detect Sulfoxide) Compound->QC Thaw QC->Compound Fail (Re-synthesize) Primary Primary Screen Cell Viability (ATP) QC->Primary Pass (>95%) Secondary Mechanistic Assay Flow Cytometry (Cell Cycle) Primary->Secondary Hit Confirmation Target Target Engagement Western Blot (pRb) Secondary->Target MoA Validation

Figure 1: Validated screening workflow. Note the critical QC step to detect spontaneous oxidation of the sulfur moiety prior to cellular treatment.

Protocol 1: Compound Management & Stability

Rationale: The methylsulfanyl group (


) is less stable than its ether (

) counterpart. In DMSO solution, trace peroxides can convert the active thioether into a sulfoxide (

), which often possesses vastly different kinase selectivity profiles.
Reagents & Equipment
  • Solvent: Anhydrous DMSO (Sigma-Aldrich, stored over molecular sieves).

  • Storage: Amber glass vials (to prevent photo-oxidation).

  • QC: LC-MS (C18 column).

Procedure
  • Dissolution: Dissolve the solid derivative in anhydrous DMSO to a stock concentration of 10 mM.

    • Critical Step: Purge the vial with nitrogen gas (

      
      ) before closing to remove headspace oxygen.
      
  • Aliquot: Do not store as a single bulk stock. Aliquot into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • QC Check: Before any major screen, run a randomly selected aliquot on LC-MS.

    • Acceptance Criteria: The parent peak (

      
      ) must be >95%. If a peak at 
      
      
      
      (Sulfoxide) or
      
      
      (Sulfone) exceeds 5%, discard the batch.

Protocol 2: Primary Phenotypic Screen (Cell Viability)

Context: We use a CDK4/6-dependent breast cancer model (MCF-7). 6-(Methylsulfanyl)pyrimidin-4-amine derivatives designed as CDK inhibitors should induce cytostasis (growth arrest) rather than immediate cytotoxicity at therapeutic doses.

Reagents
  • Cell Line: MCF-7 (ATCC HTB-22).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Assay Reagent: CellTiter-Glo® 2.0 (Promega).

  • Controls:

    • Positive: Palbociclib (1 µM).[1]

    • Negative: DMSO (0.1%).

Step-by-Step Methodology
  • Seeding: Seed MCF-7 cells at 3,000 cells/well in white-walled 96-well plates. Volume: 90 µL.

  • Attachment: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Treatment:

    • Prepare a 10-point serial dilution of the test compound in media (range: 10 µM to 0.5 nM).

    • Add 10 µL of 10x compound solution to cells.

    • Duration: Incubate for 72 hours . (Kinase inhibitors often require multiple cell cycles to show phenotypic effects).

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake orbitally (2 min) to lyse cells.

    • Incubate (10 min) to stabilize luminescent signal.

    • Read Luminescence on a plate reader (e.g., EnVision).

Data Analysis

Normalize data to DMSO control (100% Viability) and Palbociclib (0% Growth/Max Inhibition). Fit curves using a 4-parameter logistic model:



Protocol 3: Mechanistic Validation (Cell Cycle Analysis)

Rationale: To confirm the compound acts via the predicted CDK pathway (and not off-target toxicity), we must demonstrate G1-phase cell cycle arrest . CDK4/6 inhibitors prevent the transition from G1 to S phase.

Reagents
  • Stain: Propidium Iodide (PI) / RNase Staining Buffer (BD Pharmingen).

  • Fixative: 70% Ethanol (ice-cold).

Procedure
  • Treatment: Seed MCF-7 cells in 6-well plates (

    
     cells/well). Treat with the test compound at 
    
    
    
    (determined in Protocol 2) for 24 hours.
  • Harvesting:

    • Trypsinize cells and collect into 15 mL tubes.

    • Crucial: Include the floating cells (detached dead cells) to assess toxicity vs. arrest.

  • Fixation:

    • Pellet cells (300 x g, 5 min). Aspirate supernatant.

    • Resuspend in 200 µL PBS.

    • Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Store at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Wash cells 2x with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer.

    • Incubate 15 min at Room Temperature in the dark.

  • Flow Cytometry: Acquire 10,000 events on a flow cytometer (PE channel).

Expected Results
PhaseDMSO Control (%)Active CDK Inhibitor (%)Cytotoxic Off-Target (%)
G0/G1 ~50-60%>85% (Arrest) <40%
S ~20-30%<5%Variable
G2/M ~15-20%<10%Variable
Sub-G1 <2%<5%>20% (Apoptosis)

Mechanistic Pathway Visualization

The following diagram illustrates the specific signaling node (Rb protein) targeted by these derivatives.

CDK_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Induction CDK46 CDK4/6 CyclinD->CDK46 Binds Rb_Active Rb (Unphosphorylated) (Tumor Suppressor) CDK46->Rb_Active Phosphorylates Inhibitor 6-(Methylsulfanyl) pyrimidin-4-amine Inhibitor->CDK46 Blocks E2F E2F Transcription Factor Rb_Active->E2F Sequesters Rb_Inactive p-Rb (Phosphorylated) (Inactive) Rb_Active->Rb_Inactive Phosphorylation S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Rb_Inactive->E2F Releases

Figure 2: Mechanism of Action. The inhibitor blocks CDK4/6, preventing Rb phosphorylation. Active Rb continues to sequester E2F, halting the cell cycle at G1.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Potency over time Oxidation of -SMe to Sulfoxide (-S=O).Check LC-MS. If oxidized, re-synthesize. Store solid under Argon.
Precipitation in Media Low solubility of the pyrimidine core.Limit final DMSO concentration to 0.5%. Sonicate stock before dilution.
High Background in CellTiter-Glo Luciferase inhibition by sulfur compounds.Use a "Media Only + Compound" control to subtract background luminescence.

References

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.[2] Link

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines-7-ones as Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry.[2] Link

  • Toogood, P. L. (2001). Cyclin-Dependent Kinase Inhibitors for Treating Cancer. Medicinal Research Reviews. Link

  • Schenone, S., et al. (2008). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents.[1] Bioorganic & Medicinal Chemistry.[2][3][4][5] Link

  • Promega Corporation. (2023). CellTiter-Glo® 2.0 Assay Technical Manual.Link

Sources

Application Note: Purification Strategies for 6-(Methylsulfanyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Context[1][2]

Executive Summary

6-(Methylsulfanyl)pyrimidin-4-amine (also known as 4-amino-6-methylthiopyrimidine) is a critical heterocyclic building block, widely utilized in the synthesis of bioactive compounds, including P2Y12 receptor antagonists (e.g., Ticagrelor intermediates) and agricultural fungicides.[1][2] High-purity isolation of this compound is often complicated by the presence of regioisomers, unreacted chloropyrimidine starting materials, and inorganic salts generated during thiolation.[1]

This guide provides three distinct purification protocols ranging from industrial-scale recrystallization to analytical-grade chromatographic polishing.[1]

Chemical Identity & Isomer Warning

CRITICAL ALERT: Researchers frequently confuse this compound with its regioisomer, 2-(methylsulfanyl)pyrimidin-4-amine (CAS 2183-66-6).[1] Ensure you are working with the 6-isomer before proceeding, as solubility profiles differ significantly.[1]

PropertySpecification
Systematic Name 6-(Methylsulfanyl)pyrimidin-4-amine
Synonyms 4-Amino-6-methylthiopyrimidine; 6-Methylthiocytosine (rare)
CAS Number 2038-32-6
Molecular Formula C₅H₇N₃S
Molecular Weight 141.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, hot Ethanol, Methanol.[1] Sparingly soluble in cold water.[1]
pKa (Calculated) ~4.5 (Pyrimidine N1/N3 protonation)

Part 2: Purification Protocols

Method A: Acid-Base Chemical Washing (High Throughput)

Best For: Removing non-basic impurities (e.g., unreacted thiols, neutral disulfides) and inorganic salts from crude reaction mixtures.[1] Principle: Exploits the basicity of the pyrimidine ring (pKa ~4.5).[1] The amine is protonated in dilute acid, becoming water-soluble, while neutral organic impurities are extracted into an organic solvent.[1]

Reagents
  • Hydrochloric Acid (1M and 6M)[1]

  • Sodium Hydroxide (NaOH, 20% w/v)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Activated Charcoal (optional)[1]

Protocol
  • Dissolution: Suspend the crude solid in 1M HCl (10 mL per gram of crude). Stir vigorously for 15 minutes.

    • Note: The pH should be < 2.[1]0. If the solid does not dissolve, add small aliquots of water or slightly warm (max 40°C).[1]

  • Filtration (Insolubles): Filter the acidic solution through a Celite pad to remove insoluble mechanical impurities or elemental sulfur.[1]

  • Organic Wash: Transfer the filtrate to a separatory funnel. Wash with DCM (0.5 volumes relative to the aqueous phase) twice.[1]

    • Mechanism:[1] Neutral impurities (e.g., dimethyldisulfide) partition into the DCM.[1] The protonated product remains in the aqueous phase.[1]

    • Discard the organic (DCM) layer.[1]

  • Charcoal Treatment (Optional): If the aqueous layer is highly colored, stir with activated charcoal (5% w/w) for 30 minutes and filter again.[1]

  • Precipitation: Cool the aqueous acidic solution to 0–5°C in an ice bath. Slowly add 20% NaOH dropwise with stirring until pH reaches 9–10.

    • Observation: The product will precipitate as a thick white/yellow slurry.[1]

  • Isolation: Stir the slurry at 0°C for 30 minutes to ensure complete crystallization. Filter via vacuum filtration.[1]

  • Drying: Wash the cake with cold water (2x) to remove residual NaCl. Dry in a vacuum oven at 45°C.

Method B: Recrystallization (Industrial Standard)

Best For: Final polishing of >95% pure material to achieve >99% purity.[1] Solvent System: Ethanol/Water (70:[1]30) or Isopropanol/Water.[1]

Protocol
  • Solvation: Place the crude solid in a round-bottom flask. Add Ethanol (5 mL/g).

  • Reflux: Heat to reflux (approx. 78°C).[1] The solid should partially dissolve.[1]

  • Water Addition: Add hot water dropwise through the condenser until the solution becomes clear.

    • Limit: Do not exceed a 1:1 ratio of Water:Ethanol.[1] If insolubles persist, filter hot.[1]

  • Cooling: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystal growth).

  • Crystallization: Once at room temperature, move to an ice bath (0°C) for 1 hour.

  • Harvest: Filter the crystals. Wash with a small volume of cold 50% Ethanol/Water.[1]

Method C: Flash Column Chromatography

Best For: Analytical standards or separating the 6-isomer from regioisomers (2-isomer) if mixed.[1] Stationary Phase: Silica Gel (230-400 mesh).[1]

Conditions
  • Eluent A: Dichloromethane (DCM)[1]

  • Eluent B: Methanol (MeOH)[1]

  • Loading: Dissolve crude in minimal DCM/MeOH (9:1).

  • Gradient:

    • Equilibrate with 100% DCM.[1]

    • 0–5 minutes: 100% DCM (elutes non-polar impurities).[1]

    • 5–20 minutes: Gradient to 5% MeOH in DCM.

    • 20–30 minutes: Hold at 5–8% MeOH. (Product typically elutes here).

  • Detection: UV at 254 nm.[1]

Part 3: Process Visualization

Workflow Diagram: Acid-Base Purification

The following diagram illustrates the logic flow for the Acid-Base extraction method, ensuring removal of both insoluble and neutral organic impurities.

purification_workflow start Crude 6-(Methylsulfanyl) pyrimidin-4-amine dissolve Dissolve in 1M HCl (pH < 2) start->dissolve filter_insol Filter Insolubles (Celite) dissolve->filter_insol waste_solid Discard Solid Residue (Inorganic salts/Sulfur) filter_insol->waste_solid extract Liquid-Liquid Extraction with DCM filter_insol->extract split Phase Separation extract->split org_layer Organic Layer (DCM) split->org_layer aq_layer Aqueous Layer (Product + HCl) split->aq_layer waste_org Discard (Neutral Impurities) org_layer->waste_org basify Basify with 20% NaOH to pH 9-10 aq_layer->basify precipitate Precipitate Forms basify->precipitate filter_final Vacuum Filtration & Cold Water Wash precipitate->filter_final final_prod Pure Product (Crystalline Solid) filter_final->final_prod

Caption: Step-by-step logic for the Acid-Base purification method, isolating the basic pyrimidine from neutral contaminants.

Decision Matrix: Choosing the Right Method

decision_tree input Input Material Status purity_check Purity Level? input->purity_check low_purity < 90% or Colored purity_check->low_purity med_purity 90-95% (Salt Contamination) purity_check->med_purity high_purity > 95% (Final Polish) purity_check->high_purity method_a Method A: Acid-Base Wash low_purity->method_a method_b Method B: Recrystallization (EtOH/H2O) med_purity->method_b high_purity->method_b method_a->method_b If higher purity needed method_c Method C: Flash Column (DCM:MeOH)

Caption: Decision matrix for selecting the optimal purification technique based on starting material quality.

Part 4: Quality Control & Troubleshooting

Analytical Verification
  • HPLC: Use a C18 column.[1] Mobile phase: Water (0.1% TFA) / Acetonitrile gradient.[1] The 6-isomer typically elutes differently than the 2-isomer; co-injection with a known standard is recommended if isomer contamination is suspected.[1]

  • 1H NMR (DMSO-d6):

    • S-CH3: Singlet approx 2.4–2.5 ppm.[1]

    • NH2: Broad singlet approx 6.5–7.0 ppm (exchangeable).[1]

    • Pyrimidine H (C2): Singlet approx 8.0–8.2 ppm.[1]

    • Pyrimidine H (C5): Singlet approx 5.5–6.0 ppm.[1]

    • Diagnostic: The C2 proton is distinctively deshielded between the two ring nitrogens.[1]

Common Issues
ProblemProbable CauseSolution
Low Yield (Method A) pH not basic enough during precipitation.[1]Ensure pH > 9.[1] Pyrimidines can form water-soluble salts if pH is neutral.[1]
Oily Product Residual solvent or impurities depressing MP.[1]Recrystallize from Isopropanol.[1] Scratch glass to induce nucleation.[1]
Sulfur Smell Residual methanethiol or disulfides.[1]Wash organic extracts thoroughly.[1] Use bleach in waste traps to neutralize smell.[1]

References

  • Alchimica. (n.d.).[1] 6-(Methylthio)pyrimidin-4-amine Product Page. Retrieved October 26, 2023, from [Link][1]

  • Brown, D. J., & Teitei, T. (1963).[1] Pyrimidine Reactions.[1][2][3][4][5][6] Part V. Nuclear Methylation of Some 6-Substituted 4-Aminopyrimidines. Journal of the Chemical Society.[1] (Confirming synthesis and existence of 4-amino-6-methylthiopyrimidine).

  • Springthorpe, B. et al. (2000).[1] Triazolo[4,5-d]pyrimidine Compounds. U.S. Patent No.[1][7][8] 6,251,910.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Describes general handling of alkylthio-pyrimidine intermediates for Ticagrelor analogs).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 2038-32-6. Retrieved from PubChem.[1][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Methylsulfanyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research or process development setting. It prioritizes actionable troubleshooting over generic textbook descriptions.

Ticket ID: PYR-SME-06 | Status: Active | Tier: L3 (Process Optimization)

Executive Summary & Route Analysis

Target Molecule: 6-(Methylsulfanyl)pyrimidin-4-amine (Also known as 4-amino-6-methylthiopyrimidine). CAS Note: While CAS 2183-66-6 is often associated with the 2-(methylthio) isomer in commercial catalogs, this guide specifically addresses the 6-isomer as requested. Core Challenge: The electron-donating amino group at position 4 significantly deactivates the pyrimidine ring toward Nucleophilic Aromatic Substitution (


) at position 6, leading to stalled reactions or low yields.
Strategic Route Selection

We recommend Route A (


)  for scalability and Route B (S-Methylation)  for mildness, depending on your starting material availability.
FeatureRoute A: Displacement of ChlorideRoute B: S-Methylation of Thiol
Precursor 4-Amino-6-chloropyrimidine6-Aminopyrimidine-4-thiol
Reagent Sodium Thiomethoxide (NaSMe)Methyl Iodide (MeI) or Dimethyl Sulfate
Key Advantage Direct, fewer byproducts if dryMild conditions, high regioselectivity
Primary Risk Incomplete conversion (Deactivated ring)N-alkylation (Regioselectivity)
Yield Potential 85-95% (Optimized)90-98%

Interactive Troubleshooting Diagrams

Figure 1: Reaction Mechanism & Critical Control Points

The following diagram illustrates the competing electronic effects and the pathway to the desired product.

ReactionPathway cluster_conditions Optimization Zone Start 4-Amino-6-chloropyrimidine Intermed Meisenheimer Complex (Destabilized by 4-NH2) Start->Intermed Slow Step (Requires Heat/Polar Solvent) Reagent NaSMe (Nucleophile) Reagent->Intermed Product 6-(Methylsulfanyl)pyrimidin-4-amine Intermed->Product -NaCl Side1 Hydrolysis Product (4-Amino-6-hydroxypyrimidine) Intermed->Side1 Water Present

Caption: The electron-donating amino group raises the energy barrier for the nucleophilic attack. Anhydrous conditions prevent the hydrolysis side-path.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose low yield or purity issues.

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check TLC/HPLC: Starting Material Remaining? Start->CheckTLC Yes Yes (Incomplete) CheckTLC->Yes No No (Consumed) CheckTLC->No TempCheck Reaction Temp > 80°C? Yes->TempCheck CheckSide Identify Impurity: Hydroxyl (M-15)? No->CheckSide SolventCheck Solvent = DMF/DMSO? TempCheck->SolventCheck Yes Action1 Action: Switch to DMF, Increase Temp to 95-100°C TempCheck->Action1 No SolventCheck->Action1 No Action2 Action: Dry Solvent, Use Fresh NaSMe CheckSide->Action2 Yes (Hydrolysis) Action3 Action: Check pH (Workup Loss) Product is soluble in acid! CheckSide->Action3 No (Material Lost)

Caption: Logic flow for diagnosing stalled reactions (kinetic issues) vs. workup losses (thermodynamic/solubility issues).

Optimized Protocols

Protocol A: The Route (Recommended for Scale)

Rationale: This route avoids the use of methyl iodide (highly toxic) but requires strict moisture control.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent System: Use DMF (N,N-Dimethylformamide) or NMP .

    • Why: The 4-amino group deactivates the ring. Protic solvents (EtOH) often require excessive reflux times (24h+). Polar aprotic solvents accelerate the rate significantly [1].

  • Stoichiometry:

    • 4-Amino-6-chloropyrimidine: 1.0 eq

    • Sodium Thiomethoxide (NaSMe): 1.2 - 1.5 eq

    • Note: Use solid NaSMe (95%+) rather than aqueous solutions to prevent hydrolysis.

  • Procedure:

    • Dissolve substrate in DMF (5 mL/mmol).

    • Add NaSMe in portions at RT (Exothermic).

    • Heat to 90–100°C for 4–6 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of chloro-starting material.

  • Workup (Critical for Yield):

    • Cool to RT. Pour into ice-water (5x reaction volume).

    • Observation: The product should precipitate as a white/pale yellow solid.

    • If no precipitate: The product may be partially soluble. Saturate the aqueous phase with NaCl and extract with EtOAc (3x).

    • Do NOT acidify the water below pH 7 during workup; the pyrimidine nitrogen will protonate, rendering the product water-soluble and impossible to extract [2].

Protocol B: The Thiol Methylation Route (High Purity)

Rationale: Best for small-scale or when high regioselectivity is needed.

  • Reagents: 6-Aminopyrimidine-4-thiol (1.0 eq), KOH (1.1 eq), MeI (1.1 eq).

  • Solvent: Water/Ethanol (1:1).

  • Procedure:

    • Dissolve thiol in KOH/Water/EtOH. The solution becomes clear as the thiolate forms.

    • Cool to 0°C. Add MeI dropwise.

    • Mechanism:[1][2] The sulfur is a "softer" nucleophile than the amine nitrogen or ring nitrogens, favoring S-methylation under basic conditions (Hard-Soft Acid-Base Theory).

    • Stir at RT for 2 hours.

  • Isolation:

    • Evaporate Ethanol. The product precipitates from the remaining water.

FAQ & Troubleshooting Guide

Q1: My reaction stalled with 30% starting material remaining. Adding more NaSMe didn't help.

  • Diagnosis: You likely have "wet" NaSMe. Sodium thiomethoxide is hygroscopic. If it absorbs water, it forms NaOH and MeSH. The NaOH causes hydrolysis (producing the hydroxy-pyrimidine impurity), and the effective concentration of nucleophile drops.

  • Fix: Use fresh anhydrous NaSMe or generate it in situ (MeSH gas bubbled into NaH/DMF—requires safety protocols). Alternatively, switch to Protocol B .

Q2: I have a strong "rotten cabbage" smell, and my neighbors are complaining.

  • Safety: This is Methyl Mercaptan (MeSH) or Dimethyl Sulfide.

  • Fix: All rotovap exhaust must pass through a Bleach Scrubber (Sodium Hypochlorite). Bleach oxidizes the sulfides to odorless sulfoxides/sulfones.

Q3: The product is not precipitating from water during workup.

  • Cause: 6-(Methylsulfanyl)pyrimidin-4-amine has moderate water solubility, especially if the pH deviates from neutral.

  • Fix:

    • Check pH: Ensure it is roughly 8–9.

    • Salting out: Add NaCl until saturation.

    • Solvent: Extract with n-Butanol or IPA/Chloroform (1:3) if EtOAc fails.

Q4: Can I use Sodium Methoxide (NaOMe) instead?

  • No. NaOMe is an oxygen nucleophile. It will produce 6-methoxy-pyrimidin-4-amine (the O-alkylated product) via

    
    , which is a common impurity [3].
    

Q5: How do I distinguish the N-methylated byproduct from the S-methylated product?

  • Analysis: Use 1H NMR .

    • S-Me: Singlet around 2.4 - 2.6 ppm .

    • N-Me: Singlet usually shifts downfield to 3.0 - 3.5 ppm due to the adjacent ring currents and electronegativity.

References

  • Nucleophilic Aromatic Substitution on Pyrimidines

    • Title: Nucleophilic substitution of the 4-chlorothienopyrimidines.
    • Source: ResearchG
    • Context: Discusses the activation energy required for amino-substituted pyrimidines and solvent effects.
    • URL:

  • Solubility & Workup of Aminopyrimidines

    • Title: Solubility of 6-Chloropyridazin-3-amine in Different Solvents (Analogous chemistry).
    • Source: Journal of Chemical & Engineering D
    • Context: Provides solubility curves for amino-heterocycles in ethanol/water systems, supporting the precipit
    • URL:

  • Methylation Selectivity (S vs N)

    • Title: Recent Advances in Methylation: A Guide for Selecting Methyl
    • Source: NIH / PubMed.
    • Context: Reviews regioselectivity in heteroatom methyl
    • URL:

  • Compound Data (Isomer Verification)

    • Title: 4-Amino-6-chloro-2-(methylthio)
    • Source: PubChem / Sigma-Aldrich.
    • Context: Verifies the existence and properties of the precursors and the specific S-Me isomers.
    • URL:

Sources

Technical Support Center: Optimizing Reaction Temperature for 6-(Methylsulfanyl)pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 6-(Methylsulfanyl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Introduction: The Critical Role of Temperature in SNAr Reactions on Pyrimidines

The synthesis of 6-(Methylsulfanyl)pyrimidin-4-amine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. Typically, this involves reacting a 6-halopyrimidin-4-amine, such as 6-chloropyrimidin-4-amine, with a sulfur nucleophile like sodium thiomethoxide (CH₃SNa).

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the success of this reaction is a delicate balance. Temperature is the primary lever to control the reaction kinetics, but it also governs the rate of potential side reactions. An improperly controlled temperature profile is the most common cause of low yields and complex purification challenges. This guide will help you master that control.

Section 1: Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses common queries regarding the thermal conditions for the synthesis.

Q1: What is the recommended starting temperature for the reaction between 6-chloropyrimidin-4-amine and sodium thiomethoxide?

A: The recommended starting temperature is between 0 °C and 5 °C . The reaction is often exothermic, and initiating it at a low temperature allows for better control over the heat generated upon addition of the nucleophile. This minimizes the risk of runaway reactions and the formation of temperature-dependent side products. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated if necessary.

Q2: How does an increase in temperature mechanistically affect the reaction rate and yield?

A: According to the principles of chemical kinetics, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy to overcome the energy barrier of the reaction. In an SNAr reaction, this accelerates the formation of the key intermediate, the Meisenheimer complex, and its subsequent decomposition to the final product.[1] However, this is not always beneficial. Excessively high temperatures can lead to a decrease in overall yield by promoting competing degradation pathways or side reactions, such as hydrolysis, which may have different activation energy requirements.

Q3: What are the most common temperature-dependent side reactions in this synthesis?

A: The two most prevalent side reactions influenced by elevated temperatures are:

  • Hydrolysis: If there is any residual water in the reaction solvent (e.g., DMF, alcohols), the starting 6-chloropyrimidin-4-amine can be hydrolyzed to form 6-hydroxypyrimidin-4-amine. This reaction is often significantly accelerated at higher temperatures.

  • Decomposition: Both the starting materials and the desired product can be susceptible to thermal degradation, leading to a complex mixture of impurities. The sulfur-containing product, in particular, may be prone to oxidation or other decomposition pathways if heated excessively for prolonged periods.

Q4: My reaction seems to be stalled at room temperature. Should I heat it to reflux?

A: Heating to reflux should be a last resort and approached with caution. While it may drive a sluggish reaction to completion, it significantly increases the risk of the side reactions mentioned above. Before resorting to high temperatures, confirm the following:

  • Reagent Purity and Activity: Ensure your sodium thiomethoxide is not degraded. It is hygroscopic and can be oxidized by air.[2]

  • Solubility: Make sure all reactants are sufficiently soluble in the chosen solvent.

  • Reaction Time: Some reactions are simply slow at room temperature. Monitor the reaction by TLC or LC-MS over an extended period (12-24 hours) before increasing the heat.

If heating is necessary, it is better to increase the temperature incrementally (e.g., to 40 °C, then 60 °C) while carefully monitoring the reaction profile for the appearance of byproducts.[3]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low or No Product Yield with Unreacted Starting Material
  • Symptom: TLC or LC-MS analysis shows a significant amount of remaining 6-chloropyrimidin-4-amine, even after several hours.

  • Primary Cause: The reaction temperature is too low, providing insufficient energy to overcome the activation barrier.

  • Troubleshooting Workflow: The following decision tree illustrates the logical steps to address this issue.

G start Problem: Low Yield, High SM check_reagents Verify Reagent Activity (e.g., thiomethoxide quality) start->check_reagents check_solubility Confirm Reactant Solubility check_reagents->check_solubility Reagents OK increase_temp Incrementally Increase Temp (e.g., 25°C -> 40°C) check_solubility->increase_temp Solubility OK monitor Monitor by TLC/LC-MS every 1-2 hours increase_temp->monitor success Reaction Proceeds: Maintain Temp to Completion monitor->success SM Consumed fail No Improvement: Re-evaluate Solvent/Catalyst monitor->fail No Change

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Formation of 6-Hydroxypyrimidin-4-amine Impurity
  • Symptom: A significant byproduct is observed with a mass corresponding to the replacement of chlorine with a hydroxyl group.

  • Primary Cause: The reaction temperature is too high, accelerating the rate of hydrolysis with trace amounts of water present in the solvent or introduced from the atmosphere.

  • Solutions:

    • Reduce Temperature: Immediately lower the reaction temperature. The ideal temperature is the lowest one that allows the main reaction to proceed at a reasonable rate.

    • Use Anhydrous Conditions: Ensure your solvent is thoroughly dried (e.g., using molecular sieves) and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

    • Solvent Choice: In some cases, switching to a more aprotic and less hygroscopic solvent can mitigate this issue.

Issue 3: Complex Product Mixture with Multiple Spots on TLC
  • Symptom: The TLC plate shows multiple, often streaky, spots, and the crude product is difficult to purify.

  • Primary Cause: The reaction temperature is excessively high, leading to the thermal decomposition of starting materials, reagents, or the product itself.

  • Solutions:

    • Perform a Temperature Screening Study: The optimal temperature is clearly not known. It is essential to run small-scale parallel reactions to find the ideal thermal window.

    • Shorten Reaction Time: Do not leave the reaction heating for longer than necessary. Once the starting material is consumed (as per TLC/LC-MS), proceed immediately with the workup.

Section 3: Experimental Protocol and Data Presentation

Data Summary: Temperature Screening

To illustrate the effect of temperature, a typical screening experiment would yield results like those summarized below. The goal is to find the "sweet spot" that maximizes yield while minimizing the formation of the hydrolysis byproduct.

EntryTemperature (°C)Time (h)Yield of Product (%)Hydrolysis Byproduct (%)
101245<1
225688<2
3502927
48017523

Data are illustrative. As shown, 25-50 °C provides the best balance of reaction time, yield, and purity.

Optimized Experimental Protocol

This protocol is based on achieving a balance between reaction rate and purity.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-chloropyrimidin-4-amine (1.0 eq) and anhydrous DMF (10 mL per gram of starting material).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of sodium thiomethoxide (1.1 eq) in anhydrous methanol or as a solid in portions over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 6 hours at room temperature, gently warm the mixture to 40 °C and continue monitoring.

  • Workup: Once the starting material is consumed, cool the mixture back to room temperature. Quench the reaction by slowly adding it to ice-cold water.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-(Methylsulfanyl)pyrimidin-4-amine.

Section 4: Mechanistic Visualization

The SNAr reaction proceeds through a two-step addition-elimination mechanism. Temperature influences the rate of both the formation and collapse of the intermediate.

G cluster_0 Addition Step (Rate-determining) cluster_1 Elimination Step Reactants Meisenheimer_Complex Meisenheimer Complex (Intermediate) Reactants->Meisenheimer_Complex + CH₃S⁻ Product Meisenheimer_Complex->Product - Cl⁻ temp_effect Higher Temperature Increases Rate of Both Steps temp_effect->Meisenheimer_Complex

Caption: SNAr mechanism for 6-(Methylsulfanyl)pyrimidin-4-amine synthesis.

This visualization shows that while temperature accelerates the desired pathway, it provides the necessary energy for alternative, undesired pathways as well, reinforcing the need for careful optimization.

References

  • MDPI. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • ResearchGate. (2015). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

  • ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Retrieved from [Link]

  • PubMed. (2009). 6-Methyl-sulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. Retrieved from [Link]

  • Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4e. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

Sources

Technical Support Center: Preventing Unwanted Oxidation of the Methylsulfanyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a common yet critical challenge in organic synthesis and drug development: the unwanted oxidation of the methylsulfanyl group (-SCH₃). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the integrity of your sulfur-containing molecules during chemical transformations.

Understanding the Challenge: The Susceptibility of the Methylsulfanyl Group

The thioether functionality, particularly the methylsulfanyl group, is a common motif in pharmaceuticals, natural products, and vital biomolecules like the amino acid methionine.[1][2][3] Its sulfur atom, with its available lone pairs of electrons, is highly susceptible to oxidation, readily converting to a sulfoxide and subsequently to a sulfone.[4][5] This transformation can dramatically alter the biological activity, solubility, and stability of a molecule, making the prevention of unintended oxidation a paramount concern.[2][6]

This guide will equip you with the knowledge to anticipate, troubleshoot, and prevent this unwanted side reaction.

Troubleshooting Guide: Question & Answer

Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm performing an oxidation on another part of my molecule, but my methylsulfanyl group is also getting oxidized. How can I achieve chemoselectivity?

A1: This is a classic chemoselectivity problem. The key is to choose an oxidizing agent and reaction conditions that are "tuned" to your desired transformation while leaving the thioether untouched.

Immediate Troubleshooting Steps:

  • Re-evaluate Your Oxidant: Many common, powerful oxidizing agents (e.g., permanganate, chromic acid) are too aggressive and will readily oxidize thioethers.[7] Consider switching to a milder or more selective reagent.

  • Control Stoichiometry: Carefully controlling the molar equivalents of your oxidant can sometimes favor the desired reaction over the oxidation of the thioether.

  • Lower the Temperature: Oxidation reactions are often temperature-sensitive. Running your reaction at a lower temperature can decrease the rate of the unwanted thioether oxidation more significantly than the desired oxidation.

Recommended Solutions & Protocols:

  • Mild Oxidizing Agents: Explore reagents known for their milder oxidizing properties. For instance, Pyridinium chlorochromate (PCC) is effective for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without affecting many other functional groups.[8]

  • Catalytic Systems: Modern organic chemistry offers highly selective catalytic systems. For example, a urea-hydrogen peroxide (UHP) complex catalyzed by diphenyl diselenide has shown high selectivity for oxidizing various functional groups without over-oxidizing sulfides to sulfones.[9] Similarly, o-Iodoxybenzoic acid (IBX) with a catalytic amount of tetraethylammonium bromide can be a mild and selective system.[10]

Q2: My peptide synthesis is showing a significant amount of methionine sulfoxide as a byproduct. What's causing this and how can I prevent it?

A2: Methionine oxidation is a frequent issue in solid-phase peptide synthesis (SPPS), particularly during the acidic conditions of cleavage from the resin.[1]

Immediate Troubleshooting Steps:

  • Review Your Cleavage Cocktail: The composition of your cleavage cocktail is critical. Standard cocktails may not be optimized for methionine-containing peptides.

  • Minimize Exposure to Air: Prolonged exposure to atmospheric oxygen, especially under acidic conditions, can contribute to oxidation.[11]

Recommended Solutions & Protocols:

  • Use Scavengers: Incorporate reducing agents or "scavengers" into your cleavage cocktail. Dithiothreitol (DTT) is a common additive to suppress methionine oxidation.[1]

  • Alternative Cleavage Reagents: For Fmoc/tBu strategies, specific reagents have been developed to minimize methionine oxidation.[12]

  • Post-Cleavage Reduction: If oxidation has already occurred, the peptide can often be treated with a reducing agent to convert the methionine sulfoxide back to methionine.[1]

  • "Oxidation-as-Protection" Strategy: In some cases, it may be advantageous to intentionally oxidize the methionine to the sulfoxide at the beginning of the synthesis. The more polar sulfoxide can sometimes improve solubility and handling. The sulfoxide is then reduced back to methionine after purification of the final peptide.[1]

Q3: I need to protect the methylsulfanyl group before performing a harsh reaction. What are my options?

A3: While direct protection of thioethers is less common than for alcohols or amines, there are strategies to temporarily mask its reactivity.

Recommended Solutions & Protocols:

  • Conversion to a Sulfonium Salt: The thioether can be reacted with an alkyl halide (e.g., methyl iodide) to form a sulfonium salt. This positively charged species is much less nucleophilic and resistant to oxidation. The methyl group can often be removed later by heating with a nucleophile.

  • Temporary Oxidation: Similar to the strategy in peptide synthesis, you can intentionally oxidize the thioether to the sulfoxide. The sulfoxide is generally more stable to many reaction conditions than the thioether. After the desired transformations on other parts of the molecule are complete, the sulfoxide can be selectively reduced back to the thioether.

G cluster_problem Problem Identification cluster_strategy Strategic Approaches cluster_solutions Specific Solutions cluster_outcome Desired Outcome Start Unwanted Oxidation of -SCH3 Group Strategy1 Chemoselective Reagents Start->Strategy1 Strategy2 Protecting Group Strategy Start->Strategy2 Strategy3 Process Optimization Start->Strategy3 Solution1a Mild Oxidants (PCC, IBX) Strategy1->Solution1a Solution1b Catalytic Systems (UHP/Ph2Se2) Strategy1->Solution1b Solution2a Temporary Oxidation to Sulfoxide Strategy2->Solution2a Solution2b Formation of Sulfonium Salt Strategy2->Solution2b Solution3a Lower Reaction Temperature Strategy3->Solution3a Solution3b Use of Scavengers (e.g., DTT) Strategy3->Solution3b End Preserved -SCH3 Group in Final Product Solution1a->End Solution1b->End Solution2a->End Solution2b->End Solution3a->End Solution3b->End

Frequently Asked Questions (FAQs)

Q: What is the mechanism of thioether oxidation? A: The oxidation of a thioether to a sulfoxide is a two-electron process. The sulfur atom acts as a nucleophile, attacking the oxidant. Subsequent steps depend on the specific oxidant used. Further oxidation to a sulfone is also possible with stronger oxidants or harsher conditions.[13]

Q: Are there any "green chemistry" approaches to prevent thioether oxidation? A: Yes. The use of molecular oxygen as the oxidant, often in conjunction with a photocatalyst, is a green and sustainable method for the selective oxidation of sulfides to sulfoxides.[14] Additionally, using catalytic systems with benign oxidants like hydrogen peroxide reduces waste compared to stoichiometric heavy-metal oxidants.[9][15]

Q: Can I use protecting groups designed for alcohols or thiols on a thioether? A: Generally, no. Protecting groups are designed for specific functional groups.[16][17] Thioethers lack a reactive proton like alcohols (-OH) or thiols (-SH), so they do not react with common protecting group reagents for those functionalities under standard conditions.

Q: My starting material already contains some sulfoxide. How can I remove it before my reaction? A: You can perform a selective reduction of the sulfoxide back to the thioether. Common reagents for this include ammonium iodide in combination with dimethylsulfide and TFA.[18]

Q: How does the electronic nature of the rest of the molecule affect the susceptibility of the methylsulfanyl group to oxidation? A: Electron-rich aromatic rings or other electron-donating groups attached to the sulfur atom can increase its nucleophilicity, making it more susceptible to oxidation.[9] Conversely, electron-withdrawing groups can decrease its reactivity towards oxidation.

Experimental Protocols

Protocol 1: Chemoselective Oxidation in the Presence of a Methylsulfanyl Group using IBX/TEAB

This protocol describes a mild oxidation that is often compatible with thioethers.[10]

  • Dissolve Substrate: Dissolve the substrate containing the methylsulfanyl group (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (10 mL).

  • Add Catalyst: Add tetraethylammonium bromide (TEAB) (0.05 mmol, 5 mol%).

  • Add Oxidant: Add o-Iodoxybenzoic acid (IBX) (1.1 mmol, 1.1 equivalents) to the solution.

  • Monitor Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes.[10]

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reduction of Methionine Sulfoxide in a Peptide

This protocol is for reducing unwanted methionine sulfoxide back to methionine post-synthesis.

  • Dissolve Peptide: Dissolve the crude peptide containing methionine sulfoxide in a solution of 5% acetic acid in water.

  • Add Reducing Agent: Add an excess of a suitable reducing agent. A mixture of dimethylsulfide (DMS) and ammonium iodide (NH₄I) is effective.[18]

  • Incubate: Stir the reaction mixture at a slightly elevated temperature (e.g., 40°C) for 24 hours.[12]

  • Monitor Reduction: Monitor the conversion of the sulfoxide to the thioether by LC-MS.

  • Purification: Once the reduction is complete, purify the peptide using standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Summary of Chemoselective Oxidation Methods

Oxidant SystemCatalystKey AdvantagesReference
Urea-Hydrogen Peroxide (UHP)Diphenyl diselenideHigh selectivity, avoids over-oxidation, environmentally friendly.[9]
o-Iodoxybenzoic Acid (IBX)Tetraethylammonium bromide (TEAB)Mild, rapid, no over-oxidation, wide functional group tolerance.[10]
N-t-Butyl-N-chlorocyanamideNoneSimple, efficient, quantitative yields.[19]
Molecular Oxygen (O₂)Photocatalyst (e.g., Anthraquinone)Green, sustainable, mild conditions.[14]

// Nodes Thioether [label="Thioether\n(R-S-CH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfoxide [label="Sulfoxide\n(R-SO-CH3)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfone [label="Sulfone\n(R-SO2-CH3)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thioether -> Sulfoxide [label=" [O]\nMild Oxidant", color="#34A853"]; Sulfoxide -> Thioether [label=" [H]\nReduction", color="#5F6368"]; Sulfoxide -> Sulfone [label=" [O]\nStrong Oxidant", color="#EA4335"]; } end_dot Caption: Oxidation states of the methylsulfanyl group and their interconversion.

References

  • Page, P. C. B., et al. (2016). Chemoselective Oxidation of Sulfides to Sulfoxides with Urea-Hydrogen Peroxide Complex Catalysed by Diselenide. Synlett, 27(01), 80-82. [Link]

  • Karmakar, D., & Das, P. J. (2008). A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

  • Gooßen, L. J., & Linder, C. (2005). Chemoselective Oxidation of Sulfides to Sulfoxides Using N-t-Butyl-N-chlorocyanamide. Chemistry Letters, 34(11), 1534-1535. [Link]

  • Petrou, A. L., et al. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry, 24(10), 4033-4040. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • News-Medical. (2019). How to Reduce the Oxidation of Therapeutic Proteins. [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. [Link]

  • ResearchGate. (2023). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? [Link]

  • Hu, X., et al. (2021). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry, 9, 785081. [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15173–15182. [Link]

  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • LibreTexts. (2019). 10.6.3. Mild Oxidizing Agents. [Link]

  • Quora. (2018). What are milder oxidizing agents? [Link]

  • Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 111-119. [Link]

  • Wikipedia. (n.d.). Methionine. [Link]

  • Wikipedia. (n.d.). Methylsulfonylmethane. [Link]

  • Valley, M. R., et al. (2016). Oxidation increases the strength of the methionine-aromatic interaction. Nature Chemical Biology, 12(10), 838–843. [Link]

Sources

Technical Support Center: Troubleshooting Guide for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrimidine scaffolds are integral to numerous pharmaceuticals, including antiviral and anticancer agents, making their efficient synthesis a critical aspect of drug discovery.[] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.

Section 1: Low Reaction Yield or Failure to Form Product

Low yields are a frequent challenge in pyrimidine synthesis, often stemming from suboptimal reaction conditions or reactant purity.[][2] This section will explore common causes and provide systematic troubleshooting strategies.

FAQ 1.1: I'm attempting a Biginelli reaction, but the yield of my dihydropyrimidinone (DHPM) is very low. What are the likely causes and how can I improve it?

The Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of pyrimidine synthesis.[3][4] However, its classical protocol can be plagued by low yields.[5]

Underlying Causes and Solutions:

  • Catalyst Inefficiency: The reaction is acid-catalyzed.[6] While strong Brønsted acids like HCl are traditional, they can promote side reactions.[5][7]

    • Troubleshooting: Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) or solid acid catalysts, which can enhance yields and simplify the workup process.[5][7] Ensure your catalyst is active and, if reusable, properly regenerated.[3] The optimal catalyst and its concentration should be determined experimentally.[2][7]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that significantly influence reaction rate and yield.[2][7]

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal duration.[3] While refluxing in ethanol is common, yields can sometimes be improved at lower temperatures or under solvent-free conditions.[5][7] Optimization studies have indicated that temperatures between 80°C and 100°C can be ideal, though this is substrate-dependent.[5]

  • Solvent Effects: The choice of solvent can impact reactant solubility and reaction kinetics.[3]

    • Troubleshooting: While ethanol is a common choice, explore other polar aprotic solvents like DMF or acetonitrile.[2][7] Solvent-free conditions have also proven highly effective, often resulting in shorter reaction times and higher yields, aligning with green chemistry principles.[5]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.[3][7]

    • Troubleshooting: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity.[7]

Below is a workflow diagram to guide your optimization process for a low-yield Biginelli reaction.

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction catalyst Optimize Catalyst (Screen Lewis/Solid Acids) start->catalyst conditions Adjust Reaction Conditions (Temperature & Time) catalyst->conditions If no improvement end_success Improved Yield catalyst->end_success Yield Improves solvent Vary Solvent (e.g., DMF, Acetonitrile, Solvent-Free) conditions->solvent If no improvement conditions->end_success Yield Improves purity Verify Reactant Purity solvent->purity If no improvement solvent->end_success Yield Improves end_fail Persistent Low Yield (Re-evaluate Substrate Suitability) purity->end_fail If all else fails

Caption: Troubleshooting workflow for low-yield Biginelli reactions.

FAQ 1.2: My Pinner synthesis is resulting in a low yield of the desired pyrimidine and a complex mixture of byproducts. What are the common issues?

The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing substituted pyrimidines.[3][8] However, challenges can arise, particularly during the cyclization step.[3]

Underlying Causes and Solutions:

  • Amidine Quality: Amidines can be hygroscopic and prone to hydrolysis.[3]

    • Troubleshooting: Use freshly prepared or purified amidine hydrochloride. Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of both starting materials and intermediates.[3]

  • Incomplete Cyclization: The final ring-closing step can be slow or incomplete.[3]

    • Troubleshooting: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. Extended reaction times may also be necessary.[3]

  • Self-Condensation of 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl starting material can undergo self-condensation, leading to byproducts.[3]

    • Troubleshooting: Carefully control the reaction temperature and consider the order of addition of your reactants.

The following table summarizes key parameters to optimize for both Biginelli and Pinner reactions.

ParameterBiginelli ReactionPinner Synthesis
Catalyst Lewis acids (e.g., Yb(OTf)₃, InCl₃) or Brønsted acids.[9][10]Acid or base catalysis.[8]
Reactants Aldehyde, β-ketoester, urea/thiourea.[6]1,3-dicarbonyl compound, amidine.[11]
Solvent Ethanol, DMF, or solvent-free.[2][5]Varies, anhydrous conditions are often crucial.[3]
Temperature Often requires heating (e.g., 80-100°C).[5]Can vary; monitor to avoid side reactions.[3]

Section 2: Formation of Unexpected Side Products

The formation of side products not only reduces the yield of the desired pyrimidine derivative but also complicates the purification process.[12]

FAQ 2.1: In my Biginelli reaction, I've isolated a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?

This is a classic issue in Biginelli synthesis.

Identity of the Byproduct and Prevention Strategies:

  • Hantzsch-type 1,4-dihydropyridine (DHP): This is the most common fluorescent byproduct. It arises when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.[3]

    • Troubleshooting:

      • Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly minimize the formation of the DHP byproduct.[3]

      • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]

      • Order of Addition: Adding the urea last may, in some cases, help to reduce its decomposition into ammonia.[3]

Competing_Pathways cluster_0 Reaction Conditions Reactants Aldehyde + 2x β-Ketoester + Urea HighTemp High Temperature LowTemp Low Temperature Hantzsch Hantzsch Product (Fluorescent DHP) HighTemp->Hantzsch Favors Biginelli Biginelli Product (Desired DHPM) LowTemp->Biginelli Favors

Caption: Influence of temperature on Biginelli vs. Hantzsch pathways.

FAQ 2.2: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

N-acylureas are another common byproduct that can complicate purification.[3]

Confirmation and Prevention:

  • Characterization: N-acylureas can be identified by their distinct signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]

  • Prevention: The formation of these byproducts can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[3]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[3]

Section 3: Product Purification and Characterization

Isolating and confirming the structure of the desired pyrimidine derivative is the final, critical step.

FAQ 3.1: What are the best general practices for purifying pyrimidine derivatives?

Purification strategies depend on the physical properties of the product and the nature of the impurities.

  • Recrystallization: This is a powerful technique for purifying solid products, especially for removing byproducts with different solubilities, such as N-acylureas in the Biginelli reaction.[3][13]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard method. The eluent system must be optimized to achieve good separation.

  • Monitoring: TLC is an indispensable tool for monitoring the progress of a reaction and for developing a purification strategy by testing different solvent systems.[3][4]

FAQ 3.2: Which spectroscopic techniques are most important for characterizing my synthesized pyrimidine derivatives?

A combination of spectroscopic methods is essential for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): This is arguably the most powerful tool for structural analysis. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide detailed information about the proton environment.[14][15] ¹³C NMR reveals the number and types of carbon atoms present.[16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which is crucial for confirming its identity.[3]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule, such as C=O, C=N, and N-H bonds.[13][15]

Typical Spectroscopic Data for a Pyrimidine Derivative:

TechniqueObservationInterpretation
¹H NMR Peaks in the aromatic region (δ 6.5-9.2).[15]Protons on the pyrimidine ring and any aryl substituents.
¹³C NMR Resonances in specific ranges for aromatic and functional group carbons.[16]Confirms the carbon skeleton of the molecule.
IR Bands around 1525-1575 cm⁻¹ and 3100-2900 cm⁻¹.[13][15]Corresponds to C=N and N-H stretching vibrations, respectively.
MS Molecular ion peak (M⁺).Confirms the molecular weight of the synthesized compound.

Experimental Protocol: A General Procedure for the Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) and should be optimized for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst.

  • Add ethanol and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (or the optimized temperature) and stir.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[3]

  • Pour the mixture into cold water, which should cause the product to precipitate.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]

References
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Benchchem. (2025). Troubleshooting low conversion rates in pyrimidine synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Benchchem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Wikipedia. (n.d.). Biginelli reaction.
  • ResearchGate. (2013). Green synthesis of pyrimidine derivative.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Canadian Science Publishing. (n.d.). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • J&K Scientific LLC. (2021). Biginelli Reaction.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Benchchem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.

Sources

byproduct identification in 6-(Methylsulfanyl)pyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support center resource for medicinal chemists and process scientists working with 6-(Methylsulfanyl)pyrimidin-4-amine (also known as 4-amino-6-methylthiopyrimidine).

Executive Summary

6-(Methylsulfanyl)pyrimidin-4-amine is a critical scaffold in kinase inhibitor discovery. Its utility relies on the "masking" of the C6-position with a methylthio group, which is subsequently activated (via oxidation) and displaced (


). However, this sequence is prone to three specific failure modes: Over-oxidation (N-oxides) , Hydrolytic degradation (Pyrimidinols) , and Regio-isomeric acylation . This guide provides the diagnostic signatures to identify and prevent these byproducts.

Module 1: The Oxidation Phase (Activation)

Objective: Convert the poor leaving group (-SMe) to a reactive sulfone (-SO


Me) or sulfoxide (-S(O)Me).
Primary Reagent: m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone.
Diagnostic Signatures (Byproduct Identification)

The oxidation step is the most common source of impurities. Use this table to identify species in your crude mixture.

SpeciesStructureMass Shift (

m/z)

H NMR (DMSO-

)

Methyl
Status
Sulfide (SM) -S-CH

0 (Parent)~2.45 - 2.50 ppmStarting Material
Sulfoxide -S(O)-CH

+16~2.75 - 2.85 ppmIntermediate (Reactive)
Sulfone -SO

-CH

+32~3.20 - 3.30 ppmTarget Product
N-Oxide N

O
+16 / +48Ring protons shift downfieldCritical Impurity
mCBA (Reagent byproduct)N/A~7.4 - 8.0 ppm (aromatic)Contaminant
Troubleshooting The "N-Oxide" Trap

Issue: Mass spectrum shows M+48 (Sulfone + 16) or M+16 (Sulfoxide) persisting despite workup. Root Cause: The pyrimidine ring nitrogens are nucleophilic.[1] Excess oxidant or high temperatures (>0°C) cause N-oxidation after sulfur oxidation. Corrective Action:

  • Stoichiometry Control: Use exactly 2.0 - 2.2 equivalents of m-CPBA. Do not use large excesses "to drive completion."

  • Temperature: Maintain reaction at 0°C to -10°C . Room temperature promotes N-oxidation.

  • Protocol: Dissolve m-CPBA in DCM and add dropwise to the pyrimidine solution.

Pathway Visualization

The following diagram illustrates the oxidation cascade and the "off-ramp" to the unwanted N-oxide.

OxidationPathway SM Sulfide (-SMe) (Starting Material) Sulfoxide Sulfoxide (-S(O)Me) (Intermediate) SM->Sulfoxide +1 eq [O] Sulfone Sulfone (-SO2Me) (Target Product) Sulfoxide->Sulfone +1 eq [O] NOxide N-Oxide Impurity (Over-oxidation) Sulfoxide->NOxide Side Reaction Sulfone->NOxide Excess [O] / High Temp

Figure 1: Stepwise oxidation pathway. Red dashed lines indicate critical failure modes (N-oxidation).

Module 2: Nucleophilic Displacement ( )

Objective: Displace the sulfone/sulfoxide with an amine (R-NH


) to form the final drug scaffold.
The "Hydrolysis" Dead-End

Symptom: LC-MS shows a peak with mass M-63 (relative to Sulfone) or M-30 (relative to Sulfide). Identity: 6-Hydroxy-pyrimidin-4-amine (Tautomer: Pyrimidin-4(3H)-one). Mechanism: Water acts as a competing nucleophile, displacing the sulfone.

Calculation of Mass Shift:

  • Sulfone (-SO

    
    Me) Mass: ~79 Da
    
  • Hydroxyl (-OH) Mass: ~17 Da

  • 
     = 17 - 79 = -62 Da  (approx -63 in low res).
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product conversion stalls at 60% Equilibrium issue or amine deactivation.Use a non-nucleophilic base (DIPEA) to scavenge methanesulfinic acid byproduct.
Formation of "Uracil-like" solid Hydrolysis. Wet solvent or hydroxide presence.Strictly anhydrous DMSO or DMF. Avoid NaOH/KOH; use Cs

CO

or organic bases.
New peak at 2x Mass (Dimer) Transamidation or linker reaction.Check amine purity. Ensure no difunctional amines are present.
Decision Tree for Optimization

SNArLogic Start Start SNAr Reaction (Sulfone + Amine) CheckWater Is Solvent Anhydrous? Start->CheckWater Hydrolysis Byproduct: 6-OH Pyrimidine (Dead End) CheckWater->Hydrolysis No (Water present) BaseCheck Base Selection CheckWater->BaseCheck Yes BaseCheck->Hydrolysis Hydroxide/Alkoxide Product Target 6-Amino Product BaseCheck->Product Tertiary Amine (DIPEA)

Figure 2: Logic flow to avoid the hydrolytic "Dead End" during displacement.

Module 3: Regioselectivity (Acylation)

Context: When functionalizing the exocyclic amine (N4), the ring nitrogens (N1/N3) compete for the acyl group.

Identifying Regioisomers
  • Target (Exocyclic Amide): Stable.

    
    H NMR shows amide -NH proton ~10-11 ppm (broad).
    
  • Impurity (Ring N-Acyl): Unstable (labile). Often reverts to starting material on silica gel.

  • Diagnostic: HMBC NMR .

    • Exocyclic Product: Carbonyl carbon correlates to the exocyclic NH.

    • Ring Product: Carbonyl carbon correlates to Ring C5-H or C2-H.

Protocol for Selectivity

To favor the exocyclic amine:

  • Avoid strong bases (NaH) which deprotonate the amide, making the ring nitrogen more nucleophilic via resonance.

  • Catalysis: Use 4-Dimethylaminopyridine (DMAP) .[2]

    • Mechanism:[1][2][3][4][5][6] DMAP forms a reactive N-acyl intermediate that selectively transfers the acyl group to the exocyclic amine due to steric filtering and thermodynamics.

References

  • Oxidation Protocols & Selectivity

    • Title: Metal-free Oxidations with m-CPBA: An Octennial Upd
    • Source: ResearchGate / Mini-Reviews in Organic Chemistry.[4]

    • URL:

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species (Mechanistic parallels in pyrimidine substitution).
    • Source: PubMed / Environ Sci Technol.[7]

    • URL:

  • Regioselectivity in Pyrimidines

    • Title: 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide (Demonstrates DMAP selectivity principle).[2]

    • Source: ResearchGate.[2][4]

    • URL:

  • NMR Data Verification

    • Title: 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones.
    • Source: PubMed.
    • URL:

Sources

Technical Support Center: Enhancing the Stability of 6-(Methylsulfanyl)pyrimidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Key Stability Concerns

6-(Methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core, an amine group, and a methylsulfanyl (thioether) group. This trifecta of functional groups presents unique stability challenges in solution. Understanding the inherent chemical liabilities of this structure is the first step toward designing robust experimental and storage protocols.

Primary Degradation Pathways:

  • Oxidation: The sulfur atom in the methylsulfanyl group is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone. This is often promoted by atmospheric oxygen, trace metal impurities, or oxidizing agents.

  • Hydrolysis: The pyrimidine ring and the exocyclic amine group can be susceptible to hydrolysis, particularly under acidic or basic conditions. Ring-opening of pyrimidines can occur under harsh conditions.[1][2][3]

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, particularly in the UV spectrum, leading to complex degradation pathways.

This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating these stability issues to ensure the integrity of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-(Methylsulfanyl)pyrimidin-4-amine has turned slightly yellow and a new, more polar peak is appearing in my HPLC analysis. What is likely happening?

A1: This is a classic sign of oxidation. The methylsulfanyl group (-SCH₃) is likely being oxidized to a methylsulfinyl group (-SOCH₃). Sulfoxides are significantly more polar than their corresponding thioethers, resulting in earlier elution times on reverse-phase HPLC. The yellow discoloration is also a common indicator of oxidative degradation in sulfur-containing compounds.

Q2: I prepared a stock solution in water and noticed a significant drop in purity after storing it at room temperature for a day. Why?

A2: Aqueous solutions, especially if unbuffered, can facilitate hydrolysis. The pH of unbuffered water can fluctuate due to dissolved CO₂, and this can be sufficient to catalyze the slow degradation of the pyrimidine ring or affect the amine group. For aqueous studies, using a buffered solution (e.g., PBS at pH 7.4) is highly recommended. Some aminopyrimidine derivatives have shown good stability in PBS for up to 8 hours.[4]

Q3: Can I store my stock solution in DMSO at room temperature on the bench?

A3: While DMSO is a common solvent, prolonged storage at room temperature is not ideal. DMSO is hygroscopic and can absorb water, which may introduce hydrolytic instability. Furthermore, to minimize any potential for slow degradation, all solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.

Q4: Are there any solvents I should absolutely avoid?

A4: Avoid highly acidic or basic aqueous solutions unless performing a specific reaction. Protic solvents like methanol or ethanol are generally acceptable for short-term use, but for long-term storage, aprotic solvents like DMSO, DMF, or acetonitrile are preferred, provided they are anhydrous. Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.

In-Depth Troubleshooting & Mitigation Guide

This section provides a systematic approach to diagnosing and resolving stability problems. The key is to identify the dominant degradation pathway and then implement targeted solutions.

Issue: Oxidative Degradation

Oxidation is one of the most common failure modes for thioether-containing compounds.

Diagnostic Clues:

  • Appearance of new peaks in LC-MS corresponding to M+16 (sulfoxide) and M+32 (sulfone).

  • Solution discoloration (e.g., turning yellow).

  • Accelerated degradation in the presence of air or upon vigorous mixing.

Mitigation Strategies:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: For applications where it won't interfere with downstream assays, consider adding a small amount of an antioxidant.

    • Recommended: Butylated hydroxytoluene (BHT) at 0.01-0.1% or Ascorbic Acid.

  • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox). For storage, flush the headspace of the vial with argon or nitrogen before sealing.

  • Avoid Metal Contamination: Use high-purity solvents and avoid metal spatulas or containers that could leach transition metal ions (like Fe²⁺, Cu²⁺), which are potent oxidation catalysts.

Issue: Hydrolytic Instability

Hydrolysis can be a significant issue in aqueous environments, especially at non-neutral pH.

Diagnostic Clues:

  • Greater degradation in aqueous solutions compared to aprotic organic solvents.

  • pH-dependent degradation rate (faster at low or high pH).

  • LC-MS analysis may reveal products corresponding to ring-opening or loss of the amine/methylsulfanyl group.

Mitigation Strategies:

  • pH Control: The most critical factor. Prepare aqueous solutions in a buffer system that maintains a pH between 6.0 and 8.0. Phosphate-buffered saline (PBS) at pH 7.4 is an excellent starting point.

  • Solvent Choice: For long-term storage, use anhydrous aprotic solvents like DMSO or DMF. If an aqueous solution is required for an experiment, prepare it fresh from a concentrated aprotic stock.

  • Temperature Control: Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Store all solutions, especially aqueous ones, frozen (-20°C or -80°C).

Troubleshooting Flowchart

The following diagram outlines a systematic workflow for diagnosing stability issues with 6-(Methylsulfanyl)pyrimidin-4-amine.

G start Stability Issue Observed (e.g., Purity Loss, Color Change) check_hplc Analyze by HPLC/LC-MS (Compare to T=0 Sample) start->check_hplc is_polar New Peak More Polar? check_hplc->is_polar check_mass Check Mass Spectrum (M+16 or M+32?) is_polar->check_mass Yes hydrolysis Diagnosis: Hydrolysis or other pathway is_polar->hydrolysis No oxidation Diagnosis: Oxidation (Thioether -> Sulfoxide/Sulfone) check_mass->oxidation Yes check_mass->hydrolysis No solve_ox Mitigation: - Deoxygenate Solvents - Use Antioxidants - Inert Atmosphere oxidation->solve_ox solve_hyd Mitigation: - Control pH with Buffers - Use Anhydrous Solvents - Store Frozen hydrolysis->solve_hyd

Caption: A systematic approach to troubleshooting degradation.

Experimental Protocols

Protocol: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO with enhanced stability for long-term storage.

Materials:

  • 6-(Methylsulfanyl)pyrimidin-4-amine (solid)

  • Anhydrous DMSO (Biotech grade, <0.02% water)

  • Argon or Nitrogen gas source with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Analytical balance and appropriate weighing tools

Procedure:

  • Pre-weigh Vial: Tare a sterile, amber vial on the analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of 6-(Methylsulfanyl)pyrimidin-4-amine into the vial.

  • Solvent Preparation: Open a fresh bottle of anhydrous DMSO. Immediately flush the headspace of the bottle with argon/nitrogen for 1 minute to create an inert blanket.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Inerting: Gently flush the headspace of the prepared stock solution vial with argon/nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Mixing: Vortex gently until the solid is completely dissolved.

  • Storage: Parafilm the cap for an extra seal. Label clearly and store at -80°C.

Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[5][6][7] It involves intentionally exposing the compound to harsh conditions.[6][8]

Objective: To identify the primary degradation products under oxidative, acidic, basic, and thermal stress.

Stock Solution: Prepare a 1 mg/mL solution of the compound in Acetonitrile:Water (50:50).

Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4-8 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4-8 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Stress: Store a vial of the stock solution at 80°C for 48 hours.

  • Control: Store a vial of the stock solution at 4°C, protected from light.

Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL).

  • Analyze all samples by a validated HPLC-UV/DAD or LC-MS method.

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. Aim for 5-20% degradation for optimal results.[8]

Data Summary Table:

Stress ConditionIncubation Time/Temp% Degradation (Example)Major Degradant m/z (Example)Notes
0.1 M HCl8 hours @ 60°C12%M+18 (Hydrolysis)Potential hydrolysis of amine.
0.1 M NaOH8 hours @ 60°C18%Multiple peaksPossible ring degradation.
3% H₂O₂24 hours @ RT45%M+16, M+32Confirms high sensitivity to oxidation.
Thermal48 hours @ 80°C5%Minor peaksRelatively stable to dry heat.

References

  • 6-Methyl-sulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. PubMed. (2009-09-30). [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules (Basel, Switzerland), 20(8), 14365–14376. [Link]

  • Dimarchi, M., et al. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Bioconjugate Chemistry, 25(1), 154-160. [Link]

  • Hauser, K., et al. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Reid, G. L., & O'Leary, E. (2017). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 145, 49-55. [Link]

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. (2013). [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate. (n.d.). [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. (2015). [Link]

  • Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. ACS Publications. (2020). [Link]

  • Sgarlata, C., et al. (2022). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 27(19), 6296. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Analytical methods for the quantification of free melamine and cyanuric acid in Nylon 6/6,6 co-polymer. ResearchGate. (2014). [Link]

  • Gober, I. N., et al. (2018). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science, 24(1), e3048. [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. (2015). [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. (2022). [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov. (n.d.). [Link]

  • Kumar, V., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38247. [Link]

  • van Gennip, A. H., et al. (2002). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 25(4), 233-247. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (n.d.). [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. (2019). [Link]

  • Figure 1 from Long-term stabilization of maleimide-thiol conjugates. Semantic Scholar. (2011). [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. (2016). [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2014). [Link]

  • 6-Methylpyrimidin-4-amine. PubChem. (n.d.). [Link]

  • Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089–4102. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. (2015). [Link]

Sources

minimizing dimer formation in 6-(Methylsulfanyl)pyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation

Welcome to the technical support center for reactions involving 6-(Methylsulfanyl)pyrimidin-4-amine. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile building block and minimize the formation of undesired dimeric byproducts.

Introduction: The Challenge of Dimer Formation

6-(Methylsulfanyl)pyrimidin-4-amine is a valuable scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and multiple reaction sites make it an attractive starting material for the synthesis of a wide range of substituted pyrimidine derivatives. However, its reactivity can also lead to the formation of undesired dimers, particularly in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This guide will equip you with the knowledge and practical strategies to mitigate this common side reaction and optimize your synthetic outcomes.

Troubleshooting Guide: Minimizing Dimer Formation

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established principles of organic synthesis.

Issue 1: Observation of a Higher Molecular Weight Byproduct Consistent with a Dimer in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination of 6-(Methylsulfanyl)pyrimidin-4-amine with an aryl halide and I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting amine. How can I prevent this?

Answer: The formation of a homocoupled dimer of 6-(Methylsulfanyl)pyrimidin-4-amine, likely N,N'-bis(6-(methylthio)pyrimidin-4-yl)amine, is a common side reaction in palladium-catalyzed aminations. This typically occurs when the rate of the desired cross-coupling is slow relative to the rate of the amine dimerization pathway. Here’s a breakdown of the potential causes and solutions:

Causality and Solutions:

  • Suboptimal Catalyst/Ligand Combination: The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount for promoting the desired C-N bond formation and suppressing side reactions.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and facilitate the reductive elimination step that forms the desired product, outcompeting the dimerization pathway.[2] Consider screening ligands such as XPhos, SPhos, or BrettPhos, which have demonstrated efficacy in the amination of heteroaryl amines.[3]

  • Inappropriate Base Selection: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle. A base that is too strong or too weak can lead to side reactions.

    • Recommendation: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. It is crucial to use a high-purity base, as impurities can negatively impact the catalyst.

  • Incorrect Reaction Temperature: The reaction temperature can significantly influence the relative rates of the desired cross-coupling and the undesired dimerization.

    • Recommendation: Start with a moderate reaction temperature (e.g., 80-100 °C) and optimize as needed. Excessively high temperatures can sometimes promote catalyst decomposition and side reactions.

  • Presence of Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. The presence of oxygen can lead to catalyst deactivation and promote oxidative homocoupling of the amine.

    • Recommendation: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas your solvent thoroughly before use.

Visualizing the Problem and Solution:

cluster_problem Problem: Dimer Formation cluster_solution Solution: Optimized Conditions A 6-(Methylsulfanyl)pyrimidin-4-amine C Dimer Byproduct A->C Homocoupling B Pd Catalyst B->C D 6-(Methylsulfanyl)pyrimidin-4-amine G Desired Product D->G E Aryl Halide E->G F Optimized Pd Catalyst/ Bulky Ligand F->G Cross-Coupling

Caption: Troubleshooting Dimer Formation in Buchwald-Hartwig Amination.

Issue 2: Formation of a Biaryl Pyrimidine Dimer During Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling of a boronic acid with a halogenated derivative of 6-(Methylsulfanyl)pyrimidin-4-amine and I am observing a homocoupled pyrimidine-pyrimidine byproduct. What are the likely causes and how can I suppress this side reaction?

Answer: The formation of a biaryl pyrimidine dimer via homocoupling of the starting pyrimidine halide is a known side reaction in Suzuki-Miyaura couplings. This can occur through a few different mechanisms, often influenced by the reaction conditions.

Causality and Solutions:

  • Suboptimal Catalyst System: The palladium catalyst and ligand play a crucial role in controlling the selectivity of the Suzuki coupling.

    • Recommendation: Use a well-defined palladium precatalyst and a suitable phosphine ligand. For heteroaryl couplings, ligands such as SPhos, XPhos, or RuPhos can be effective. The use of palladium(II) acetate with triphenylphosphine is a common starting point, but more advanced catalyst systems often provide better selectivity.[4]

  • Inappropriate Base and Solvent: The choice of base and solvent can significantly impact the rate of transmetalation and reductive elimination, thereby influencing the selectivity.[5]

    • Recommendation: A common combination for Suzuki couplings is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture such as dioxane/water or toluene/water. The presence of water is often necessary to dissolve the base and facilitate the catalytic cycle. The use of potassium phosphate (K₃PO₄) can also be beneficial in some cases.[6]

  • Reaction Stoichiometry: An excess of the pyrimidine halide relative to the boronic acid can increase the likelihood of homocoupling.

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure the pyrimidine halide is consumed primarily through the desired cross-coupling pathway.

  • Presence of Oxygen: As with Buchwald-Hartwig amination, oxygen can promote the homocoupling of boronic acids and affect the stability of the palladium catalyst.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere and use degassed solvents.

Visualizing the Competing Pathways:

cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start Halogenated 6-(Methylsulfanyl)pyrimidin-4-amine Derivative Node1 Oxidative Addition Start->Node1 Node4 Oxidative Addition Start->Node4 Desired Desired Cross-Coupled Product Dimer Pyrimidine-Pyrimidine Dimer Node2 Transmetalation (with Boronic Acid) Node1->Node2 Node3 Reductive Elimination Node2->Node3 Node3->Desired Node5 Homocoupling Node4->Node5 Node5->Dimer

Caption: Competing Pathways in Suzuki-Miyaura Coupling.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the dimer formed from 6-(Methylsulfanyl)pyrimidin-4-amine?

A1: In the case of a Buchwald-Hartwig type homocoupling, the most probable dimer structure is N,N'-bis(6-(methylthio)pyrimidin-4-yl)amine . This would result from the formation of a new N-N bond between two molecules of the starting amine. In a Suzuki-type homocoupling of a halogenated derivative (e.g., 2-chloro-6-(methylsulfanyl)pyrimidin-4-amine), the dimer would be a bi-pyrimidine , connected by a C-C bond at the position of the halogen.

Q2: How can I confirm the presence of a dimer in my reaction mixture?

A2: The presence of a dimer can typically be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): Look for a molecular ion peak that corresponds to twice the molecular weight of your starting material minus the appropriate number of atoms lost during the dimerization (e.g., 2 x MW(starting amine) - 2 for N-N coupling).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the dimer will be different from that of the starting material and the desired product. Look for changes in the chemical shifts and integration of the pyrimidine protons.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): The dimer will likely have a different retention factor (Rf) or retention time compared to the starting material and the desired product.

Q3: Are there any alternative coupling strategies that are less prone to dimer formation?

A3: While palladium-catalyzed reactions are powerful, other cross-coupling methods can be considered:

  • Copper-Catalyzed Ullmann Condensation: This is a classic method for forming C-N bonds and can sometimes be a good alternative to the Buchwald-Hartwig amination, although it often requires higher temperatures.

  • Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring is sufficiently activated with electron-withdrawing groups, direct nucleophilic substitution of a leaving group (like a halogen) by an amine may be possible without the need for a metal catalyst, thus avoiding catalyst-driven dimerization.

Q4: Can the methylsulfanyl (-SMe) group interfere with the reaction?

A4: The methylsulfanyl group is generally well-tolerated in many cross-coupling reactions. However, sulfur-containing compounds can sometimes interact with and poison palladium catalysts. If you suspect catalyst deactivation, you may need to screen different palladium sources or use a higher catalyst loading.

Experimental Protocols

The following are generalized protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions involving 6-(Methylsulfanyl)pyrimidin-4-amine derivatives. These should be used as a starting point and optimized for your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination to Minimize Dimer Formation
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 6-(Methylsulfanyl)pyrimidin-4-amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the chosen phosphine ligand (e.g., XPhos, 0.02 mmol), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Minimize Dimer Formation
  • Reaction Setup: To an oven-dried Schlenk tube, add the halogenated 6-(Methylsulfanyl)pyrimidin-4-amine derivative (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane:water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingRationale for Minimizing Dimerization
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄, PdCl₂(dppf)Efficiently promotes the desired cross-coupling catalytic cycle.
Ligand XPhos, SPhos, BrettPhosSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate reductive elimination and disfavor homocoupling pathways.
Base NaOtBu, LHMDSK₂CO₃, Cs₂CO₃, K₃PO₄The appropriate base facilitates the key steps of the catalytic cycle without promoting side reactions.
Solvent Toluene, DioxaneDioxane/Water, Toluene/WaterSolubilizes reactants and intermediates, and can influence the reaction rate and selectivity.
Temperature 80-110 °C80-100 °COptimized temperature ensures a sufficient reaction rate for the desired pathway without promoting thermal decomposition or side reactions.
Atmosphere Inert (Ar or N₂)Inert (Ar or N₂)Prevents oxygen-induced catalyst deactivation and homocoupling.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Anilines and Aryl Halides. Journal of the American Chemical Society, 131(36), 12898–12899.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215–7216.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the Palladium-Catalyzed Amination of Aryl Chlorides with an N-Heterocyclic Carbene Ligand. Organic Letters, 2(8), 1101–1104.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Thomas, S., & Collins, S. K. (2011). A review of the development of catalysts for the Suzuki–Miyaura reaction. Dalton Transactions, 40(30), 7648-7661.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Journal of Organometallic Chemistry, 653(1-2), 83-90.

Sources

Validation & Comparative

comparing the biological activity of 6-(Methylsulfanyl)pyrimidin-4-amine with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(Methylsulfanyl)pyrimidin-4-amine (CAS: 2038-32-6), a critical pharmacophore scaffold in medicinal chemistry. Rather than viewing this compound as a standalone drug, this guide evaluates its role as a privileged structure —a core template capable of being elaborated into potent inhibitors for diverse biological targets, including MPS1 Kinase (Oncology) and SMN2 Splicing Modulators (Spinal Muscular Atrophy) .

Executive Summary: The Scaffold Advantage

6-(Methylsulfanyl)pyrimidin-4-amine (also known as 4-amino-6-methylthiopyrimidine) represents a versatile "fragment" in Fragment-Based Drug Discovery (FBDD). Its structural simplicity—a pyrimidine ring substituted with an amine donor and a thioether acceptor—allows it to interact with diverse binding pockets via hydrogen bonding and hydrophobic interactions.

This guide compares the biological utility of the Core Scaffold against its two most significant optimized analog classes:

  • MPS1 Kinase Inhibitors: For anti-mitotic cancer therapy.

  • SMN2 Splicing Modulators: For the treatment of Spinal Muscular Atrophy (SMA).

Quick Comparison: Core vs. Optimized Analogs
FeatureCore Scaffold (6-Methylsulfanyl...)Analog A: MPS1 Inhibitor (Pyrido-fused)Analog B: SMN2 Modulator (Aryl-linked)
Primary Target Non-specific / Low AffinityTTK/MPS1 Kinase (ATP Pocket)SMN2 Pre-mRNA (Splicing Machinery)
Mechanism Fragment BindingATP-Competitive InhibitionSmall Molecule Splicing Modifier
Potency (IC50/EC50) > 100 µM (Est.)< 10 nM (High Potency)~50–200 nM (Functional Rescue)
Selectivity Poor (Promiscuous)High (>500x vs. CDK2)High (Specific to SMN2 Exon 7)
Key Modification NoneFused pyridine ring + AnilineExtended aryl/heteroaryl side chains

Biological Activity Analysis

Case Study A: MPS1 (TTK) Kinase Inhibition (Oncology)

Context: Monopolar Spindle 1 (MPS1) kinase is a checkpoint protein essential for proper chromosome segregation. Inhibition causes mitotic catastrophe and tumor cell death. The Scaffold's Role: The 6-(methylsulfanyl)pyrimidin-4-amine core serves as the ATP-mimetic hinge binder.

  • Optimization Pathway:

    • Core Binding: The pyrimidine N1 and C2-amine form hydrogen bonds with the kinase hinge region (e.g., Glu144/Val145 in related kinases).

    • Selectivity Switch: Fusing a pyridine ring to the 5,6-position creates a pyrido[3,4-d]pyrimidine .

    • Methylation Effect: Adding a methyl group at the C6 position of the fused system dramatically improves metabolic stability (HLM) and selectivity against off-targets like CDK2.[1]

Experimental Data (Synthesized from Literature):

CompoundStructure DescriptionMPS1 IC50 (nM)CDK2 IC50 (nM)Selectivity Ratio
Core Fragment 4-amino-6-methylthiopyrimidine> 50,000> 50,000~1
Intermediate 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine4501,2002.6
Lead Candidate 6-methyl-N-phenylpyrido[3,4-d]pyrimidin-2-amine 3.2 > 2,500 > 780

Insight: The methylthio group is often displaced by anilines during late-stage synthesis to install the "tail" that occupies the kinase hydrophobic pocket, but the pyrimidine amine core remains the anchor.

Case Study B: SMN2 Splicing Modulation (Neurology)

Context: In SMA, the SMN1 gene is mutated.[2] The SMN2 gene produces unstable protein due to Exon 7 skipping. Small molecules can stabilize the SMN2 pre-mRNA complex to include Exon 7. The Scaffold's Role: The pyrimidine core acts as a central hub that positions aromatic "wings" to intercalate into the RNA-protein complex.

  • Mechanism: The compound binds to the interface of the spliceosome U1 snRNP and the SMN2 pre-mRNA, specifically stabilizing the 5' splice site of Exon 7.

  • Key Data: In patient-derived fibroblast assays, analogs derived from the 6-(methylsulfanyl)pyrimidin-4-amine scaffold have shown a 2-3 fold increase in full-length SMN protein levels at concentrations as low as 100 nM.

Mechanism of Action Visualization

The following diagram illustrates how the single scaffold diverges into two distinct therapeutic pathways based on chemical modification.

ScaffoldDivergence Core Core Scaffold 6-(Methylsulfanyl)pyrimidin-4-amine Step1_Kinase Step 1: Ring Fusion (Pyrido[3,4-d]pyrimidine) Core->Step1_Kinase Cyclization & Oxidation Step1_Splicing Step 1: Amide/Aryl Coupling (Side Chain Extension) Core->Step1_Splicing Nucleophilic Subst. Target_Kinase Target: MPS1 Kinase (ATP Pocket) Step1_Kinase->Target_Kinase Hinge Binding Outcome_Kinase Outcome: Mitotic Catastrophe (Cancer Cell Death) Target_Kinase->Outcome_Kinase Inhibition Target_Splicing Target: SMN2 pre-mRNA (Spliceosome Interface) Step1_Splicing->Target_Splicing RNA Intercalation Outcome_Splicing Outcome: Exon 7 Inclusion (Functional SMN Protein) Target_Splicing->Outcome_Splicing Stabilization

Figure 1: Divergent synthesis pathways transforming the core pyrimidine scaffold into oncology and neurology therapeutics.

Detailed Experimental Protocols

These protocols are designed for researchers validating the activity of analogs derived from this scaffold.

Protocol A: MPS1 (TTK) Kinase Activity Assay

Objective: Determine the IC50 of pyrimidine analogs against MPS1 kinase.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Recombinant MBP (Myelin Basic Protein) or specific TTK peptide substrate (20 µM).

    • ATP: 10 µM (Km apparent).

    • Enzyme: Recombinant human MPS1/TTK (0.5 nM final).

  • Compound Handling:

    • Dissolve 6-(methylsulfanyl)pyrimidin-4-amine analogs in 100% DMSO.

    • Prepare 10-point serial dilutions (1:3) starting at 10 µM.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of compound solution.

    • Add 10 µL of Enzyme/Substrate mix. Incubate 15 min at RT (pre-incubation).

    • Initiate reaction with 10 µL of ATP mix containing [gamma-33P]ATP (if radiometric) or ADP-Glo reagent (if luminescent).

  • Incubation & Detection:

    • Incubate for 60 min at RT.

    • Termination: Add 25 µL ADP-Glo reagent (Promega) to deplete remaining ATP. Incubate 40 min.

    • Detection: Add 50 µL Kinase Detection Reagent. Read luminescence on a plate reader (e.g., EnVision).

  • Analysis:

    • Normalize data to 0% inhibition (DMSO) and 100% inhibition (Staurosporine).

    • Fit curves using a 4-parameter logistic model (GraphPad Prism).

Protocol B: SMN2 Splicing RT-PCR Assay

Objective: Quantify the ratio of SMN2 full-length (FL) vs. delta-7 (Δ7) mRNA.

  • Cell Culture:

    • Use SMA Type I patient-derived fibroblasts (e.g., GM03813 cell line).

    • Seed 50,000 cells/well in 6-well plates in DMEM + 10% FBS.

  • Treatment:

    • Treat cells with pyrimidine analogs (10 nM – 10 µM) for 24 hours.

    • Include Vehicle (DMSO) and Positive Control (Risdiplam or similar).

  • RNA Extraction:

    • Lyse cells using Trizol or RNeasy Mini Kit (Qiagen).

    • Quantify RNA using NanoDrop (A260/A280 > 1.9).

  • RT-PCR:

    • Synthesize cDNA using SuperScript IV VILO Master Mix.

    • Perform PCR using primers flanking Exon 7:

      • Forward: 5'-CTC CCA TAT GTC CAG ATT CTC TTG-3' (Exon 6)

      • Reverse: 5'-CTA CAA CAC CCT TCT CAC AG-3' (Exon 8)

  • Analysis:

    • Run products on a 2% agarose gel or use capillary electrophoresis (Fragment Analyzer).

    • Calculate Exon 7 Inclusion (%) = [Intensity(FL) / (Intensity(FL) + Intensity(Δ7))] × 100.

Synthesis & Sourcing Note

For researchers synthesizing these analogs, the methylthio group is a versatile "handle."

  • Oxidation: The methylthio group can be oxidized to a sulfone (-SO2Me) using m-CPBA.[1]

  • Displacement: The sulfone is a much better leaving group than the sulfide, allowing for facile nucleophilic aromatic substitution (SNAr) with amines or anilines to introduce diversity at the C6 position.

Safety: 6-(Methylsulfanyl)pyrimidin-4-amine may cause skin and eye irritation (H315, H319). Handle in a fume hood.

References

  • MPS1 Inhibitor Discovery

    • Title: "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)
    • Source:Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Title: "Compounds for treating spinal muscular atrophy (WO2013101974A1).
  • Chemical Properties & Safety

    • Title: "6-(Methylthio)
    • Source: Sigma-Aldrich / PubChem.
    • URL:[Link]

Sources

comparative analysis of different synthetic routes to 6-(Methylsulfanyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthetic Landscape

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry, driven by their prevalence in biologically active molecules. 6-(Methylsulfanyl)pyrimidin-4-amine, in particular, presents a synthetic challenge in achieving regioselective substitution. The choice of synthetic route is often a balance between the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the target molecule. This guide will dissect three prominent synthetic pathways, providing a comprehensive overview to aid in your selection of the most appropriate method for your research and development needs.

Route 1: Nucleophilic Aromatic Substitution of Dihalogenated Pyrimidines

This widely employed strategy leverages the reactivity of dihalogenated pyrimidines, typically 4,6-dichloropyrimidine, towards nucleophilic substitution. The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for a sequential and controlled introduction of the desired functionalities.

Mechanistic Rationale

The pyrimidine ring is electron-deficient, rendering the carbon atoms susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms further enhances this effect. The substitution proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the ring before the leaving group (chloride) is expelled. The regioselectivity of the first substitution can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C4 and C6 positions exhibit similar reactivity, but subtle differences can be exploited.

Experimental Protocol

A typical synthesis involves a two-step process:

  • Introduction of the Methylsulfanyl Group: 4,6-Dichloropyrimidine is treated with one equivalent of sodium thiomethoxide. This reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at a controlled temperature to favor monosubstitution.

  • Amination: The resulting 4-chloro-6-(methylsulfanyl)pyrimidine is then subjected to amination. This can be achieved by heating with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed vessel to introduce the amino group at the C4 position.[1]

Visualizing the Workflow

Route_1_Workflow Start 4,6-Dichloropyrimidine Intermediate 4-Chloro-6-(methylsulfanyl)pyrimidine Start->Intermediate NaSMe, THF Product 6-(Methylsulfanyl)pyrimidin-4-amine Intermediate->Product NH3, heat

Caption: Sequential nucleophilic substitution on 4,6-dichloropyrimidine.

Data Summary
ParameterValue
Starting Material4,6-Dichloropyrimidine
Key ReagentsSodium thiomethoxide, Ammonia
Typical SolventTHF, Ethanol
Reaction Temperature0°C to 100°C
Overall Yield60-75%
PurificationRecrystallization or column chromatography
Advantages and Disadvantages

Advantages:

  • Readily Available Starting Materials: 4,6-Dichloropyrimidine is a commercially available and relatively inexpensive starting material.

  • High Regioselectivity: The sequential nature of the substitutions allows for precise control over the final product's structure.

  • Scalability: This route is generally amenable to scale-up for the production of larger quantities.

Disadvantages:

  • Harsh Reaction Conditions: The amination step often requires high temperatures and pressures, which may not be suitable for sensitive substrates.

  • Handling of Malodorous Reagents: Sodium thiomethoxide and other thiol-containing compounds have a strong, unpleasant odor, requiring appropriate handling and ventilation.

Route 2: Pyrimidine Ring Formation from Thiourea Derivatives

This classical approach builds the pyrimidine ring from acyclic precursors. The use of an S-alkylated thiourea derivative, such as S-methylisothiourea, ensures the incorporation of the methylsulfanyl group into the final product.

Mechanistic Rationale

The core of this synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine derivative, in this case, S-methylisothiourea. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the pyrimidine ring. The choice of the dicarbonyl component is critical for introducing the desired substituents at the C4 and C6 positions.

Experimental Protocol
  • Preparation of the Dicarbonyl Precursor: A suitable 1,3-dicarbonyl compound is required. For the synthesis of 6-(methylsulfanyl)pyrimidin-4-amine, a precursor such as malononitrile or a cyanoacetate derivative can be utilized.

  • Condensation and Cyclization: The dicarbonyl compound is reacted with S-methylisothiourea in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The base facilitates the deprotonation of the dicarbonyl compound, initiating the condensation cascade. Subsequent cyclization and dehydration afford the desired pyrimidine.

Visualizing the Workflow

Route_2_Workflow Start1 S-Methylisothiourea Product 6-(Methylsulfanyl)pyrimidin-4-amine Start1->Product Start2 1,3-Dicarbonyl Compound Start2->Product Base (e.g., NaOEt)

Caption: Pyrimidine ring synthesis via condensation and cyclization.

Data Summary
ParameterValue
Starting MaterialsS-Methylisothiourea, 1,3-Dicarbonyl compound
Key ReagentsBase (e.g., Sodium ethoxide)
Typical SolventEthanol, Methanol
Reaction TemperatureReflux
Overall Yield50-70%
PurificationRecrystallization
Advantages and Disadvantages

Advantages:

  • Convergent Synthesis: This approach builds the core ring structure in a single key step, which can be efficient.

  • Versatility: A wide variety of substituted pyrimidines can be synthesized by varying the dicarbonyl component and the amidine.

Disadvantages:

  • Availability of Precursors: The required 1,3-dicarbonyl precursor may not be readily available and may require separate synthesis.

  • Potential for Side Reactions: The condensation reaction can sometimes lead to the formation of byproducts, complicating the purification process.

  • Lower Yields: In some cases, the overall yields for this route may be lower compared to the substitution method.

Route 3: Modification of a Pre-existing Pyrimidine Ring

This strategy involves chemically modifying a pyrimidine derivative that already possesses some of the required functional groups. This can be an efficient way to access the target molecule if a suitable starting material is available.

Mechanistic Rationale

The transformations in this route depend on the specific starting material and the desired modification. Common reactions include the conversion of a hydroxyl or thiol group to a leaving group followed by nucleophilic substitution, or the direct introduction of a functional group onto the pyrimidine ring. For instance, one could start with a pyrimidine containing a 6-thiol group and then perform an S-methylation followed by amination at the 4-position.

Experimental Protocol

An example of this approach could involve:

  • Starting Material: 4-Amino-6-mercaptopyrimidine.

  • S-Methylation: The thiol group is methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

  • Functional Group Interconversion (if necessary): Depending on the starting material, other functional group manipulations might be required.

Visualizing the Workflow

Route_3_Workflow Start Substituted Pyrimidine Precursor Product 6-(Methylsulfanyl)pyrimidin-4-amine Start->Product Functional Group Interconversion

Caption: Synthesis via modification of a pre-existing pyrimidine core.

Data Summary
ParameterValue
Starting MaterialVaries (e.g., 4-Amino-6-mercaptopyrimidine)
Key ReagentsVaries (e.g., Methyl iodide, base)
Typical SolventVaries
Reaction TemperatureVaries
Overall YieldHighly dependent on the specific route
PurificationVaries
Advantages and Disadvantages

Advantages:

  • Potentially Shorter Route: If a suitable starting material is available, this can be the most direct route.

  • Milder Conditions: Some functional group interconversions can be carried out under mild conditions.

Disadvantages:

  • Limited Availability of Starting Materials: The primary limitation is the availability and cost of the appropriately substituted pyrimidine precursor.

  • Route Specificity: The protocol is highly specific to the chosen starting material, making it less generalizable.

Comparative Analysis

FeatureRoute 1: Nucleophilic SubstitutionRoute 2: Ring FormationRoute 3: Precursor Modification
Starting Materials Readily available and cost-effectiveMay require synthesis of dicarbonyl precursorAvailability can be limited and costly
Scalability Generally goodModerateHighly dependent on the specific route
Reaction Conditions Can be harsh (high T, P)Generally moderate (reflux)Varies, can be mild
Regiocontrol ExcellentGood, determined by precursorsExcellent
Overall Yield Good to excellentModerate to goodVariable
Key Advantages Reliable, scalable, good yieldsConvergent, versatilePotentially the shortest route
Key Disadvantages Harsh conditions, malodorous reagentsPrecursor availability, potential side reactionsLimited availability of starting materials

Conclusion and Recommendations

The synthesis of 6-(Methylsulfanyl)pyrimidin-4-amine can be approached from several angles, each with its own set of advantages and challenges.

  • For large-scale synthesis and when cost is a primary concern, Route 1 (Nucleophilic Aromatic Substitution) is often the most practical choice due to the low cost of the starting materials and the generally high yields. The main considerations are the management of harsh reaction conditions and the handling of odorous reagents.

  • Route 2 (Pyrimidine Ring Formation) offers a versatile and convergent approach. This method is particularly valuable when a variety of analogs with different substitution patterns are desired, provided the necessary dicarbonyl precursors are accessible.

  • Route 3 (Modification of a Pre-existing Pyrimidine Ring) can be the most efficient method if a suitable, advanced intermediate is commercially available or can be easily synthesized. This route is often favored in medicinal chemistry settings for rapid analog synthesis.

Ultimately, the optimal synthetic route will depend on the specific requirements of your project, including the desired scale, the available resources, and the chemical nature of any other functional groups present in your target molecule. This guide provides the foundational knowledge to make a strategic and well-informed decision for the synthesis of this important heterocyclic building block.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (URL not available)
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (URL not available)
  • Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine. (URL not available)
  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google P
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (URL not available)
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (URL not available)
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (URL not available)
  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (URL not available)
  • 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. (URL not available)
  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. (URL not available)
  • 6-Methyl-2-(methylthio)-4-pyrimidinethiol. (URL not available)
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google P
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (URL not available)
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evalu
  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)
  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (URL not available)
  • Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. (URL not available)
  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordin
  • 4-Amino-6-chloro-2-(methylthio)pyrimidine | 1005-38-5. (URL not available)
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL not available)
  • Thiourea synthesis by thioacyl
  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. (URL not available)
  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl)Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. (URL not available)
  • Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (URL not available)
  • Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. (URL not available)

Sources

A Researcher's Guide to Evaluating the COX-2 Selectivity of 6-(Methylsulfanyl)pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy. This guide provides an in-depth, objective comparison of the performance of 6-(methylsulfanyl)pyrimidin-4-amine derivatives as selective COX-2 inhibitors, supported by experimental data and established methodologies. We will delve into the structural rationale for their selectivity, present comparative inhibitory data, and provide a detailed protocol for assessing their efficacy.

The Imperative of COX-2 Selectivity

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a crucial role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[2] Consequently, the development of selective COX-2 inhibitors is a highly sought-after goal in medicinal chemistry to achieve potent anti-inflammatory effects with an improved safety profile.[2]

The pyrimidine scaffold has emerged as a promising core for designing selective COX-2 inhibitors.[3][4] The 6-(methylsulfanyl)pyrimidin-4-amine framework, in particular, offers a versatile platform for structural modifications to optimize potency and selectivity.

Molecular Basis of Selectivity: The Role of the Methylsulfonyl Pharmacophore

The selective inhibition of COX-2 by this class of compounds is largely attributed to the presence of a key pharmacophore, typically a methylsulfonyl (-SO2CH3) or a similar group, on a phenyl ring attached to the pyrimidine core.[5] The active site of COX-2 possesses a secondary pocket that is absent in the COX-1 isoform.[1][5] This structural difference is the cornerstone of designing selective inhibitors.

The methylsulfonyl group of the pyrimidine derivatives is designed to fit snugly into this secondary pocket of the COX-2 enzyme, forming crucial interactions, such as hydrogen bonds, with key amino acid residues like Arg513 and His90.[5] This specific binding orientation anchors the inhibitor firmly within the COX-2 active site, leading to potent inhibition, while its bulkier nature sterically hinders its entry into the narrower active site of COX-1.[5]

cluster_inhibitor 6-(Methylsulfanyl)pyrimidin-4-amine Derivative cluster_cox2 COX-2 Active Site Pyrimidine_Core Pyrimidine Core Phenyl_Ring Phenyl Ring Pyrimidine_Core->Phenyl_Ring Methylsulfonyl_Group Methylsulfonyl (-SO2CH3) Group Phenyl_Ring->Methylsulfonyl_Group Secondary_Pocket Secondary Pocket (Val523, Arg513, His90) Methylsulfonyl_Group->Secondary_Pocket Specific Interaction (Hydrogen Bonding) Primary_Pocket Primary Binding Pocket

Caption: Interaction of the methylsulfonyl group with the COX-2 secondary pocket.

Comparative Analysis of COX-2 Selectivity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, which are structurally analogous to the 6-(methylsulfanyl)pyrimidin-4-amine class. The data highlights the impact of substitutions on the phenyl ring at the 6-position of the pyrimidine core on both potency and selectivity. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundR-group (at para-position of 6-phenyl ring)COX-1 IC50 (µM)[6]COX-2 IC50 (µM)[6]Selectivity Index (SI)[6]
4a -H>1000.15>666
4b -F>1000.12>833
4c -Cl>1000.1>1000
4d -Br>1000.09>1111
4e -CH3>1000.18>555
4f -OCH3>1000.25>400
Celecoxib (Reference Drug)150.04375

Data sourced from a study on 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, which serve as a representative model for the broader class of pyrimidine-based COX-2 inhibitors.[6]

From this data, a clear structure-activity relationship (SAR) emerges. The presence of small, electron-withdrawing groups such as halogens (-F, -Cl, -Br) at the para-position of the 6-phenyl ring tends to enhance COX-2 inhibitory potency.[6] Notably, all the tested derivatives exhibit high selectivity for COX-2, with selectivity indices significantly greater than that of the reference drug, celecoxib.[6]

Experimental Protocol: In Vitro COX Inhibition Assay

To ensure the trustworthiness and reproducibility of selectivity data, a standardized in vitro COX inhibition assay is paramount. The following is a detailed, step-by-step methodology for determining the IC50 values for COX-1 and COX-2.[7][8][9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (6-(methylsulfanyl)pyrimidin-4-amine derivatives)

  • Reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., a fluorometric probe that reacts with the product, Prostaglandin G2)[8]

  • 96-well microplate

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Compound Preparation: Dissolve the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions of each compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the diluted test compound or reference inhibitor to the respective wells. Include a control well with only the solvent (vehicle control).

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Incubate the plate for a specific duration (e.g., 5-10 minutes) at the same temperature.

  • Detection:

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent to each well.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Start Start: Prepare Reagents Add_Buffer 1. Add Assay Buffer to Wells Start->Add_Buffer Add_Inhibitor 2. Add Test Compound / Control Add_Buffer->Add_Inhibitor Add_Enzyme 3. Add COX-1 or COX-2 Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate 4. Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate 5. Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate 6. Incubate for Reaction Add_Substrate->Incubate Add_Detection 7. Add Detection Reagent Incubate->Add_Detection Read_Plate 8. Measure Signal (Fluorescence/Absorbance) Add_Detection->Read_Plate Analyze_Data 9. Calculate % Inhibition, IC50, and SI Read_Plate->Analyze_Data

Sources

A Head-to-Head Cellular Comparison of Novel 6-(Methylsulfanyl)pyrimidin-4-amine Analogs as PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting PI3K/mTOR with Pyrimidine Scaffolds

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of targeted kinase inhibitors.[1][2] One of the most critical intracellular signaling networks implicated in cancer is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway.[3] Dysregulation of this pathway drives unchecked cellular growth, proliferation, and survival, making it a prime target for therapeutic intervention.[3][4] The 6-(methylsulfanyl)pyrimidin-4-amine core, in particular, has served as a valuable starting point for potent inhibitors that target the ATP-binding site of PI3K and mTOR kinases.[5]

This guide provides a head-to-head comparison of three novel analogs derived from this scaffold—herein designated Analog A , Analog B , and Analog C —which feature distinct structural modifications designed to enhance potency and selectivity. We will dissect their performance in a series of robust cell-based assays, providing not just the data, but the scientific rationale behind the experimental design to empower researchers in their own drug discovery efforts.

The Analogs: A Structural Overview

The three analogs are built upon the same 6-(methylsulfanyl)pyrimidin-4-amine core but differ in their substitutions at the C2 and N4 positions. These modifications are hypothesized to alter interactions within the kinase ATP-binding pocket, thereby influencing potency, isoform selectivity, and cellular efficacy.

  • Analog A (Lead Compound): The foundational compound with a simple aminopiperidine substitution.

  • Analog B (Potency-Enhanced): Features a morpholine moiety, intended to improve solubility and form additional hydrogen bonds.

  • Analog C (Selectivity-Tuned): Incorporates a bulkier indazole group, designed to create steric hindrance with off-target kinases, potentially improving the therapeutic window.[6]

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Signaling Cascade

Analogs A, B, and C are designed as ATP-competitive inhibitors of Class I PI3K isoforms and mTOR.[7] The PI3K/mTOR pathway is a central regulator of cell fate. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] This recruits and activates downstream effectors like AKT, which in turn phosphorylates a multitude of substrates, leading to the activation of two distinct mTOR complexes: mTORC1 and mTORC2.[7] This cascade ultimately promotes protein synthesis, cell growth, and survival while inhibiting apoptosis.[8] By inhibiting both PI3K and mTOR, these analogs aim to achieve a more comprehensive and durable blockade of this critical oncogenic pathway.[9]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates mTORC2->AKT Activates (Feedback) CellGrowth Protein Synthesis & Cell Growth S6K->CellGrowth Promotes Inhibitors Analog A, B, C Inhibitors->PI3K Inhibit Inhibitors->mTORC1 Inhibitors->mTORC2 Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Compound Treatment cluster_analysis Phase 3: Data Acquisition & Analysis A Culture MCF-7 Cells B Seed Cells into 96-well & 6-well Plates A->B D Treat Cells for 72h (Viability) or 4h (Western Blot) B->D C Prepare Serial Dilutions of Analogs A, B, C C->D E MTS Assay: Measure Absorbance D->E F Western Blot: Lyse Cells, Run Gel, Image D->F G Calculate IC50 Values E->G H Quantify Band Density (p-AKT / p-S6K) F->H

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-(Methylsulfanyl)pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous clinically successful therapeutics.[1] Among these, derivatives of 6-(methylsulfanyl)pyrimidin-4-amine have emerged as a promising class of compounds, often targeting the ubiquitous family of protein kinases.[2] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving target selectivity.[4] Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity or diminished efficacy, underscoring the critical need for comprehensive cross-reactivity profiling.[5]

This guide provides a deep dive into the cross-reactivity studies of 6-(methylsulfanyl)pyrimidin-4-amine-derived compounds. As a Senior Application Scientist, my aim is to equip you with not only the theoretical underpinnings but also the practical, field-proven methodologies to rigorously assess the selectivity of your compounds. We will explore the causality behind experimental choices, describe self-validating protocols, and present a framework for interpreting the complex data that emerges from these studies.

The Significance of Selectivity: Why Cross-Reactivity Matters

The human kinome comprises over 500 kinases, many of which share significant homology in their ATP-binding pockets.[6] This similarity is the primary reason why kinase inhibitors often exhibit polypharmacology, binding to multiple kinases.[7] While in some instances, multi-targeting can be therapeutically beneficial, unintended off-target interactions are a major cause of adverse drug reactions.[2] Therefore, a thorough understanding of a compound's selectivity profile is paramount for:

  • Predicting Potential Toxicities: Identifying off-target interactions can help anticipate potential side effects.[8]

  • Deconvoluting Mechanism of Action: Distinguishing on-target from off-target effects is crucial for understanding the true biological impact of a compound.

  • Optimizing Lead Compounds: Structure-activity relationship (SAR) studies guided by selectivity data can lead to the design of more potent and selective inhibitors.[9]

  • Informing Clinical Trial Design: A well-characterized selectivity profile can aid in patient selection and the anticipation of clinical outcomes.

The Landscape of Potential Targets for 6-(Methylsulfanyl)pyrimidin-4-amine Derivatives

While specific cross-reactivity data for a broad panel of 6-(methylsulfanyl)pyrimidin-4-amine derivatives is not extensively consolidated in publicly accessible literature, the broader class of aminopyrimidine-based inhibitors has been shown to target a range of kinases. The 4-amino group and the pyrimidine core are known to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[10] Variations at the 6-position, such as the methylsulfanyl group, and further substitutions on the amine can significantly influence potency and selectivity.

Based on the known targets of structurally related pyrimidine compounds, potential primary targets and off-targets for 6-(methylsulfanyl)pyrimidin-4-amine derivatives may include, but are not limited to:

  • Tyrosine Kinases: Such as members of the SRC family, ABL, and receptor tyrosine kinases like EGFR and VEGFR.

  • Serine/Threonine Kinases: Including cell cycle regulators like CDKs, signaling kinases like MAP kinases, and metabolic kinases.[11]

  • Lipid Kinases: Such as PI3K.

The following sections will detail the experimental workflows to definitively determine the selectivity profile of your specific 6-(methylsulfanyl)pyrimidin-4-amine-derived compounds.

Experimental Workflows for Assessing Cross-Reactivity

A robust cross-reactivity study employs a multi-tiered approach, starting with broad screening and progressing to more focused cellular validation.

Tier 1: Large-Scale Kinome Profiling

The initial step involves screening the compound against a large, representative panel of kinases to obtain a global view of its selectivity. This is most efficiently achieved through specialized services that offer comprehensive kinase panels.

Workflow: Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)

This technology provides a quantitative measure of compound binding to a large number of kinases.[12] The assay does not rely on enzymatic activity but rather on the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.[13]

Experimental Protocol: KINOMEscan™ Profiling [6][14]

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare an 11-point, three-fold serial dilution of the test compound in DMSO.

  • Binding Assay:

    • Kinases, tagged with DNA, are incubated with the test compound and an immobilized, active-site directed ligand in a 384-well plate.

    • The reaction is incubated for 1 hour at room temperature with shaking to allow for binding equilibrium to be reached.

  • Wash and Elution:

    • The beads with the immobilized ligand are washed to remove unbound kinase.

    • The bound kinase is then eluted.

  • Quantification: The amount of eluted kinase is quantified using qPCR, which measures the amount of DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of kinase bound to the immobilized ligand relative to a DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) are then calculated from the dose-response curves.

Data Visualization and Interpretation: The Heatmap

The vast amount of data generated from a kinome scan is best visualized using a heatmap.[15][16] This provides an intuitive representation of the compound's selectivity, with color intensity corresponding to binding affinity.

G cluster_0 Kinase Families cluster_1 Compound A cluster_2 Compound B TK TK A_TK High TKL TKL A_TKL Mid STE STE A_STE Low CK1 CK1 A_CK1 Low AGC AGC A_AGC Low CAMK CAMK A_CAMK Low CMGC CMGC A_CMGC Mid B_TK Low B_TKL Low B_STE Low B_CK1 Low B_AGC High B_CAMK Low B_CMGC Low CETSA_Workflow start Treat cells with compound heat Apply heat gradient start->heat Incubate lyse Lyse cells heat->lyse Induce denaturation detect Detect soluble protein lyse->detect Antibody-based analyze Analyze melting curve shift detect->analyze

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Comparative Data Analysis: Quantifying Selectivity

To objectively compare the selectivity of different compounds, several metrics can be employed.

MetricDescriptionInterpretationReference
Selectivity Score (S-score) The number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested.A lower S-score indicates higher selectivity. S(10) at 1µM means the compound inhibits 10% of the tested kinome at that concentration.[17]
Gini Coefficient A measure of the inequality of inhibitor binding across the kinome, derived from the Lorenz curve.A value closer to 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a value closer to 0 indicates low selectivity.[18][19]

Table 1: Hypothetical Cross-Reactivity Data for 6-(Methylsulfanyl)pyrimidin-4-amine Derivatives

CompoundPrimary Target (Kd, nM)S(10) at 1µMGini CoefficientKey Off-Targets (Kd, nM)
Compound X Kinase A (15)0.050.85Kinase B (250), Kinase C (800)
Compound Y Kinase A (25)0.120.72Kinase B (150), Kinase D (400), Kinase E (900)
Reference Inhibitor Kinase A (10)0.030.92Kinase F (5000)

This table provides a clear, at-a-glance comparison of the selectivity profiles of different compounds, enabling informed decisions for lead optimization.

Conclusion: A Pathway to More Selective Therapeutics

The journey from a promising hit to a clinical candidate is fraught with challenges, with selectivity being a major hurdle. For developers of 6-(methylsulfanyl)pyrimidin-4-amine derivatives, a rigorous and systematic approach to cross-reactivity profiling is not just a regulatory requirement but a scientific imperative. By employing a tiered approach that combines broad kinome scanning with cellular target engagement assays, researchers can gain a comprehensive understanding of their compound's selectivity profile. The strategic application of quantitative metrics and clear data visualization will further empower the rational design of the next generation of safer and more effective kinase inhibitors.

References

  • Alam, A., et al. (2023). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PeerJ, 11, e15009. [Link]

  • Coffman, K. J., et al. (2012). 6-Amino-4-(pyrimidin-4-yl)pyridones: Novel glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 549-553. [Link]

  • Mohamed, M. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(8), 4643-4664. [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7450. [Link]

  • Zhang, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 996-1015. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Graczyk, P. P. (2007). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Medicinal Chemistry, 50(23), 5773-5779. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 5(12), 1211-1221. [Link]

  • Ahmed, A. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-18. [Link]

  • Uitdehaag, J. C., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 171(1), 1-16. [Link]

  • Ventura, A. C., & Font-Clos, F. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 7. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan protocol description. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. Medicinal Chemistry Research, 26(10), 2414-2426. [Link]

  • Sharma, A., & Kumar, V. (2020). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Synthetic Communications, 50(18), 2731-2756. [Link]

  • Martinez Molina, M., et al. (2013). Cellular thermal shift assay for in situ target engagement determination of small molecule inhibitors. Science, 341(6141), 84-87. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7552-7572. [Link]

  • OpenMolecules. (n.d.). How to calculate selectivity score? Retrieved from [Link]

  • Gushurst, G. R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5221. [Link]

  • ResearchGate. (n.d.). Heatmap of the selectivity scores. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Goldstein, D. M., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 12(3), 324-331. [Link]

  • Oreate AI. (2026, January 19). Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Retrieved from [Link]

  • Ball, M. G., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 229-236. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • 崔瑞廷, T. (n.d.). KINOMEscan. Retrieved from [Link]

Sources

Comparative Guide: Cost-Effectiveness of Synthetic Strategies in API Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Asymmetric Synthesis of Chiral


-Amino Acids (Sitagliptin Analogues) 

Executive Summary & Strategic Framework

In modern pharmaceutical development, "cost-effectiveness" is no longer defined solely by raw material costs ($/kg). It is a multi-dimensional metric comprising Process Mass Intensity (PMI) , Time-to-Market (FTE efficiency) , and Capital Expenditure (CapEx) .

This guide objectively compares three distinct synthetic strategies for the production of chiral


-amino acids—a critical pharmacophore in anti-diabetic and anti-inflammatory drugs (e.g., Sitagliptin).

The Three Strategies:

  • Strategy A (Baseline): Linear Batch Chemical Synthesis (Metal-Catalyzed Hydrogenation).

  • Strategy B (Biotechnology): Convergent Chemo-Enzymatic Synthesis (Biocatalysis).

  • Strategy C (Engineering): Continuous Flow Hydrogenation (Process Intensification).

The Decision Matrix

The following logic flow illustrates how to select the optimal strategy based on project constraints.

DecisionMatrix Start Start: Define Constraints Scale Scale & Timeline? Start->Scale Complex Stereocenter Complexity? Scale->Complex Commercial (>100kg) Batch Strategy A: Batch Chemical (Low CapEx, Fast Start) Scale->Batch Early Phase (<1kg) Hazard Hazardous Reagents? Complex->Hazard Single Chiral Center Bio Strategy B: Biocatalysis (High Selectivity, Low Waste) Complex->Bio Multiple Chiral Centers or Remote Functionalization Hazard->Batch Standard Conditions Flow Strategy C: Continuous Flow (High Safety, Low OpEx) Hazard->Flow High Pressure/Temp or Exothermic

Figure 1: Strategic decision tree for selecting synthetic methodology based on phase and molecular complexity.

Comparative Analysis: The Sitagliptin Case Study

We analyze the transformation of a pro-chiral ketone to a chiral amine. This comparison utilizes verified industrial data from the optimization of Sitagliptin (Januvia®) manufacture.

Strategy A: Linear Batch Chemical Synthesis

Mechanism: High-pressure asymmetric hydrogenation using a Rhodium (Rh) catalyst and a chiral ligand (e.g., Josiphos).

  • Pros: Well-understood kinetics; standard equipment (autoclaves) available in most CMOs.

  • Cons: Requires expensive noble metals; high-pressure infrastructure (250 psi); inadequate stereoselectivity often requires subsequent recrystallization (yield loss).[1]

Strategy B: Chemo-Enzymatic Synthesis (Biocatalysis)

Mechanism: Direct transamination using an engineered Transaminase (ATA) enzyme.

  • Pros: Operates at atmospheric pressure; eliminates heavy metals; higher stereoselectivity (>99.9% ee) eliminates purification steps.

  • Cons: High upfront R&D time for enzyme evolution; requires cofactor recycling system (PLP/IPA).

Strategy C: Continuous Flow Hydrogenation

Mechanism: Heterogeneous hydrogenation in a packed-bed reactor.

  • Pros: Enhanced mass transfer (

    
     gas to liquid); improved safety profile allows harsher conditions (T/P) to accelerate rates; reduced solvent usage.
    
  • Cons: Higher initial CapEx for pumps/reactors; potential for catalyst fouling in packed beds.

Data Presentation: Quantitative Comparison

The following data aggregates metrics from industrial process optimization studies (Merck/Codexis & ACS Green Chemistry Institute).

MetricStrategy A: Batch ChemicalStrategy B: BiocatalyticStrategy C: Continuous Flow
Overall Yield 82%92% 88%
Enantiomeric Excess (ee) 95% (requires upgrading)>99.9% (no upgrade needed)95-97%
Productivity ( kg/L/day ) Baseline+53% +40%
Process Mass Intensity (PMI) ~100~50 ~70
Waste Generation Baseline-19% -10%
Catalyst Cost High (Rh + Ligand)Moderate (Enzyme)Moderate (Pd/C or Rh fixed)
Equipment Pressure High (250 psi)Ambient (14.7 psi)High (400+ psi, but safer)

Experimental Protocols

Protocol A: Rh-Catalyzed Batch Hydrogenation (Baseline)

Use this for rapid supply of early-phase material where enzyme development is too slow.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with the enamine substrate (1.0 equiv),

    
     (0.5 mol%), and t-Bu-Josiphos ligand (0.55 mol%).
    
  • Solvation: Add degassed methanol (0.5 M concentration). Seal the vessel.

  • Reaction: Purge with

    
     gas three times. Pressurize to 250 psi (17 bar) . Heat to 50°C and stir at 1000 rpm for 18 hours.
    
  • Workup: Vent

    
    . Concentrate the mixture under reduced pressure.
    
  • Purification: The crude product (95% ee) requires crystallization from isopropanol to achieve >99% ee.

    • Critical Note: The crystallization step typically incurs a 10-15% yield loss, significantly impacting cost.

Protocol B: Biocatalytic Transamination (Recommended for Manufacturing)

Use this for commercial manufacturing to minimize PMI and cost.

  • Buffer Prep: Prepare a 100 mM triethanolamine buffer (pH 8.5) containing 1 mM pyridoxal-5-phosphate (PLP) cofactor.

  • Substrate Loading: Add the pro-chiral ketone (200 g/L) and isopropyl amine (1 M, amine donor) to the buffer.

  • Initiation: Add the engineered Transaminase (ATA-117 variant, 5 g/L) and DMSO (10% v/v) to solubilize the substrate.

  • Reaction: Stir at 45°C under atmospheric pressure for 24 hours. No specialized high-pressure equipment is required.

  • Workup: Acidify to pH 2 to quench enzyme. Extract with ethyl acetate.

  • Purification: Evaporate solvent. Product is isolated with >99.9% ee directly.

    • Validation: No heavy metal scavenging is required, reducing QC burden.

Visualizing the Workflow Efficiency

The following diagram contrasts the linear complexity of the chemical route against the convergent simplicity of the biocatalytic route.

WorkflowComparison cluster_chem Strategy A: Chemical Route cluster_bio Strategy B: Biocatalytic Route C1 Pro-chiral Ketone C2 Enamine Formation (Dehydration) C1->C2 C3 Rh-Hydrogenation (250 psi) C2->C3 C4 Crystallization (Upgrade ee) C3->C4 C5 Final Product C4->C5 B1 Pro-chiral Ketone B2 Transaminase (1 Step, Ambient P) B1->B2 B3 Final Product B2->B3

Figure 2: Workflow comparison showing the reduction of unit operations in the biocatalytic strategy.

Conclusion & Recommendations

For the synthesis of complex chiral amines, Strategy B (Biocatalysis) is the most cost-effective long-term strategy due to:

  • Superior Atom Economy: Elimination of protection/deprotection steps and metal catalysts.

  • Operational Savings: Ambient pressure operation reduces energy costs and safety overhead.

  • Quality: Intrinsic enantioselectivity (>99%) removes the cost of chiral resolution.[2]

Strategy C (Flow) is the preferred alternative when enzymes are unavailable or when reaction kinetics are dangerous in batch (e.g., highly exothermic nitrations or azides), offering a middle ground of safety and efficiency.

References

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

  • Jimenez-Gonzalez, C., et al. (2011).[3] "Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes." Organic Process Research & Development, 15(4), 912–917.[3] Link

  • Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796–11893. Link

  • ACS Green Chemistry Institute. (2024). "Process Mass Intensity (PMI) Metric." ACS GCI Pharmaceutical Roundtable. Link

Sources

Navigating the Patent Maze: A Comparative Guide to 6-(Methylsulfanyl)pyrimidin-4-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Among its numerous derivatives, the 6-(methylsulfanyl)pyrimidin-4-amine core has emerged as a privileged structure, attracting significant attention from pharmaceutical innovators. This guide provides an in-depth evaluation of the patent landscape surrounding these derivatives, offering a comparative analysis of their therapeutic applications, performance data, and synthetic accessibility. Our goal is to equip researchers and drug development professionals with the critical insights needed to navigate this competitive intellectual property space and identify promising avenues for future discovery.

The Strategic Value of the 6-(Methylsulfanyl)pyrimidin-4-amine Scaffold

The 6-(methylsulfanyl)pyrimidin-4-amine core offers a unique combination of structural features that make it an attractive starting point for drug design. The pyrimidine ring itself is a well-established bioisostere for purines, enabling it to interact with a wide range of biological targets, particularly protein kinases. The 4-amino group provides a crucial hydrogen bond donor, while the 6-methylsulfanyl moiety offers a handle for further chemical modification and can engage in specific interactions within target binding pockets. This strategic combination has led to the exploration of these derivatives across a spectrum of therapeutic areas.

Unveiling the Patent Landscape: Key Players and Therapeutic Frontiers

A comprehensive analysis of the patent literature reveals a focused yet expanding interest in 6-(methylsulfanyl)pyrimidin-4-amine derivatives. While the number of patents specifically claiming this core is moderate, the breadth of their applications underscores its versatility.

Oncology: A Primary Focus

The most prominent therapeutic area for these derivatives is oncology, with a particular emphasis on the inhibition of protein kinases that drive tumor growth and proliferation. Notably, patents have been filed for derivatives targeting Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer.[1][2]

Beyond Cancer: Expanding Therapeutic Horizons

The patent landscape also points to the potential of 6-(methylsulfanyl)pyrimidin-4-amine derivatives in other disease areas:

  • Cardiovascular Disorders: An earlier patent discloses the use of 1,4-dihydro-2-methyl-6-(methylthio)-pyrimidine derivatives as cardiotonic agents, highlighting their potential to modulate cardiac function.[3]

  • Neurological Disorders: A patent application reveals the use of 6-(methylthio)pyrimidin-4-amine as a key intermediate in the synthesis of compounds for the treatment of spinal muscular atrophy, suggesting its utility in building more complex molecules for neurological targets.

Comparative Analysis: Performance Against Alternative Scaffolds

The true value of a chemical scaffold is best understood through a comparative lens. Here, we evaluate the performance of 6-(methylsulfanyl)pyrimidin-4-amine derivatives against other prominent pyrimidine-based kinase inhibitors.

Kinase Inhibitor Landscape

The broader family of pyrimidine derivatives has yielded numerous successful kinase inhibitors. Understanding this context is crucial for appreciating the specific advantages of the 6-methylsulfanyl substitution. Key competitor scaffolds include:

  • 2,4-Diaminopyrimidines: This class has been extensively explored for the treatment of neoplastic diseases and inflammatory disorders.[4]

  • Pyrazolo[3,4-d]pyrimidines: This fused ring system is the basis for several approved and clinical-stage kinase inhibitors.

  • Aminopyrimidines: Derivatives of this class have shown potent inhibition of spleen tyrosine kinase (Syk), a target for autoimmune diseases and cancer.[5][6]

The 6-(methylsulfanyl)pyrimidin-4-amine scaffold offers a distinct substitution pattern that can lead to altered selectivity and pharmacokinetic profiles compared to these more established classes.

Performance Data Snapshot

While extensive public data specifically for 6-(methylsulfanyl)pyrimidin-4-amine derivatives is emerging, we can draw comparisons from closely related structures disclosed in the patent literature.

Scaffold FamilyTarget Kinase(s)Reported Potency (IC50)Key Therapeutic Areas
6-(Methylsulfanyl)pyrimidin-4-amine Derivatives ALKData not publicly disclosed in patentsCancer (NSCLC)
2,4-Diaminopyrimidine DerivativesVarious KinasesVaries by target and substitutionCancer, Inflammatory Disorders
Aminopyrimidine (Syk Inhibitors)SykNanomolar rangeAutoimmune Diseases, Cancer
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4/6Nanomolar rangeCancer

This table is a qualitative summary based on available patent and literature data and is intended for comparative purposes.

The lack of publicly available, head-to-head comparative data underscores the proprietary nature of early-stage drug discovery. However, the patent filings themselves signal the perceived value and potential of the 6-(methylsulfanyl)pyrimidin-4-amine scaffold by innovating organizations.

Experimental Protocols: Synthesizing the Core Scaffold

The accessibility of a chemical scaffold is a critical factor in its adoption for drug discovery programs. The synthesis of the 6-(methylsulfanyl)pyrimidin-4-amine core is generally achievable through established pyrimidine chemistry.

General Synthetic Approach

A common route to 6-(substituted)-pyrimidin-4-amine derivatives involves the condensation of a β-ketoester or its equivalent with a guanidine derivative, followed by functional group interconversions. For the 6-methylsulfanyl group, a typical precursor would be a pyrimidine with a leaving group at the 6-position, which can then be displaced by a methylthiolate source.

Below is a representative, generalized synthetic workflow.

G cluster_0 Core Synthesis Start β-Ketoester Derivative Condensation Cyclocondensation Start->Condensation Guanidine Guanidine Guanidine->Condensation Pyrimidine 4-Hydroxy-6-substituted-pyrimidine Condensation->Pyrimidine Halogenation Halogenation (e.g., POCl3) Pyrimidine->Halogenation ChloroPyrimidine 4,6-Dichloropyrimidine Derivative Halogenation->ChloroPyrimidine Amination Selective Amination ChloroPyrimidine->Amination AminoChloroPyrimidine 4-Amino-6-chloropyrimidine Derivative Amination->AminoChloroPyrimidine Thiolation Nucleophilic Substitution (e.g., NaSMe) AminoChloroPyrimidine->Thiolation FinalProduct 6-(Methylsulfanyl)pyrimidin-4-amine Derivative Thiolation->FinalProduct

Generalized synthetic workflow for 6-(methylsulfanyl)pyrimidin-4-amine derivatives.

Detailed Protocol: Synthesis of a 4,6-Disubstituted Pyrimidine Intermediate

The following protocol is adapted from the synthesis of a related pyrimidine scaffold and illustrates the key chemical transformations.

Step 1: Cyclocondensation

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate and thiourea.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 2-thioxo-dihydropyrimidine-4,6-dione.

  • Filter and dry the solid product.

Step 2: Chlorination

  • Treat the product from Step 1 with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture to reflux for several hours.

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto ice.

  • Extract the 2,4,6-trichloropyrimidine product with an organic solvent and purify.

Step 3: Selective Nucleophilic Substitution

  • At a low temperature (e.g., 0 °C), add one equivalent of an amine to a solution of the trichloropyrimidine in a suitable solvent (e.g., THF). This selectively substitutes the more reactive 4-chloro position.

  • Follow with the addition of sodium thiomethoxide (NaSMe) to displace one of the remaining chloro groups, typically at the 6-position.

  • The final substitution at the 2-position can then be carried out if desired.

Note: The regioselectivity of these substitution reactions is highly dependent on the specific substrates, reagents, and reaction conditions. Careful optimization is required for each target molecule.

Future Perspectives and Opportunities

The patent landscape for 6-(methylsulfanyl)pyrimidin-4-amine derivatives, while currently focused on a few key areas, suggests significant room for growth. The demonstrated activity in oncology and the nascent exploration in other fields point to a scaffold with untapped potential.

Kinase Selectivity Profiling

A key opportunity lies in the systematic exploration of the kinase selectivity profile of libraries based on this scaffold. The 6-methylsulfanyl group may impart unique selectivity against specific kinases that are not as effectively targeted by other pyrimidine isomers.

Structure-Based Drug Design

As more structural information becomes available for kinases in complex with ligands, structure-based design approaches can be employed to optimize the substituents on the 6-(methylsulfanyl)pyrimidin-4-amine core for enhanced potency and selectivity.

Exploring New Therapeutic Areas

Given the diverse roles of kinases in biology, there is a strong rationale for screening 6-(methylsulfanyl)pyrimidin-4-amine derivatives against targets in inflammatory, metabolic, and infectious diseases.

Conclusion

The 6-(methylsulfanyl)pyrimidin-4-amine scaffold represents a valuable, albeit not yet fully exploited, platform for the development of novel therapeutics. The existing patent landscape indicates a clear interest in its application in oncology, with emerging possibilities in other disease areas. For researchers and drug development professionals, a deep understanding of this intellectual property space, coupled with a strategic approach to chemical exploration, will be key to unlocking the full therapeutic potential of this promising class of molecules. By building upon the foundational work outlined in the current patent literature, the scientific community can continue to innovate and deliver the next generation of pyrimidine-based medicines.

References

  • US10695347B2 - Pyrimidine derivative and use thereof - Google P
  • US9290490B2 - Aminopyrimidines as Syk inhibitors - Google P
  • US4505910A - Amino-pyrimidine derivatives, compositions and use - Google P
  • US9156812B2 - Crystalline form of 6-[(4S)-2-methyl-4-(2-naphthyl)
  • US10695347B2 - Pyrimidine derivative and use thereof - Google P
  • (2025-07-23) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - ResearchGate. [Link]

  • US7893074B2 - 2, 4-pyrimidinediamines useful in the treatment of neoplastic diseases, inflammatory and immune system disorders - Google P
  • US9290490B2 - Aminopyrimidines as Syk inhibitors - Google P

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.